2-Methylquinoline-6-carboxylic acid
Description
The exact mass of the compound 2-Methylquinoline-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZONZQFTYGVOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345434 | |
| Record name | 2-methylquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-80-3 | |
| Record name | 2-methylquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylquinoline-6-carboxylic Acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Methylquinoline-6-carboxylic acid (CAS 635-80-3)
This guide provides a comprehensive technical overview of 2-Methylquinoline-6-carboxylic acid, a versatile heterocyclic building block pivotal in the fields of medicinal chemistry, materials science, and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and diverse applications.
Core Molecular Attributes and Physicochemical Properties
2-Methylquinoline-6-carboxylic acid, also known as 6-carboxyquinaldine, is a quinoline derivative characterized by a methyl group at the 2-position and a carboxylic acid moiety at the 6-position.[1] This unique substitution pattern imparts specific chemical reactivity and biological activity to the molecule and its derivatives.[2]
Table 1: Physicochemical Properties of 2-Methylquinoline-6-carboxylic acid
| Property | Value | Source |
| CAS Number | 635-80-3 | [1][3] |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 263 °C | [2] |
| SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C(=O)O | [1] |
| InChIKey | IZONZQFTYGVOOO-UHFFFAOYSA-N | [1] |
Synthesis of 2-Methylquinoline-6-carboxylic acid: A Methodological Deep Dive
The synthesis of the quinoline core is a well-established area of organic chemistry, with the Doebner-von Miller reaction being a prominent and historically significant method.[4] This reaction facilitates the formation of quinolines from anilines and α,β-unsaturated carbonyl compounds.[4]
The Doebner-von Miller Approach: A Representative Protocol
The synthesis of 2-Methylquinoline-6-carboxylic acid can be envisioned through a multi-step process commencing with the Doebner-von Miller reaction to construct the quinoline scaffold, followed by functional group manipulation to introduce the carboxylic acid.
Workflow for the Synthesis of 2-Methylquinoline-6-carboxylic acid
Caption: A conceptual workflow for the synthesis of 2-Methylquinoline-6-carboxylic acid via the Doebner-von Miller reaction.
Detailed Experimental Protocol (Representative):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-aminobenzoic acid (1.0 eq) and a suitable acid catalyst, such as concentrated hydrochloric acid.
-
Addition of Reactants: To this mixture, slowly add crotonaldehyde (1.2 eq). An oxidizing agent, a hallmark of the Skraup and Doebner-von Miller syntheses, is then introduced. Historically, arsenic pentoxide or nitrobenzene have been used.[5]
-
Reaction Progression: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a base, such as sodium hydroxide solution, until alkaline.
-
Isolation and Purification: The crude product is then isolated, which may involve extraction with an organic solvent. Further purification is achieved through recrystallization from a suitable solvent system to yield pure 2-Methylquinoline-6-carboxylic acid.
It is imperative for researchers to consult contemporary literature for modern, safer oxidizing agents and optimized reaction conditions as the classical Doebner-von Miller reaction can be hazardous and may produce polymeric side products.[6]
Spectroscopic Characterization and Analytical Profile
The structural elucidation of 2-Methylquinoline-6-carboxylic acid relies on a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The aromatic region will display a complex splitting pattern corresponding to the protons on both the benzene and pyridine rings. For a closely related derivative, 2-(Pyrrolidin-1-yl)quinoline-6-carboxylic acid, the aromatic protons appear in the range of δ 6.91-8.32 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the eleven carbon atoms. The carbonyl carbon of the carboxylic acid will resonate downfield (typically >165 ppm).[8] The aromatic and heteroaromatic carbons will appear in the approximate range of 120-160 ppm, while the methyl carbon will be observed upfield.[8]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of 2-Methylquinoline-6-carboxylic acid.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 188.07060.[9] In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 186.05604.[9]
-
Fragmentation Pattern: The fragmentation of quinoline carboxylic acids is influenced by the position of the substituents. Common fragmentation pathways involve the loss of the carboxylic acid group as CO₂ (44 Da) or the entire COOH radical (45 Da).[10] Subsequent fragmentation of the quinoline ring can also occur.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 188.07060 | 137.2 |
| [M+Na]⁺ | 210.05254 | 146.6 |
| [M-H]⁻ | 186.05604 | 139.6 |
| [M+NH₄]⁺ | 205.09714 | 156.2 |
| Data sourced from PubChemLite.[9] |
Applications in Research and Drug Development
2-Methylquinoline-6-carboxylic acid serves as a crucial intermediate in the synthesis of a wide array of functional molecules.[2]
A Scaffold for Novel Therapeutics
The quinoline core is a well-recognized pharmacophore present in numerous approved drugs. 2-Methylquinoline-6-carboxylic acid provides a versatile platform for the development of new therapeutic agents.
-
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists: A notable application is in the synthesis of mGluR1 antagonists for the potential treatment of neuropathic pain.[7] Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its signaling is mediated by receptors like mGluR1.[7] Dysregulation of glutamate signaling is implicated in various neurological disorders.
Signaling Pathway of mGluR1 and Point of Intervention
Caption: The mGluR1 signaling cascade and the inhibitory action of 2-Methylquinoline-6-carboxylic acid-based antagonists.
Derivatives of 2-Methylquinoline-6-carboxylic acid have been synthesized and evaluated for their ability to antagonize mGluR1.[7] These compounds are designed to block the binding of glutamate to the receptor, thereby modulating downstream signaling pathways and potentially alleviating neuropathic pain.[7]
-
Antiproliferative and Anti-inflammatory Agents: Quinoline carboxylic acid derivatives have also been investigated for their potential as antiproliferative and anti-inflammatory agents.[11]
Advanced Materials and Chemical Synthesis
Beyond its pharmaceutical applications, 2-Methylquinoline-6-carboxylic acid is a valuable precursor in other areas:
-
Fluorescent Dyes: The rigid, aromatic structure of the quinoline core makes it an excellent scaffold for the development of fluorescent dyes for biological imaging.[2]
-
Corrosion Inhibitors: This compound has shown efficacy in the formulation of corrosion inhibitors for metals.[2]
-
Catalysis and Materials Science: Its ability to form stable complexes with metal ions opens up possibilities for its use in catalysis and the development of novel materials.[2]
Safety and Handling
2-Methylquinoline-6-carboxylic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Methylquinoline-6-carboxylic acid is a molecule of significant interest to the scientific community. Its robust synthesis, versatile reactivity, and the demonstrated biological activity of its derivatives underscore its importance as a key building block in drug discovery and materials science. This guide provides a foundational understanding of its core attributes, empowering researchers to leverage its potential in their scientific endeavors.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 604483, 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 2-methylquinoline-6-carboxylic acid (C11H9NO2). Retrieved from [Link]
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Kim, Y., et al. (2018). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Journal of the Pharmaceutical Society of Japan, 138(10), 1275-1285. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Li, W., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(25), 9844–9847. Retrieved from [Link]
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ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
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Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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An In-depth Technical Guide to 2-Methylquinoline-6-carboxylic acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-methylquinoline-6-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, explore a robust synthetic route, and discuss its applications, particularly in the realm of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile compound.
Core Compound Identification and Properties
2-Methylquinoline-6-carboxylic acid is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of both a methyl group and a carboxylic acid moiety on the quinoline scaffold imparts specific chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.
IUPAC Name and Chemical Structure
The formal IUPAC name for this compound is 2-methylquinoline-6-carboxylic acid [1][2]. Its chemical structure is characterized by a quinoline ring system with a methyl group at the C2 position and a carboxylic acid group at the C6 position.
Structural Identifiers:
Below is a 2D representation of the molecular structure.
Caption: 2D Structure of 2-Methylquinoline-6-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing experimental conditions, such as solvent selection for reactions and purification.
| Property | Value | Source |
| Molecular Weight | 187.19 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 263 °C | [3] |
| CAS Number | 635-80-3 | [1][3][4] |
| Purity | ≥ 98% (HPLC) | [3] |
Synthesis of 2-Methylquinoline-6-carboxylic acid
The synthesis of substituted quinolines can be achieved through several named reactions, including the Skraup, Doebner, and Friedländer syntheses[6]. A highly effective and relevant method for preparing 2-methyl substituted quinolines is the Doebner-von Miller reaction [6][7][8]. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions[7].
The causality behind choosing the Doebner-von Miller reaction lies in its ability to directly introduce the 2-methyl substituent from a readily available α,β-unsaturated aldehyde, such as crotonaldehyde. The reaction mechanism, while debated, is understood to proceed through a series of conjugate additions, cyclizations, and subsequent oxidation to yield the aromatic quinoline ring system[7].
Proposed Synthetic Workflow
The synthesis of 2-methylquinoline-6-carboxylic acid via the Doebner-von Miller reaction would logically start from 4-aminobenzoic acid and crotonaldehyde.
Caption: Proposed synthetic workflow for 2-methylquinoline-6-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Doebner-von Miller reaction[9][10].
Materials:
-
4-Aminobenzoic acid
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)
-
Sodium hydroxide (NaOH) solution
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid with a solution of concentrated hydrochloric acid in water.
-
Addition of Reactant: While stirring vigorously, slowly add crotonaldehyde dropwise to the reaction mixture. The slow addition is critical to control the exothermic reaction and minimize the formation of polymeric side products[9].
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Oxidation: Introduce the oxidizing agent to the reaction mixture to facilitate the aromatization of the dihydroquinoline intermediate to the final quinoline product.
-
Work-up: After cooling to room temperature, carefully neutralize the acidic mixture with a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate the crude product.
-
Isolation and Purification: Filter the crude product and wash it with cold water. For further purification, the crude solid can be dissolved in a suitable organic solvent and extracted. The final pure product is obtained by recrystallization from a solvent such as ethanol.
Self-Validation: The integrity of the synthesized product should be confirmed through standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry: To verify the molecular weight of the compound[1][11].
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches[1].
-
Melting Point Analysis: To assess the purity of the final product, comparing it to the literature value[3].
Applications in Drug Development and Research
2-Methylquinoline-6-carboxylic acid is a valuable scaffold in medicinal chemistry due to the versatile reactivity of its carboxylic acid group and the established biological significance of the quinoline core.
Intermediate for Pharmaceutical Agents
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid handle allows for the straightforward formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR).
Research has shown that quinoline derivatives are of interest in the development of treatments for neurological disorders[3]. For instance, derivatives of 2-substituted quinoline-6-carboxamides have been synthesized and evaluated as potential antagonists for the metabotropic glutamate receptor 1 (mGluR1), a target for treating neuropathic pain[12]. The synthesis of these carboxamides involves an amide coupling reaction with the 2-substituted quinoline-6-carboxylic acid precursor[12].
Furthermore, quinoline-4-carboxylic acid derivatives have been investigated as novel histone deacetylase (HDAC) inhibitors for cancer therapy[13]. While this is a different isomer, it highlights the potential of the quinoline carboxylic acid scaffold in drug discovery.
Other Research Applications
Beyond pharmaceuticals, 2-methylquinoline-6-carboxylic acid and its derivatives have applications in other areas of chemical research:
-
Fluorescent Dyes: The quinoline ring system is known for its fluorescent properties, making its derivatives useful in the development of dyes for biological imaging[3].
-
Corrosion Inhibitors: The compound has been shown to be effective in formulating corrosion inhibitors for metals[3].
-
Materials Science: It is explored for its potential in creating novel materials with unique properties[3].
Conclusion
2-Methylquinoline-6-carboxylic acid is a compound of significant scientific and commercial interest. Its well-defined structure and properties, coupled with a robust and scalable synthesis via the Doebner-von Miller reaction, make it an accessible and valuable building block. Its primary application as an intermediate in the synthesis of potential pharmaceutical agents, particularly for neurological conditions, underscores its importance in drug discovery and development. The continued exploration of this and related quinoline derivatives is likely to yield further innovations in medicine and materials science.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 604483, 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]
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Wikipedia (2023). Doebner–Miller reaction. Retrieved from [Link]
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Lee, J., et al. (2015). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical and Pharmaceutical Bulletin, 63(7), 527-535. Retrieved from [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Metal-Free Quinoline Synthesis. Journal of Medicinal Chemistry, 57(23), 9735-9751. Retrieved from [Link]
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ResearchGate (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
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Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6940-6944. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 736812, Methyl quinoline-6-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82571, 6-Quinolinecarboxylic acid. Retrieved from [Link]
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Retrieved from [Link]
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Doležal, M., et al. (1996). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 50(5), 254-257. Retrieved from [Link]
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ResearchGate (2025). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Retrieved from [Link]
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Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 920675. Retrieved from [Link]
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2-Methylquinoline-6-carboxylic acid molecular weight and formula
An In-Depth Technical Guide to 2-Methylquinoline-6-carboxylic acid: Properties, Synthesis, and Applications
Introduction
2-Methylquinoline-6-carboxylic acid, also known as 6-carboxy-2-methylquinoline or quinaldine-6-carboxylic acid, is a heterocyclic organic compound of significant interest to the scientific community. Its rigid quinoline scaffold, functionalized with both a methyl group at the 2-position and a carboxylic acid at the 6-position, makes it a versatile and valuable building block in medicinal chemistry, drug discovery, and materials science.[1] The strategic placement of these functional groups allows for diverse chemical modifications, enabling the synthesis of complex molecules with specific biological activities or material properties. This guide provides an in-depth analysis of its core properties, synthesis methodologies, key applications, and practical experimental protocols for researchers and drug development professionals.
Core Molecular and Physicochemical Properties
The fundamental characteristics of 2-Methylquinoline-6-carboxylic acid are summarized below. These properties are critical for its handling, characterization, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₂ | [1][2][3][4][5] |
| Molecular Weight | 187.19 g/mol | [2][4] |
| CAS Number | 635-80-3 | [1][2][3] |
| IUPAC Name | 2-methylquinoline-6-carboxylic acid | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 263 °C | [1] |
| Purity | Typically ≥97% (by HPLC) | [1][4][5][6] |
| InChI Key | IZONZQFTYGVOOO-UHFFFAOYSA-N | [2][4] |
| SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C(=O)O | [2] |
Synthesis Strategies
The synthesis of substituted quinolines is a well-established area of organic chemistry. While multiple classical methods exist for forming the quinoline core, such as the Skraup, Combes, and Friedlander syntheses, the preparation of 2-Methylquinoline-6-carboxylic acid often involves building upon a pre-formed, functionalized benzene ring to ensure the correct substitution pattern.[7]
A common and effective strategy involves the modification of a pre-existing quinoline structure. For instance, a synthetic route can be designed starting from a halogenated quinoline precursor, which is then converted to the target carboxylic acid. This approach offers high regioselectivity.
Caption: General workflow for synthesizing 2-Methylquinoline-6-carboxylic acid.
This method, analogous to syntheses reported for similar quinoline-6-carboxylic acids, involves the lithiation of 6-bromo-2-methylquinoline, creating a nucleophilic organolithium intermediate.[8] This intermediate readily reacts with carbon dioxide (often from dry ice or CO₂ gas) in a carboxylation step. A final acidic workup protonates the carboxylate salt to yield the desired 2-Methylquinoline-6-carboxylic acid.[8]
Key Applications in Research & Development
The unique structure of 2-Methylquinoline-6-carboxylic acid makes it a key intermediate in several high-value applications.
Pharmaceutical Scaffolding and Drug Discovery
This molecule is a privileged scaffold in medicinal chemistry, primarily serving as a starting material for more complex, biologically active compounds.[1]
-
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists: Research has identified derivatives of 2-substituted quinoline-6-carboxamides as potential antagonists for the mGluR1 receptor.[8] These antagonists are being investigated for the treatment of neuropathic pain. The carboxylic acid group is a crucial handle for amide coupling reactions with various amines to generate a library of candidate molecules for structure-activity relationship (SAR) studies.[8]
Caption: Mechanism of mGluR1 antagonism for potential pain treatment.
Fluorescent Dyes and Biological Imaging
The quinoline core is a well-known fluorophore. By modifying the carboxylic acid group, researchers can tune the photophysical properties (e.g., emission wavelength, quantum yield) and link the molecule to biomolecules. This makes 2-Methylquinoline-6-carboxylic acid a valuable precursor for developing fluorescent probes for cellular imaging and diagnostics.[1][9]
Materials Science
-
Corrosion Inhibitors: The heterocyclic nitrogen atom and the carboxylic acid group can effectively coordinate to metal surfaces. This property is leveraged in the formulation of corrosion inhibitors, where derivatives of this compound form a protective layer on metals, preventing oxidation.[1][9]
-
Organic Electronics: The planar, aromatic structure of the quinoline ring system is conducive to π-π stacking, a critical feature for charge transport in organic semiconductors. This has led to its exploration in the development of materials for flexible electronics and solar cells.[9]
Experimental Protocols
Protocol 1: Amide Coupling to Synthesize a Quinoline-6-carboxamide Derivative
This protocol provides a representative method for synthesizing a novel amide derivative from 2-Methylquinoline-6-carboxylic acid, a crucial step in generating compound libraries for drug discovery.
Objective: To couple 2-Methylquinoline-6-carboxylic acid with a primary amine (e.g., benzylamine) using a standard peptide coupling agent.
Materials:
-
2-Methylquinoline-6-carboxylic acid
-
Benzylamine
-
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-Methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. The formation of the active ester will be observed.
-
Amine Addition: Slowly add the primary amine, benzylamine (1.1 eq), to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a sample of 2-Methylquinoline-6-carboxylic acid.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Sample: 1 mg/mL solution of 2-Methylquinoline-6-carboxylic acid in a 50:50 mixture of Acetonitrile/Water.
Procedure:
-
System Equilibration: Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 5-10 µL of the prepared sample solution onto the column.
-
Elution Gradient: Run a linear gradient elution as follows:
-
0-20 min: 5% to 95% Mobile Phase B
-
20-25 min: Hold at 95% Mobile Phase B
-
25-26 min: 95% to 5% Mobile Phase B
-
26-30 min: Hold at 5% Mobile Phase B (re-equilibration)
-
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm.
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and expressing the result as a percentage.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methylquinoline-6-carboxylic acid presents several hazards.[2] Users should exercise caution and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[2] Work should be conducted in a well-ventilated chemical fume hood.
Conclusion
2-Methylquinoline-6-carboxylic acid is a compound of considerable utility, bridging the gap between fundamental organic synthesis and applied sciences. Its robust chemical nature and strategically positioned functional groups provide a reliable platform for constructing novel molecules with tailored functions. For researchers in drug development, it is a key starting point for generating libraries of potential therapeutics, particularly in the realm of neurological disorders.[8] In materials science, its inherent electronic and coordinating properties continue to open doors for the creation of advanced functional materials.[1][9] A thorough understanding of its properties, synthesis, and handling is paramount for unlocking its full potential in both academic and industrial research.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 604483, 2-Methylquinoline-6-carboxylic acid. Available from: [Link].
-
Amazon S3. 2-Methylquinoline-6-carboxylic acid. Available from: [Link].
-
Nguyen, T. H. et al. (2015). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Biol. Pharm. Bull., 38(11), 1776-1784. Available from: [Link].
-
CP Lab Safety. 2-Methylquinoline-6-carboxylic Acid, min 98% (HPLC), 100 grams. Available from: [Link].
-
Li, Y. et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6934–6942. Available from: [Link].
- Google Patents. CN102898366A - Method for one-step preparation of 2-methylquinoline.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link].
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- 4. 2-Methylquinoline-6-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]
- 5. 2-Methylquinoline-6-carboxylic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
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- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 9. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
2-Methylquinoline-6-carboxylic acid spectral data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methylquinoline-6-Carboxylic Acid
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of pharmaceutical and materials science research, the unambiguous identification and characterization of molecular entities are paramount. Molecules like 2-methylquinoline-6-carboxylic acid, a key building block in the synthesis of novel therapeutics and functional materials, demand rigorous analytical scrutiny.[1] This guide is designed for the discerning researcher and drug development professional, moving beyond a simple recitation of data to provide a cohesive analytical narrative. We will delve into the core spectroscopic techniques—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance—not merely as data acquisition tools, but as methods for confirming molecular identity, purity, and structure with unshakable confidence. Herein, we explain the causality behind the data, grounding our interpretations in established physicochemical principles and field-proven methodologies.
Molecular Identity and Structure
2-Methylquinoline-6-carboxylic acid (also known as 6-carboxy-2-methylquinoline) is a heterocyclic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol .[2][3] Its structure, comprising a quinoline core substituted with a methyl group at the 2-position and a carboxylic acid at the 6-position, makes it a valuable intermediate in medicinal chemistry.[1]
Caption: Structure of 2-Methylquinoline-6-carboxylic acid.
Mass Spectrometry (MS): Elucidating the Molecular Ion and Fragmentation Pathway
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For 2-methylquinoline-6-carboxylic acid, electron ionization (EI) serves as a robust method, providing not only the molecular ion but also a characteristic fragmentation pattern that acts as a structural fingerprint.
Data Presentation: Key Mass Fragments
The GC-MS data reveals a clear molecular ion peak and several key fragments that are diagnostic for the structure.[2]
| m/z (mass-to-charge ratio) | Proposed Fragment | Relative Intensity | Interpretation |
| 187 | [M]⁺ | High | Molecular Ion (C₁₁H₉NO₂) |
| 170 | [M - OH]⁺ | Moderate | Loss of hydroxyl radical from the carboxylic acid |
| 142 | [M - COOH]⁺ | Moderate | Loss of the entire carboxyl group (45 Da) |
| 115 | [C₉H₇]⁺ | Moderate | Subsequent loss of HCN from the [M-COOH]⁺ fragment |
Expertise in Action: Interpreting the Fragmentation
The stability of the quinoline ring system dictates the fragmentation pathway. The molecular ion [M]⁺ at m/z 187 is typically prominent, confirming the molecular weight.[4] The fragmentation is initiated by characteristic losses from the carboxylic acid substituent, a process well-documented for aromatic carboxylic acids.
-
Loss of Hydroxyl Radical (-•OH): A fragment at m/z 170 indicates the loss of a hydroxyl radical, forming an acylium ion.
-
Decarboxylation (-COOH): The loss of the entire carboxyl radical (45 Da) to yield a fragment at m/z 142 is a major pathway. This results in the stable 2-methylquinoline cation.
-
Loss of HCN: A key fragmentation pathway for the quinoline core itself involves the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da).[4] The loss of HCN from the m/z 142 fragment gives rise to the ion at m/z 115, further confirming the quinoline scaffold.
Caption: Proposed EI-MS fragmentation pathway.
Protocol: Acquiring a GC-MS Spectrum
This protocol ensures reproducible and high-quality data.
-
Sample Preparation: Dissolve ~1 mg of 2-methylquinoline-6-carboxylic acid in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Instrument Setup (Example):
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Setup:
-
MS Detector: Agilent 5977A or equivalent.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Acquisition & Analysis: Acquire the total ion chromatogram (TIC) and mass spectrum for the peak corresponding to the analyte. Integrate peaks and analyze the fragmentation pattern against a reference library (e.g., NIST).[2]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of 2-methylquinoline-6-carboxylic acid is dominated by features from the carboxylic acid and the aromatic quinoline system.[5]
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2500-3300 | O-H Stretch (broad) | Carboxylic Acid | Confirms the presence of the acidic proton, often overlapping with C-H stretches. |
| ~1700-1725 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in an aromatic acid. |
| ~1500-1600 | C=C & C=N Stretches | Aromatic/Quinoline Ring | Multiple bands confirming the aromatic and heterocyclic ring system.[6] |
| ~1210-1320 | C-O Stretch | Carboxylic Acid | Coupled with O-H bending, this confirms the C-O single bond of the acid. |
| ~750-850 | C-H Bending (out-of-plane) | Substituted Aromatic | Pattern indicates the substitution on the quinoline ring. |
Authoritative Grounding: The 'Why' Behind the Bands
The broadness of the O-H stretch (~2500-3300 cm⁻¹) is a hallmark of carboxylic acids and is due to extensive intermolecular hydrogen bonding in the solid or neat state. This self-validating feature is one of the most reliable identifiers for this functional group. The C=O stretch near 1700 cm⁻¹ is intense due to the large change in dipole moment during the vibration. Its position indicates conjugation with the aromatic ring, which slightly lowers the frequency compared to a non-conjugated acid. The quinoline ring itself gives rise to a series of skeletal vibrations between 1500-1600 cm⁻¹, which are highly characteristic of such aromatic systems.[7]
Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred method for solid samples, requiring minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (a few milligrams) of the solid 2-methylquinoline-6-carboxylic acid powder onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition:
-
Spectrometer: Bruker Tensor 27 FT-IR or equivalent.[2]
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument software. Label the significant peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
¹H NMR: A Proton-by-Proton Analysis (Predicted)
Solvent: DMSO-d₆. Reference: TMS at 0.00 ppm.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-COOH | ~13.0 | br s | - | 1H | The acidic proton is highly deshielded and often broad due to exchange. |
| H-5 | ~8.6-8.8 | d | J ≈ 1.5-2.0 | 1H | Deshielded by the anisotropic effect of the adjacent ring and the electron-withdrawing COOH group. Appears as a narrow doublet due to meta-coupling to H-7. |
| H-7 | ~8.2-8.4 | dd | J ≈ 8.5-9.0, 1.5-2.0 | 1H | Ortho-coupled to H-8 and meta-coupled to H-5. Deshielded by the COOH group. |
| H-8 | ~8.0-8.1 | d | J ≈ 8.5-9.0 | 1H | Ortho-coupled to H-7. Standard aromatic proton chemical shift in the quinoline system. |
| H-4 | ~7.8-8.0 | d | J ≈ 8.5 | 1H | Ortho-coupled to H-3. Deshielded by the ring nitrogen. |
| H-3 | ~7.4-7.6 | d | J ≈ 8.5 | 1H | Ortho-coupled to H-4. In a typical aromatic region. |
| CH₃ | ~2.7 | s | - | 3H | Methyl group attached to an sp² carbon (C2) of the heterocyclic ring. Appears as a sharp singlet. |
¹³C NMR: Mapping the Carbon Skeleton (Predicted)
Solvent: DMSO-d₆.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O | ~167 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| C2 | ~158 | Attached to nitrogen and substituted with a methyl group. |
| C8a | ~148 | Quaternary carbon at the ring junction. |
| C4 | ~137 | Deshielded by the ring nitrogen. |
| C6 | ~132 | Quaternary carbon attached to the electron-withdrawing COOH group. |
| C7 | ~130 | Aromatic CH carbon. |
| C4a | ~129 | Quaternary carbon at the ring junction. |
| C5 | ~128 | Aromatic CH carbon. |
| C8 | ~127 | Aromatic CH carbon. |
| C3 | ~123 | Aromatic CH carbon. |
| CH₃ | ~25 | Typical chemical shift for a methyl group on an aromatic/heterocyclic system.[9] |
Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Accurately weigh ~10-15 mg of 2-methylquinoline-6-carboxylic acid and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup (Example):
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve high homogeneity (line shape).
-
Acquire the spectrum using a standard pulse program (e.g., 'zg30').
-
Key Parameters: Spectral width ~16 ppm, acquisition time ~2-3 s, relaxation delay ~2 s, number of scans ~16.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Key Parameters: Spectral width ~240 ppm, acquisition time ~1 s, relaxation delay ~2 s, number of scans ~1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C). Integrate ¹H signals and pick peaks for both spectra.
Conclusion: A Synthesis of Spectroscopic Evidence
The structural elucidation of 2-methylquinoline-6-carboxylic acid is a clear demonstration of the synergy between modern spectroscopic techniques. Mass spectrometry unequivocally confirms its molecular weight and provides a fragmentation fingerprint. Infrared spectroscopy offers rapid verification of key functional groups, namely the carboxylic acid and the quinoline core. Finally, NMR spectroscopy, through a predictive analysis grounded in established principles, provides a detailed atom-by-atom map of the molecular architecture. Together, these methods form a self-validating system, providing the high-confidence data essential for advancing research, development, and quality control applications.
References
-
Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. [Link]
-
2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem - NIH. [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. [Link]
-
2-Methylquinoline-6-carboxylic Acid, min 98% (HPLC), 100 grams - CP Lab Safety. [Link]
-
2-Methylquinoline-6-carboxylic acid - Optional[ATR-IR] - Spectrum - SpectraBase. [Link]
-
2-Methylquinoline - SpectraBase. [Link]
-
2-Methylquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
-
Spectral analysis of quinaldines - The Royal Society of Chemistry. [Link]
Sources
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- 2. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. chempap.org [chempap.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 2-Methylquinoline-6-carboxylic Acid
Abstract
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, making their precise structural characterization a critical step in research and development. 2-Methylquinoline-6-carboxylic acid, a bifunctional derivative, presents a unique set of spectroscopic features. This in-depth guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this molecule. We will delve into the theoretical principles governing the spectrum, including the nuanced effects of substituent-induced electronic changes on chemical shifts and coupling constants. This document offers field-proven experimental protocols for sample preparation and data acquisition, and a logical framework for spectral interpretation, including the use of advanced 2D NMR techniques for unambiguous signal assignment. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality NMR data for substituted quinoline systems.
Molecular Structure and Proton Environments
The first step in any NMR analysis is to understand the molecule's structure and identify the unique, or chemically non-equivalent, sets of protons. 2-Methylquinoline-6-carboxylic acid (C₁₁H₉NO₂) possesses a rigid aromatic core with two key substituents that dictate the electronic environment of each proton.[1]
The IUPAC numbering system for the quinoline ring is essential for unambiguous signal assignment. The molecule contains seven distinct proton environments:
-
One methyl group (-CH₃)
-
One carboxylic acid proton (-COOH)
-
Five aromatic protons on the quinoline ring (H3, H4, H5, H7, H8)
Caption: Structure and IUPAC numbering of 2-Methylquinoline-6-carboxylic acid.
Principles of ¹H NMR for Substituted Quinolines
The ¹H NMR spectrum provides four critical pieces of information for structure elucidation: the number of signals, their chemical shift (δ), their integration, and their splitting pattern (spin-spin coupling, J).[2]
Chemical Shift (δ)
The chemical shift indicates the electronic environment of a proton.[3] In 2-methylquinoline-6-carboxylic acid, the shifts are influenced by several factors:
-
Aromaticity: The baseline chemical shifts for the quinoline core protons are in the aromatic region (typically δ 7.0-8.5 ppm).[4]
-
Inductive and Resonance Effects of Substituents:
-
Carboxylic Acid (-COOH): This is a strong electron-withdrawing group (EWG). It de-shields (shifts downfield) the protons on the carbocyclic ring, particularly those ortho (H5, H7) and para (H8) to its position.
-
Methyl Group (-CH₃): This is a weak electron-donating group (EDG). It slightly shields (shifts upfield) protons on the heterocyclic ring. Its signal typically appears in the δ 2.5-2.8 ppm range in similar compounds.[5]
-
Nitrogen Atom: The electronegative nitrogen atom strongly de-shields adjacent protons, most notably H8 (due to the peri effect) and H3.
-
-
Carboxylic Acid Proton: The -COOH proton is highly deshielded and appears far downfield, typically δ 10-12 ppm or even higher. Its signal is often broad due to hydrogen bonding and chemical exchange.[6][7]
Integration
The area under each signal is proportional to the number of protons it represents.[8] For this molecule, we expect the following integration ratios:
-
-CH₃: 3H
-
-COOH: 1H (may be broad and difficult to integrate accurately)
-
Aromatic Protons (H3, H4, H5, H7, H8): 1H each
Spin-Spin Coupling (J)
Coupling occurs between non-equivalent protons, typically through two or three bonds, causing signals to split into multiplets.[9] The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.[9]
-
Ortho Coupling (³J): Between adjacent protons (e.g., H3-H4, H7-H8). Typically the largest coupling in aromatic systems, around 6-10 Hz.[9]
-
Meta Coupling (⁴J): Between protons separated by three bonds (e.g., H5-H7). This coupling is significantly smaller, usually 2-4 Hz.[9]
-
Para Coupling (⁵J): Across four bonds (e.g., H5-H8). This is very small (<1 Hz) and often not resolved.
-
Peri Coupling (⁴J): The through-space interaction between H4 and H5 can sometimes be observed.[10]
Predicted ¹H NMR Spectrum and Signal Assignment
Based on the principles above, we can predict the ¹H NMR spectrum. The following table summarizes the expected data, assuming acquisition in DMSO-d₆, a common solvent for carboxylic acids.
| Signal Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |
| COOH | ~12.0 - 13.5 | 1H | Broad Singlet (br s) | N/A |
| H5 | ~8.8 - 9.0 | 1H | Doublet (d) or Doublet of Doublets (dd) | ⁴JH5-H7 ≈ 2-3 |
| H7 | ~8.4 - 8.6 | 1H | Doublet of Doublets (dd) | ³JH7-H8 ≈ 8-9, ⁴JH5-H7 ≈ 2-3 |
| H8 | ~8.1 - 8.3 | 1H | Doublet (d) | ³JH7-H8 ≈ 8-9 |
| H4 | ~8.0 - 8.2 | 1H | Doublet (d) | ³JH3-H4 ≈ 8-9 |
| H3 | ~7.5 - 7.7 | 1H | Doublet (d) | ³JH3-H4 ≈ 8-9 |
| CH₃ | ~2.7 - 2.8 | 3H | Singlet (s) | N/A |
Justification of Assignments:
-
COOH (δ ~12.0-13.5): The carboxylic acid proton is the most deshielded proton and appears as a characteristic broad singlet far downfield.[6][7] Its broadness is due to rapid proton exchange with trace water or intermolecular hydrogen bonding.
-
H5 (δ ~8.8-9.0): This proton is ortho to the strongly electron-withdrawing carboxylic acid group, making it the most deshielded of the aromatic protons. It should appear as a doublet due to meta-coupling to H7 (⁴JH5-H7).
-
H7 (δ ~8.4-8.6): Also ortho to the C6-COOH group, H7 is significantly deshielded. It will be split by H8 (ortho-coupling) and H5 (meta-coupling), resulting in a doublet of doublets (dd).
-
H8 (δ ~8.1-8.3): This proton is influenced by both the deshielding effect of the nearby nitrogen atom and the C6-COOH group. It will be split into a doublet by its ortho neighbor, H7.
-
H4 (δ ~8.0-8.2): H4 is adjacent to the electron-deficient C4a bridgehead carbon and is coupled only to H3, appearing as a doublet.
-
H3 (δ ~7.5-7.7): This proton is adjacent to the C2 carbon bearing the weakly electron-donating methyl group, making it the most upfield of the aromatic protons. It is split into a doublet by H4.
-
CH₃ (δ ~2.7-2.8): The methyl group protons are in an aliphatic environment but attached to an aromatic ring, placing their signal around δ 2.7 ppm, consistent with data for 2-methylquinoline (quinaldine).[5] It has no adjacent protons and thus appears as a sharp singlet.
Experimental Methodology
Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and correctly chosen acquisition parameters.
Protocol: Sample Preparation
Rationale: The quality of the NMR spectrum is profoundly dependent on the sample preparation. The goal is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[11]
Materials:
-
2-Methylquinoline-6-carboxylic acid (5-10 mg)[12]
-
Deuterated solvent (e.g., DMSO-d₆, ~0.6 mL)[13]
-
5 mm NMR tube (clean and dry)
-
Pasteur pipette and glass wool
-
Vial for dissolution
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Vortex or gently agitate until the solid is completely dissolved. Carboxylic acids may require gentle warming to fully dissolve.
-
Filtration: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.
-
Transfer: Using the pipette, filter the solution directly into the NMR tube to remove any micro-particulates. The final volume in the tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[11]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Caption: Standard workflow for ¹H NMR analysis from sample preparation to data interpretation.
Unambiguous Assignment with 2D NMR
While 1D ¹H NMR provides a wealth of information, complex or overlapping signals can lead to ambiguity. 2D NMR experiments are essential for definitive structural confirmation.[14]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through three bonds (³J). A cross-peak between two signals in a COSY spectrum confirms they are from adjacent protons. For this molecule, COSY would show correlations between H3-H4 and H7-H8, confirming their connectivity within the two distinct spin systems of the quinoline core.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together molecular fragments and confirming the positions of substituents. For instance, a correlation between the methyl protons (δ ~2.7) and the C2 and C3 carbons would confirm the methyl group's position.
Caption: Expected ³J (solid) and ⁴J (dotted) COSY correlations for aromatic protons.
Factors Influencing Spectral Quality
-
Concentration: Quinolines are known to exhibit concentration-dependent chemical shifts. This is attributed to intermolecular π-π stacking, where the aromatic rings of adjacent molecules align, creating shielding or deshielding effects.[14][15] Therefore, it is crucial to report the concentration at which the spectrum was acquired.
-
Solvent: The choice of deuterated solvent can influence chemical shifts. Aromatic solvents like benzene-d₆ can induce significant shifts (Anisotropic Solvent Induced Shifts, ASIS) compared to solvents like CDCl₃ or DMSO-d₆. DMSO-d₆ is often preferred for carboxylic acids due to its high polarity and ability to disrupt intermolecular hydrogen bonding of the acid dimers, often resulting in sharper -COOH signals.
-
Water Content: Traces of water in the solvent (especially DMSO-d₆) can lead to proton exchange with the carboxylic acid proton, causing its signal to broaden or shift. Adding a drop of D₂O to the sample will cause the -COOH signal to disappear, a useful technique for confirming its assignment.[7]
Conclusion
The ¹H NMR spectrum of 2-Methylquinoline-6-carboxylic acid is rich with information that allows for its complete structural verification. A systematic approach, beginning with the prediction of chemical shifts and coupling patterns based on substituent effects, is key to an initial assignment. The application of a robust experimental protocol ensures the acquisition of high-quality data. For unambiguous proof of structure, particularly in complex or novel derivatives, 2D NMR experiments such as COSY and HMBC are indispensable tools. By understanding the principles outlined in this guide, researchers can confidently characterize this and related quinoline structures, accelerating progress in their respective fields.
References
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UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. Retrieved from [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
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Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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13C NMR analysis of 2-Methylquinoline-6-carboxylic acid
An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Methylquinoline-6-carboxylic acid
Introduction
2-Methylquinoline-6-carboxylic acid is a heterocyclic compound of significant interest, serving as a key structural motif and versatile building block in medicinal chemistry and materials science.[1] Its derivatives are explored for a wide range of pharmacological activities.[1] For researchers engaged in the synthesis and development of novel compounds based on this scaffold, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, stands as an indispensable analytical technique for this purpose, providing a direct fingerprint of the carbon skeleton of the molecule.[2][3]
This guide provides an in-depth exploration of the ¹³C NMR analysis of 2-Methylquinoline-6-carboxylic acid. Moving beyond a simple data report, this document elucidates the theoretical principles governing the spectrum, details a robust experimental protocol, and presents a thorough, reasoned assignment of the carbon signals. The insights herein are designed to empower researchers to not only interpret their own spectra but also to strategically leverage NMR spectroscopy in their synthetic and analytical workflows.
Guiding Principles: Substituent Effects in the Quinoline System
The ¹³C NMR spectrum of 2-Methylquinoline-6-carboxylic acid is governed by the inherent electronic structure of the quinoline core, which is then perturbed by the attached methyl and carboxylic acid functional groups. Understanding these influences is key to a predictive and accurate spectral assignment.
-
The Quinoline Core: The quinoline ring system consists of a benzene ring fused to a pyridine ring. The electronegative nitrogen atom in the pyridine ring exerts a significant deshielding effect (a downfield shift to higher ppm values) on the carbon atoms in its vicinity, particularly the ortho (C2, C8a) and para (C4) positions.[4] Carbons in the benzenoid ring generally resonate at chemical shifts typical for aromatic compounds, though they are also influenced by the fused heterocyclic ring.
-
Electron-Donating Group (EDG) Effect: The methyl group (-CH₃) at the C2 position is a weak electron-donating group. Through an inductive effect, it will cause a noticeable upfield shift (shielding) of the carbon it is directly attached to (the ipso-carbon, C2). This shielding effect also extends to the ortho (C3) and para (C4) positions, though the effect diminishes with distance.
-
Electron-Withdrawing Group (EWG) Effect: The carboxylic acid group (-COOH) at the C6 position is a strong electron-withdrawing group. This group significantly deshields the ipso-carbon (C6), causing it to shift substantially downfield. Its electron-withdrawing nature also deshields the ortho (C5, C7) and para (C8) carbons. The carbonyl carbon of the carboxylic acid itself will appear at a characteristic downfield position, typically in the 165-180 ppm range.[5]
The interplay of these effects results in a unique and predictable ¹³C NMR spectrum. The logical diagram below illustrates these electronic influences on the molecular structure.
Caption: Logical flow of electronic influences on the quinoline core.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of the ¹³C NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed for robust and reproducible results.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weighing: Accurately weigh 20-50 mg of 2-Methylquinoline-6-carboxylic acid for an optimal signal-to-noise ratio within a reasonable acquisition time.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which aids dissolution.[2] Chloroform-d (CDCl₃) or Methanol-d₄ are potential alternatives if solubility allows.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex or sonicate the tube until the sample is completely dissolved. A clear, particulate-free solution is essential to avoid spectral artifacts and line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the internal reference standard (0 ppm). If not present, a small amount can be added, but for most modern spectrometers, the residual solvent signal is used for calibration.
-
-
Instrument Parameters:
-
The following parameters are typical for a standard proton-decoupled ¹³C NMR experiment on a 400-500 MHz spectrometer. The goal is to obtain a spectrum where all carbon signals, including the low-intensity quaternary carbons, are clearly visible.
-
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled experiment with a 30° pulse angle to allow for faster repetition. |
| Acquisition Time (AQ) | 1.0 – 2.0 s | Determines the resolution of the spectrum. |
| Relaxation Delay (D1) | 2.0 – 5.0 s | Crucial for allowing carbon nuclei, especially quaternary ones, to relax. A longer delay provides more quantitative signal intensities. |
| Number of Scans (NS) | 1024 – 4096 | ¹³C is an insensitive nucleus; a sufficient number of scans is needed to achieve a good signal-to-noise ratio. |
| Spectral Width (SW) | 0 – 220 ppm | Encompasses the full range of expected chemical shifts for organic molecules. |
Spectral Interpretation and Peak Assignment
The ¹³C NMR spectrum of 2-Methylquinoline-6-carboxylic acid will exhibit 11 distinct signals: 9 for the quinoline core and one each for the methyl and carboxylic acid carbons. The assignment below is based on the foundational data of quinoline and 2-methylquinoline, modified by the predictable electronic effects of the substituents.[6][7]
Caption: Molecular structure and predicted ¹³C NMR chemical shifts. (Note: Image placeholder would be replaced with the actual numbered structure of 2-Methylquinoline-6-carboxylic acid).
Key Assignment Insights:
-
Quaternary Carbons: The five quaternary carbons (C2, C4a, C6, C8a, -COOH) will exhibit signals of significantly lower intensity compared to the protonated carbons. This is a primary tool for their identification.
-
Most Downfield Signals: The C2 and C8a carbons are expected to be the most downfield of the ring carbons due to their direct proximity to the electronegative nitrogen. The carboxylic acid carbonyl carbon will be the most downfield signal in the entire spectrum.
-
Methyl Carbon: The methyl carbon signal will appear far upfield in the aliphatic region, making its assignment unambiguous.
Advanced Methods for Definitive Assignment
While the above analysis provides a robust prediction, unambiguous assignment in complex molecules often requires two-dimensional (2D) NMR experiments. For a molecule like 2-Methylquinoline-6-carboxylic acid, the following experiments would provide definitive proof of the assignments:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[2] It would immediately distinguish the protonated carbons (C3, C4, C5, C7, C8) from the quaternary carbons and confirm the assignment of the methyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment that reveals correlations between carbons and protons that are two or three bonds away.[2][8] For example, the proton on C5 would show a correlation to the quaternary carbon C6, and the methyl protons would show correlations to C2 and C3, locking in the structure.
Conclusion
The ¹³C NMR analysis of 2-Methylquinoline-6-carboxylic acid is a powerful and precise method for structural verification. A successful analysis is built upon a foundation of sound theoretical principles, a meticulous experimental approach, and a logical, step-wise interpretation of the resulting spectrum. By understanding the influence of the nitrogen heteroatom and the attached functional groups, researchers can confidently assign each carbon signal. For absolute confirmation, particularly in novel derivatives, advanced 2D NMR techniques like HSQC and HMBC should be employed. This comprehensive approach ensures the highest level of scientific integrity and provides the reliable data essential for advancing research and development.
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]
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Hansen, P. E., et al. (2016). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules. Available at: [Link]
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13C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. ResearchGate. Available at: [Link]
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13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. Available at: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. Available at: [Link]
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Figure S22. 13 C NMR spectrum of 4. ResearchGate. Available at: [Link]
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13C NMR substituent induced chemical shifts in the side-chain carbons of
,/-unsaturated sulphones. Indian Academy of Sciences. Available at: [Link] -
1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Available at: [Link]
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Chambers, R. D., et al. (2014). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry. Available at: [Link]
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13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Bagno, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. Available at: [Link]
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Ewing, D. F., & Walls, K. (1976). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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2-Methylquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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Claret, P. A., & Osborne, A. G. (1974). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. Available at: [Link]
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Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. ResearchGate. Available at: [Link]
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13C NMR Chemical Shift Table. Available at: [Link]
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An In-Depth Technical Guide to the FT-IR Spectrum of 2-Methylquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Methylquinoline-6-carboxylic acid, a molecule of significant interest in pharmaceutical and materials science research.[1] This document will delve into the theoretical underpinnings of its vibrational spectroscopy, offer a detailed experimental protocol for spectral acquisition, and provide a thorough interpretation of its characteristic absorption bands.
Introduction: The Molecular Landscape of 2-Methylquinoline-6-carboxylic Acid
2-Methylquinoline-6-carboxylic acid (C₁₁H₉NO₂) is a heterocyclic aromatic compound featuring a quinoline core substituted with a methyl group at the 2-position and a carboxylic acid group at the 6-position.[2][3][4] This unique combination of functional groups imparts specific chemical properties that are leveraged in the synthesis of novel pharmaceutical agents and functional materials.[1] Understanding the vibrational behavior of this molecule through FT-IR spectroscopy is paramount for its identification, purity assessment, and the study of its molecular interactions.
Theoretical Vibrational Mode Analysis
The FT-IR spectrum of 2-Methylquinoline-6-carboxylic acid is a composite of the vibrational modes of its constituent functional groups: the quinoline ring, the carboxylic acid moiety, and the methyl group. The positions of the absorption bands are influenced by the electronic environment and potential intermolecular interactions, such as hydrogen bonding.
The Carboxylic Acid Group: A Dominant Spectroscopic Feature
The carboxylic acid group gives rise to some of the most characteristic and easily identifiable bands in the FT-IR spectrum.
-
O-H Stretching: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This results in a very broad and intense absorption band for the O-H stretching vibration, generally appearing in the region of 3300-2500 cm⁻¹ .[5][6][7] This broadness is a hallmark of strong hydrogen bonding.
-
C=O Stretching: The carbonyl (C=O) stretching vibration of a carboxylic acid is another prominent feature, typically observed as a strong, sharp band between 1760 cm⁻¹ and 1690 cm⁻¹ .[6][7] For dimeric carboxylic acids, this band usually appears around 1710 cm⁻¹ .[7] Conjugation with the quinoline ring is expected to lower this frequency slightly.[7]
-
C-O Stretching and O-H Bending: The spectrum will also contain bands corresponding to the C-O stretching and in-plane O-H bending vibrations, often coupled, in the 1320-1000 cm⁻¹ and 950-910 cm⁻¹ regions, respectively.[6]
The Quinoline Ring System: A Complex Fingerprint
The quinoline ring, being an aromatic heterocyclic system, exhibits a series of characteristic vibrations.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically occur at wavenumbers just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ .[1][5]
-
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system give rise to a series of medium to strong bands in the 1600-1400 cm⁻¹ region.[5]
-
C-H In-Plane and Out-of-Plane Bending: The fingerprint region of the spectrum (below 1500 cm⁻¹) will contain a complex pattern of bands arising from the in-plane and out-of-plane bending vibrations of the ring C-H bonds. The out-of-plane bending vibrations, often found below 900 cm⁻¹ , can be particularly useful for determining the substitution pattern on the aromatic rings.[1]
The Methyl Group Vibrations
The methyl group attached at the 2-position will also contribute to the spectrum.
-
C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl C-H bonds are expected in the 3000-2850 cm⁻¹ region.[5]
-
C-H Bending: The asymmetric and symmetric bending (scissoring) vibrations of the methyl group typically appear around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ , respectively.[6]
Experimental Protocol: Acquiring the FT-IR Spectrum
The following protocol outlines the acquisition of an FT-IR spectrum of solid 2-Methylquinoline-6-carboxylic acid using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.[2]
Instrumentation
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27, equipped with a Deuterated Triglycine Sulfate (DTGS) detector.[2]
-
ATR Accessory: A single-reflection diamond ATR accessory.
Sample Preparation and Data Acquisition
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to correct for atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals.
-
Sample Application: Place a small amount of the powdered 2-Methylquinoline-6-carboxylic acid sample onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal surface.
-
Sample Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
In-Depth Spectral Analysis of 2-Methylquinoline-6-carboxylic Acid
The following table provides a detailed assignment of the expected characteristic absorption bands in the FT-IR spectrum of 2-Methylquinoline-6-carboxylic acid, based on the theoretical principles discussed and data from analogous compounds.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H Stretch (Hydrogen-bonded dimer) | Carboxylic Acid |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Quinoline Ring |
| 3000 - 2850 | Medium to Weak | Aliphatic C-H Stretch | Methyl Group |
| ~1710 | Strong, Sharp | C=O Stretch (Dimeric) | Carboxylic Acid |
| 1600 - 1500 | Medium to Strong | C=C and C=N Ring Stretching | Quinoline Ring |
| 1500 - 1400 | Medium | C=C Ring Stretching | Quinoline Ring |
| ~1460 | Medium | Asymmetric C-H Bending | Methyl Group |
| ~1375 | Medium to Weak | Symmetric C-H Bending | Methyl Group |
| 1320 - 1210 | Strong | C-O Stretch coupled with O-H in-plane bend | Carboxylic Acid |
| Below 900 | Medium to Strong | C-H Out-of-Plane Bending | Quinoline Ring |
Visualizing the Process and Structure
To further elucidate the concepts discussed, the following diagrams illustrate the molecular structure and the experimental workflow.
Caption: Molecular structure of 2-Methylquinoline-6-carboxylic acid.
Caption: Experimental workflow for FT-IR analysis using the ATR technique.
Conclusion: A Powerful Tool for Molecular Characterization
FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for the characterization of 2-Methylquinoline-6-carboxylic acid. The characteristic absorption bands of the carboxylic acid and quinoline functional groups provide a unique spectral fingerprint, enabling its unambiguous identification and the assessment of its purity. The insights gained from the FT-IR spectrum are invaluable for researchers in drug discovery and materials science, facilitating a deeper understanding of the molecular properties and behavior of this versatile compound.
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Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Retrieved January 12, 2026, from [Link]
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SpectraBase. (n.d.). 2-Methylquinoline-6-carboxylic acid - Optional[ATR-IR] - Spectrum. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methylquinoline-6-carboxylic acid. PubChem. Retrieved January 12, 2026, from [Link]
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University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved January 12, 2026, from [Link]
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UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved January 12, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved January 12, 2026, from [Link]
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SpectraBase. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methylquinoline. PubChem. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Calculated and experimental vibrational frequencies of quinoline (cm −1). Retrieved January 12, 2026, from [Link]
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PubChemLite. (n.d.). 2-methylquinoline-6-carboxylic acid (C11H9NO2). Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved January 12, 2026, from [Link]
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Michigan State University. (n.d.). IR Chart. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved January 12, 2026, from [Link]
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Baghdad Science Journal. (2014). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4/-dimethyl-2,2/-bipyridyl with V(IV),Cr(III), Rh(III), Cd(II) and Pt(IV). Retrieved January 12, 2026, from [Link]
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Introduction: Characterizing a Key Heterocyclic Building Block
An In-depth Technical Guide to the Mass Spectrometry of 2-Methylquinoline-6-carboxylic Acid
2-Methylquinoline-6-carboxylic acid is a heterocyclic compound featuring a quinoline core, a structure of significant interest in pharmaceutical and materials science. As a substituted quinoline carboxylic acid, it serves as a crucial building block for the synthesis of more complex molecules, including potential drug candidates. Its precise characterization and quantification are paramount in research and development settings, from synthetic chemistry to metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.
This guide provides a comprehensive technical overview of the mass spectrometric behavior of 2-Methylquinoline-6-carboxylic acid (C₁₁H₉NO₂, MW: 187.19 g/mol [1][2]). We will delve into its ionization characteristics, predictable fragmentation pathways, and a detailed, field-proven protocol for its quantitative analysis in complex matrices, designed for researchers, scientists, and drug development professionals.
Part 1: Fundamental Mass Spectrometric Behavior and Fragmentation
Understanding the intrinsic behavior of a molecule under different ionization and collision energy conditions is the foundation of any robust mass spectrometric method. The structure of 2-Methylquinoline-6-carboxylic acid, with its basic nitrogen atom on the quinoline ring and an acidic carboxylic acid group, dictates its response in the mass spectrometer.
Ionization Strategy: Electrospray Ionization (ESI) as the Method of Choice
For LC-MS applications, particularly within a drug development pipeline, positive-mode Electrospray Ionization (ESI+) is the superior choice for this molecule. The rationale is threefold:
-
Soft Ionization: ESI is a "soft" ionization technique that imparts minimal energy to the analyte, ensuring that the primary ion observed is the intact, protonated molecule ([M+H]⁺). This is critical for preserving molecular identity before tandem mass spectrometry (MS/MS).[3]
-
High Proton Affinity: The nitrogen atom within the quinoline ring possesses a high proton affinity, making it readily protonated in the acidic mobile phases typically used in reversed-phase chromatography. This leads to a strong and stable signal for the [M+H]⁺ ion at m/z 188.07 .
-
Compatibility with Liquid Phase Separations: ESI provides a seamless interface between the liquid chromatograph and the mass spectrometer, making it the industry standard for analyzing non-volatile and thermally labile compounds like this one.[4]
While Electron Ionization (EI) is a valid technique, it is generally coupled with Gas Chromatography (GC-MS).[4] Given the low volatility of 2-Methylquinoline-6-carboxylic acid, LC-ESI-MS is the more practical and widely applicable approach. EI induces extensive fragmentation upon ionization, which can be useful for structural elucidation but is less ideal for quantitative analysis requiring a stable precursor ion.[5]
Predicted Fragmentation Pathways
The true power of mass spectrometry lies in tandem MS (MS/MS), where the protonated molecule is isolated and fragmented to produce characteristic product ions. The fragmentation pattern serves as a structural fingerprint, enabling highly selective detection.
Upon collision-induced dissociation (CID), the [M+H]⁺ ion of 2-Methylquinoline-6-carboxylic acid (m/z 188.07) is expected to follow a logical fragmentation cascade driven by the loss of its most labile functional group.
-
Primary Fragmentation: The initial and most favorable fragmentation is the neutral loss of water (H₂O; 18.01 Da) from the protonated carboxylic acid group. This is a common pathway for protonated carboxylic acids and results in a stable acylium ion.[3]
-
Secondary Fragmentation: The resulting acylium ion can then undergo a subsequent neutral loss of carbon monoxide (CO; 28.00 Da), leading to a fragment representing the protonated 2-methylquinoline core.
-
Tertiary Fragmentation: The quinoline ring itself can fragment further, typically through the loss of hydrogen cyanide (HCN; 27.01 Da), a characteristic fragmentation for quinoline structures.[5]
Caption: Predicted EI-MS fragmentation of 2-Methylquinoline-6-carboxylic acid.
Part 2: Quantitative Analysis by LC-MS/MS in Complex Matrices
For drug development and clinical research, quantifying an analyte in biological matrices like plasma or urine is a common requirement. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this task due to its exceptional selectivity and sensitivity. [3]
Analytical Workflow
The overall process involves sample preparation to isolate the analyte from matrix interferences, chromatographic separation, and finally, detection by the mass spectrometer.
Caption: General workflow for quantitative analysis by LC-MS/MS. [3]
Experimental Protocols
The following protocols are provided as a robust starting point and should be optimized for specific instrumentation and matrix requirements.
This method is fast and effective for initial screening and high-throughput applications.
-
Aliquot 50 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS). Expertise Note: A stable isotope-labeled (SIL) analog of the analyte is the ideal IS as it corrects for matrix effects and extraction variability.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
This method provides a significantly cleaner sample extract, which is crucial for achieving the lowest limits of quantification by minimizing matrix effects.
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol, followed by 1 mL of water.
-
Pre-treat the sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Add the internal standard.
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elute the analyte and IS with 1 mL of 2% formic acid in methanol. [3]6. Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid) for analysis.
Recommended LC-MS/MS Parameters
The following tables summarize the recommended starting conditions for a quantitative method.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Causality/Rationale |
|---|---|---|
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Excellent retention for aromatic compounds like quinolines. |
| Mobile Phase A | 0.1% Formic acid in water | Acid modifier ensures analyte protonation for optimal ESI+ signal. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 minutes | Provides efficient separation from early-eluting matrix components. |
| Flow Rate | 0.4 mL/min | Standard flow rate for 2.1 mm ID columns, balancing speed and efficiency. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity for better chromatography. |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading while ensuring sensitivity. |
Table 2: Mass Spectrometry and MRM Parameters
| Parameter | Recommended Condition | Causality/Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen on the quinoline ring is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |
| Desolvation Temp. | 450°C | Facilitates efficient solvent evaporation and ion release. |
| Desolvation Gas | Nitrogen, 800 L/hr | Aids in desolvation and prevents solvent clusters from entering the MS. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
| MRM Transitions | See Table 3 | For selective detection and quantification. |
Table 3: Proposed MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Role |
|---|---|---|---|
| 2-Methylquinoline-6-carboxylic acid | 188.1 | 170.1 | Quantifier |
| 2-Methylquinoline-6-carboxylic acid | 188.1 | 142.1 | Qualifier |
Trustworthiness Note: The use of two MRM transitions provides a self-validating system. The quantifier ion is typically the most intense and stable fragment used for concentration calculations. The qualifier ion serves to confirm the analyte's identity. The ratio of the qualifier to quantifier peak areas must remain constant across all samples and standards for the data to be considered valid.
Conclusion
The mass spectrometric analysis of 2-Methylquinoline-6-carboxylic acid is a straightforward yet exacting process. By leveraging positive mode electrospray ionization, the molecule yields a stable protonated precursor ion at m/z 188.1. Subsequent fragmentation via collision-induced dissociation predictably produces key product ions at m/z 170.1 (loss of H₂O) and 142.1 (loss of H₂O and CO), which are ideal for building a highly selective and sensitive LC-MS/MS method in MRM mode. The detailed protocols for sample preparation and analysis provided herein offer a robust foundation for researchers in drug development and related scientific fields to accurately characterize and quantify this important heterocyclic compound.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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The Solubility Profile of 2-Methylquinoline-6-carboxylic Acid: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylquinoline-6-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the drug development field, offering both theoretical insights and practical methodologies for understanding and manipulating the solubility of this compound.
Introduction: The Critical Role of Solubility in Drug Efficacy
Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery and formulation to its ultimate bioavailability and therapeutic effect. For a compound like 2-Methylquinoline-6-carboxylic acid, which serves as a versatile building block in the synthesis of biologically active molecules, a thorough understanding of its solubility in various solvent systems is paramount.[1] Poor aqueous solubility can lead to low bioavailability, while solubility in organic solvents is crucial for synthesis, purification, and formulation processes. This guide will delve into the key factors governing the solubility of 2-Methylquinoline-6-carboxylic acid and provide robust protocols for its empirical determination.
Physicochemical Properties of 2-Methylquinoline-6-carboxylic Acid
A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior. 2-Methylquinoline-6-carboxylic acid (CAS 635-80-3) is an aromatic carboxylic acid with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol .[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [2] |
| Molecular Weight | 187.19 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 263 °C | [4] |
| XLogP3 | 2.1 | [2] |
| CAS Number | 635-80-3 | [3] |
The presence of both a hydrophobic quinoline ring system and a hydrophilic carboxylic acid group imparts an amphiphilic character to the molecule, suggesting that its solubility will be highly dependent on the polarity of the solvent and the pH of the medium. The positive XLogP3 value indicates a preference for lipophilic environments over aqueous ones.[2]
Factors Influencing the Solubility of 2-Methylquinoline-6-carboxylic Acid
The dissolution of a solid in a liquid solvent is a complex process governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For 2-Methylquinoline-6-carboxylic acid, the following factors are of primary importance:
Solvent Polarity
The principle of "like dissolves like" is a cornerstone of solubility prediction. Given the structure of 2-Methylquinoline-6-carboxylic acid, it is anticipated to exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding with the carboxylic acid group. Solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol are likely to be effective.[5] Its solubility in non-polar solvents like hexane is expected to be limited.
pH
The carboxylic acid moiety of 2-Methylquinoline-6-carboxylic acid is ionizable. In aqueous media, the pH of the solution will dictate the extent of ionization.
-
At low pH (acidic conditions): The carboxylic acid group will be predominantly in its protonated, neutral form (R-COOH). This form is less polar and is expected to have lower aqueous solubility.
-
At high pH (alkaline conditions): The carboxylic acid will be deprotonated to its carboxylate salt form (R-COO⁻). The introduction of a charge significantly increases the polarity of the molecule, leading to a substantial increase in aqueous solubility.
This pH-dependent solubility is a critical consideration for oral drug formulation and can be leveraged to enhance dissolution in the gastrointestinal tract.
Figure 1: Influence of pH on the ionization state and aqueous solubility of 2-Methylquinoline-6-carboxylic acid.
Temperature
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. The extent of this effect is dependent on the enthalpy of solution.
Experimental Determination of Solubility
Accurate determination of solubility requires robust and validated experimental methods. The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of 2-Methylquinoline-6-carboxylic acid in a given solvent.
Materials:
-
2-Methylquinoline-6-carboxylic acid (high purity)
-
Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (or other validated analytical technique)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 2-Methylquinoline-6-carboxylic acid to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the samples to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filter the aliquot through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-Methylquinoline-6-carboxylic acid.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility as the mean concentration from replicate experiments, typically expressed in mg/mL or µg/mL.
-
Figure 2: Workflow for the shake-flask solubility determination method.
Predicted Solubility Profile
In the absence of extensive published experimental data for 2-Methylquinoline-6-carboxylic acid, predictive models and the solubility of structurally similar compounds can provide valuable estimations. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with physical properties, are powerful tools in this regard.[6][7]
The following table provides an estimated qualitative solubility profile based on general chemical principles and the properties of quinoline derivatives. These are not experimentally determined values and should be confirmed empirically.
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.4) | Low to Moderate | The carboxylic acid will be partially ionized, but the hydrophobic quinoline core will limit solubility. |
| 0.1 M HCl (pH 1) | Low | The carboxylic acid will be protonated, reducing polarity and aqueous solubility. |
| 0.1 M NaOH (pH 13) | High | The carboxylic acid will be fully deprotonated to the highly soluble carboxylate salt. |
| Ethanol | Moderate to High | A polar protic solvent capable of hydrogen bonding with the carboxylic acid. |
| Methanol | Moderate to High | Similar to ethanol, a polar protic solvent. |
| Acetone | Moderate | A polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solubilizing power for a wide range of organic compounds.[5] |
| Hexane | Very Low | A non-polar solvent, unlikely to effectively solvate the polar functional groups. |
Conclusion and Future Directions
A comprehensive understanding of the solubility of 2-Methylquinoline-6-carboxylic acid is indispensable for its successful application in drug discovery and development. This guide has outlined the key physicochemical properties, influential factors, and a robust experimental protocol for determining its solubility. While predictive models offer initial guidance, empirical determination using methods such as the shake-flask protocol is strongly recommended to obtain accurate and reliable data for informed decision-making in formulation and process development. Future work should focus on generating a comprehensive experimental solubility dataset for this compound in a wider range of pharmaceutically relevant solvents and at various temperatures.
References
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]
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Meyers, J. J., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(16), 13316-13364. Available at: [Link]
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Dearden, J. C. (2003). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Computer Sciences, 43(4), 1167-1177. Available at: [Link]
-
Chu, K. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. Available at: [Link]
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Ghasemi, P., & Ghasemi, J. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 89. Available at: [Link]
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El-Sayed, M. A., et al. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. Molecules, 29(13), 3123. Available at: [Link]
-
El-Sayed, M. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 16(11), 1599. Available at: [Link]
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Doucet, J. P., et al. (2022). QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. Structural Chemistry, 34(1), 223-241. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methylquinoline-6-carboxylic acid. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives,... ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methylquinoline-6-sulphonic acid. PubChem. Available at: [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]
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Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-705. Available at: [Link]
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Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methylquinoline. PubChem. Available at: [Link]
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An In-depth Technical Guide to the Discovery and History of 2-Methylquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylquinoline-6-carboxylic acid, a key heterocyclic compound, has emerged as a significant building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery and historical development, with a particular focus on its synthesis through the classic Doebner-von Miller reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol for its laboratory-scale synthesis, and explore its subsequent applications as a precursor in the development of novel therapeutic agents and functional materials. This guide is intended to serve as a valuable resource for researchers and professionals in the field, offering both historical context and practical insights into the chemistry of this important molecule.
Introduction: The Quinoline Scaffold in Chemistry and Medicine
The quinoline ring system, a fused aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, has been a cornerstone of synthetic and medicinal chemistry for over a century.[1][2] First isolated from coal tar in 1834, quinoline and its derivatives quickly garnered attention for their diverse chemical reactivity and significant biological activities.[3] The historical importance of quinolines is perhaps best exemplified by the antimalarial drug quinine, a naturally occurring quinoline alkaloid.[4] This discovery spurred extensive research into the synthesis of novel quinoline derivatives, leading to the development of a wide array of therapeutic agents.[2]
Among the vast family of quinoline derivatives, 2-Methylquinoline-6-carboxylic acid stands out as a versatile intermediate.[5] Its structure, featuring a reactive carboxylic acid group and a methyl group amenable to further functionalization, makes it a valuable precursor for the synthesis of more complex molecules.[5] This guide will trace the historical path of this compound, from its conceptual origins in the late 19th century to its modern applications.
The Genesis of a Molecule: The Doebner-von Miller Reaction
The discovery of 2-Methylquinoline-6-carboxylic acid is intrinsically linked to the development of one of the most fundamental methods for quinoline synthesis: the Doebner-von Miller reaction.[6] Named after the German chemists Oscar Döbner and Wilhelm von Miller, who developed it in the 1880s, this reaction provides a direct route to substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][6]
The Doebner-von Miller reaction is a robust and versatile method that has stood the test of time, allowing for the synthesis of a wide variety of quinoline derivatives.[7] The general mechanism, while still a subject of some debate, is believed to proceed through a series of key steps, as illustrated below.
Mechanistic Insights into the Doebner-von Miller Reaction
The reaction is typically carried out under strong acidic conditions. The currently accepted mechanism involves the following key transformations:
-
Michael Addition: The reaction is initiated by the 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization.
-
Dehydration: Subsequent dehydration leads to the formation of a dihydroquinoline intermediate.
-
Oxidation: Finally, an oxidation step, often facilitated by an oxidizing agent present in the reaction mixture or by air, yields the aromatic quinoline ring.
Figure 1: Generalized workflow of the Doebner-von Miller reaction.
Historical Synthesis of 2-Methylquinoline-6-carboxylic Acid
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2-Methylquinoline-6-carboxylic acid based on the principles of the Doebner-von Miller reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| p-Aminobenzoic acid | 137.14 | 13.7 g | 0.1 |
| Crotonaldehyde | 70.09 | 8.4 g (9.8 mL) | 0.12 |
| Concentrated Hydrochloric Acid | 36.46 | 25 mL | - |
| Nitrobenzene | 123.11 | 10 mL | - |
| Ethanol | 46.07 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Activated Charcoal | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 13.7 g (0.1 mol) of p-aminobenzoic acid and 100 mL of water.
-
Acidification: Slowly and with stirring, add 25 mL of concentrated hydrochloric acid to the mixture.
-
Addition of Oxidant: Add 10 mL of nitrobenzene to the reaction mixture to serve as an oxidizing agent.
-
Addition of Crotonaldehyde: While stirring vigorously, slowly add 9.8 mL (0.12 mol) of crotonaldehyde to the flask. The addition should be dropwise to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The color of the mixture will darken significantly.
-
Work-up: After the reflux period, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until it is basic to litmus paper.
-
Isolation of Crude Product: The crude 2-Methylquinoline-6-carboxylic acid will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, using activated charcoal to decolorize the solution if necessary.
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
Figure 2: Step-by-step workflow for the synthesis of 2-Methylquinoline-6-carboxylic acid.
Characterization of 2-Methylquinoline-6-carboxylic Acid
The synthesized compound can be characterized using a variety of analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | White to off-white crystalline powder[5] |
| Melting Point | 263 °C[5] |
| Solubility | Sparingly soluble in water, soluble in hot ethanol and acetic acid |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): Expected signals would include aromatic protons in the quinoline ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (DMSO-d₆): Resonances corresponding to the carbon atoms of the quinoline core, the methyl group, and the carboxylic acid carbonyl group would be observed.
-
IR (KBr): Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, and aromatic C-H and C=C stretches would be present.
-
Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the mass of the compound would be observed.
Modern Applications and Future Directions
2-Methylquinoline-6-carboxylic acid serves as a crucial starting material in the synthesis of a wide range of biologically active compounds and functional materials.
-
Pharmaceuticals: It is a key intermediate in the production of various pharmaceutical agents, with some derivatives showing potential in targeting neurological disorders.[5] The carboxylic acid moiety provides a convenient handle for the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs.[8]
-
Fluorescent Dyes: The quinoline scaffold is known for its fluorescent properties, and derivatives of 2-Methylquinoline-6-carboxylic acid have been utilized in the development of fluorescent dyes for biological imaging.[5]
-
Materials Science: The compound is also explored for its potential in creating novel materials with unique electronic and optical properties.[5]
The continued exploration of the reactivity of 2-Methylquinoline-6-carboxylic acid is expected to lead to the discovery of new compounds with important applications in medicine, diagnostics, and materials science.
Conclusion
The discovery and development of 2-Methylquinoline-6-carboxylic acid are a testament to the enduring power of classical organic reactions like the Doebner-von Miller synthesis. From its historical roots in the late 19th century, this seemingly simple molecule has evolved into a valuable tool for modern chemists. Its versatility as a synthetic intermediate ensures its continued relevance in the ongoing quest for new drugs and advanced materials. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for scientists and researchers in the field.
References
-
Doebner–Miller reaction. (2023, December 2). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 12, 2026, from [Link]
-
Friedländer Quinoline Synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Doebner–Miller reaction. (2023, December 2). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013, November 1). Heterocyclic Communications, 19(6). Retrieved January 12, 2026, from [Link]
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A Theoretical and Computational Guide to 2-Methylquinoline-6-carboxylic Acid: From Molecular Properties to Drug Discovery Potential
Introduction: The Quinoline Scaffold and the Significance of 2-Methylquinoline-6-carboxylic Acid
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] 2-Methylquinoline-6-carboxylic acid is a specific derivative that serves as a crucial building block in the synthesis of more complex, biologically active molecules and functional materials.[3] Its unique structure, featuring a methyl group at the 2-position and a carboxylic acid at the 6-position, offers distinct electronic and steric properties that can be exploited in drug design and the development of novel materials.
This technical guide provides an in-depth exploration of 2-Methylquinoline-6-carboxylic acid from a theoretical and computational perspective. It is designed for researchers, scientists, and drug development professionals, offering insights into its fundamental properties and a practical framework for its computational investigation. We will delve into its physicochemical characteristics, spectroscopic signatures, and, most importantly, the application of theoretical methods such as Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to unlock its full potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of any theoretical study. These experimental values serve as benchmarks for validating computational methods.
Physicochemical Properties
2-Methylquinoline-6-carboxylic acid is typically a white to off-white crystalline powder.[3] Its core physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 635-80-3 | [3][4] |
| Molecular Formula | C₁₁H₉NO₂ | [3][4] |
| Molecular Weight | 187.2 g/mol | [3][4] |
| Melting Point | 263 °C | [3] |
| Appearance | White to almost white crystalline powder | [3] |
| SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C(=O)O | [4] |
| InChIKey | IZONZQFTYGVOOO-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization: A Bridge Between Theory and Experiment
Spectroscopic data provides a fingerprint of the molecule's structure and electronic environment. Theoretical calculations of these spectra are a powerful tool for validating computational models and interpreting experimental results.
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-Methylquinoline-6-carboxylic acid is characterized by the vibrational modes of its functional groups. The carboxylic acid O-H stretch appears as a broad band in the 2500-3300 cm⁻¹ region, while the C=O stretch is observed between 1710 and 1760 cm⁻¹.[5] Conjugation with the quinoline ring system will likely shift the C=O absorption to a lower wavenumber, around 1690 cm⁻¹.[5] The C-H stretching of the methyl group and the aromatic rings will be present around 3000 cm⁻¹.[5]
-
UV-Vis Spectroscopy: Carboxylic acids typically exhibit a weak n→π* transition in the 200-215 nm range.[5] Due to the extended conjugation of the quinoline system, this absorption is expected to shift to a longer wavelength with increased molar absorptivity.[5]
Synthesis of the Quinoline Scaffold
While this guide focuses on theoretical studies, understanding the synthesis of the core structure is crucial for any practical application. The quinoline ring is commonly synthesized through several named reactions, including:
-
Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[7]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[7]
-
Combes Synthesis: The reaction of anilines with β-diketones.[8]
-
Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7]
The specific synthesis of 2-Methylquinoline-6-carboxylic acid would likely involve a modification of one of these classical methods, using appropriately substituted starting materials.
Theoretical and Computational Investigations
Computational chemistry provides a powerful lens to investigate the properties and potential applications of 2-Methylquinoline-6-carboxylic acid at the molecular level.
Density Functional Theory (DFT) Studies: Unveiling Electronic Structure and Reactivity
DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[3][6] It provides invaluable insights into molecular geometry, stability, and reactivity.
Workflow for DFT Analysis:
Caption: A typical workflow for DFT analysis of a molecule.
Key DFT-Derived Properties:
-
Optimized Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data if available.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[6] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[9] This is critical for predicting how the molecule will interact with biological targets.
-
Spectroscopic Properties: DFT can be used to calculate vibrational frequencies (IR and Raman) and NMR chemical shifts, which can be compared to experimental data to confirm the molecular structure.[6]
Molecular Docking: Predicting Interactions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, it is used to predict how a small molecule like 2-Methylquinoline-6-carboxylic acid might bind to the active site of a protein.
Molecular Docking Workflow:
Caption: A generalized workflow for molecular docking studies.
Interpreting Docking Results:
The primary output of a docking simulation is a set of possible binding poses of the ligand in the receptor's active site, each with a corresponding docking score. A lower docking score generally indicates a more favorable binding interaction. Analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent analogs.
ADMET Prediction: Assessing Drug-Likeness
Before a molecule can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADMET prediction tools use computational models to estimate these properties, helping to identify potential liabilities early in the drug discovery process.[1]
Key ADMET Parameters:
| Parameter | Description | Importance |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | Predicts oral bioavailability. |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Determines where the drug goes in the body. |
| Metabolism | Cytochrome P450 (CYP) inhibition | Predicts drug-drug interactions and metabolic stability. |
| Excretion | Total clearance | Influences dosing frequency. |
| Toxicity | Ames test (mutagenicity), hERG inhibition (cardiotoxicity), Hepatotoxicity | Identifies potential safety concerns. |
Several online tools and software packages, such as SwissADME and PreADMET, can be used to predict these properties.[1][10] These predictions are guided by established principles like Lipinski's Rule of Five, which provides a general guideline for the drug-likeness of a molecule based on its physicochemical properties.[11]
Conclusion and Future Directions
2-Methylquinoline-6-carboxylic acid is a versatile molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties and a framework for its theoretical investigation. By leveraging the power of computational tools like DFT, molecular docking, and ADMET prediction, researchers can gain a deeper understanding of this molecule's behavior and rationally design novel derivatives with enhanced properties. Future experimental work should focus on validating these theoretical predictions, including detailed spectroscopic analysis and the evaluation of its biological activity in relevant assays. The synergy between computational and experimental approaches will be key to unlocking the full potential of 2-Methylquinoline-6-carboxylic acid and its derivatives.
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A Technical Guide to Quantum Chemical Calculations for 2-Methylquinoline-6-carboxylic Acid: A Computational Approach for Drug Discovery
Abstract
This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 2-Methylquinoline-6-carboxylic acid, a molecule of significant interest in pharmaceutical research.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development. It outlines the theoretical underpinnings and practical steps for employing Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this quinoline derivative. The methodologies detailed herein are designed to furnish a robust computational framework for predicting molecular behavior, thereby accelerating the drug discovery and design process.
Introduction: The Intersection of Quinoline Scaffolds and Computational Chemistry
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] 2-Methylquinoline-6-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of novel pharmaceutical compounds, especially those targeting neurological disorders.[1][2] Its unique molecular architecture, featuring a quinoline core appended with a methyl and a carboxylic acid group, makes it a versatile scaffold for developing biologically active molecules.[1]
The advent of powerful computational methods has revolutionized the landscape of drug discovery. Quantum chemical calculations, grounded in the fundamental laws of quantum mechanics, offer a non-experimental avenue to predict the energies, molecular structures, and vibrational frequencies of complex molecular systems with high accuracy.[5][6] By leveraging these in silico techniques, researchers can gain profound insights into a molecule's reactivity, stability, and potential interactions with biological targets, thereby guiding rational drug design and minimizing the need for costly and time-consuming experimental screening.
This guide provides a detailed walkthrough of the quantum chemical calculations for 2-Methylquinoline-6-carboxylic acid, from initial structure preparation to the analysis of its key molecular properties.
Theoretical Foundations: A Primer on Quantum Chemical Methods
The bedrock of quantum chemical calculations is the time-independent Schrödinger equation. However, for multi-electron systems like 2-Methylquinoline-6-carboxylic acid, an exact analytical solution is unattainable. Consequently, a range of approximative methods have been developed.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Unlike traditional wavefunction-based methods that deal with the complexities of the multi-electron wavefunction, DFT is based on the principle that the ground-state energy of a system can be determined from its electron density.
A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation. The choice of functional can significantly impact the accuracy of the calculations. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have proven to be particularly effective.[7] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of organic compounds.[8][9]
Basis Sets
In practical calculations, the molecular orbitals are represented as a linear combination of a set of pre-defined mathematical functions known as a basis set. The choice of basis set determines the flexibility and accuracy of the orbital description. Pople-style basis sets are commonly employed, with the 6-311++G(d,p) basis set offering a good compromise between accuracy and computational expense for molecules containing first and second-row elements.[9][10] The inclusion of diffuse functions ("++") is important for describing lone pairs and anionic species, while polarization functions ("d,p") allow for more flexibility in describing the shape of the electron density.[9][11]
A Step-by-Step Computational Workflow
The following protocol outlines the key stages of performing quantum chemical calculations on 2-Methylquinoline-6-carboxylic acid using the Gaussian suite of programs, a widely used software package in computational chemistry.[5][12][13][14]
Caption: A generalized workflow for quantum chemical calculations.
Step 1: Molecular Structure Preparation
The initial step involves creating a three-dimensional model of 2-Methylquinoline-6-carboxylic acid. This can be accomplished using molecular building software such as GaussView , the graphical interface for the Gaussian software package.[15][16][17] It is crucial to start with a chemically reasonable geometry to ensure efficient convergence during the optimization process. The structure can be built atom-by-atom or by using pre-defined molecular fragments.
Step 2: Geometric Optimization and Frequency Analysis
The initial structure is then subjected to a geometry optimization calculation. This process systematically adjusts the atomic coordinates to find the lowest energy conformation of the molecule. For this purpose, the B3LYP functional in conjunction with the 6-311++G(d,p) basis set is a robust choice.[10]
Following the optimization, a frequency calculation must be performed on the optimized geometry. This serves two critical purposes:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Calculation of Vibrational Frequencies: The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.
Step 3: Calculation of Molecular Properties
With the validated optimized geometry, a range of molecular properties can be calculated to gain deeper insights into the molecule's behavior.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[18] It is particularly valuable in drug design for understanding how a ligand might interact with a biological receptor.[19][20][21][22] The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive (electron-deficient) and negative (electron-rich) potential.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized natural bond orbitals.[23][24][25] This analysis can reveal important information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
-
Infrared (IR) Spectroscopy: As mentioned earlier, the vibrational frequencies calculated during the frequency analysis can be used to simulate the IR spectrum. This allows for a direct comparison with experimental IR data, serving as a valuable validation of the computational model.
-
UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region can be predicted using Time-Dependent Density Functional Theory (TD-DFT) .[7][26][27][28][29] This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insights into the molecule's photophysical properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[30][31][32][33] By predicting the ¹H and ¹³C NMR spectra, a direct comparison with experimental data can be made, further validating the accuracy of the computed molecular structure.
Data Presentation and Interpretation
The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy comparison and analysis.
Table 1: Key Calculated Molecular Properties of 2-Methylquinoline-6-carboxylic Acid
| Property | Calculated Value |
| Electronic Energy (Hartree) | Value to be calculated |
| Dipole Moment (Debye) | Value to be calculated |
| HOMO Energy (eV) | Value to be calculated |
| LUMO Energy (eV) | Value to be calculated |
| HOMO-LUMO Energy Gap (eV) | Value to be calculated |
| λmax (UV-Vis) (nm) | Value to be calculated |
Table 2: Selected Optimized Geometric Parameters
| Parameter | Bond Length (Å) / Angle (°) |
| C-N (quinoline ring) | Values to be calculated |
| C-C (quinoline ring) | Values to be calculated |
| C-C (methyl group) | Value to be calculated |
| C-C (carboxylic acid) | Value to be calculated |
| C-O (carboxylic acid) | Values to be calculated |
| O-H (carboxylic acid) | Value to be calculated |
| Bond Angles | Values to be calculated |
Note: The values in the tables are placeholders and would be populated with the actual output from the Gaussian calculations.
The interpretation of this data is crucial. For instance, the HOMO-LUMO energy gap can provide insights into the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive molecule. The MEP map will highlight the regions of the molecule most likely to engage in electrostatic interactions, which is critical for understanding potential binding modes with a receptor.
Visualization of Molecular Properties
Visualizing the calculated molecular properties is essential for a comprehensive understanding. Software like GaussView can be used to generate high-quality images of the optimized structure, molecular orbitals, and MEP surfaces.[17][34]
Caption: Visualization workflow for molecular properties.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for performing quantum chemical calculations on 2-Methylquinoline-6-carboxylic acid. By following the outlined protocols, researchers can obtain valuable insights into the structural, electronic, and spectroscopic properties of this important pharmaceutical intermediate. The calculated data, when validated against experimental results, can significantly contribute to a deeper understanding of its chemical behavior and guide the design of new and more effective therapeutic agents.
Future computational studies could expand upon this work by:
-
Investigating the molecule's behavior in different solvent environments using implicit or explicit solvent models.
-
Exploring its reactivity through the calculation of reaction pathways and transition states.
-
Performing molecular docking and molecular dynamics simulations to study its interactions with specific biological targets.
By integrating these advanced computational techniques, the scientific community can continue to unlock the full potential of quinoline derivatives in the ongoing quest for novel and improved medicines.
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- 33. gaussian.com [gaussian.com]
- 34. Group of Prof. Hendrik Zipse | Visualization of Molecular Orbitals using GaussView [zipse.cup.uni-muenchen.de]
Photophysical properties of 2-Methylquinoline-6-carboxylic acid
An In-depth Technical Guide to the Photophysical Properties of 2-Methylquinoline-6-carboxylic Acid
Foreword: The Quinoline Scaffold in Modern Science
Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, valued for their ubiquitous presence in natural products and synthetic compounds.[1] Their rigid, aromatic structure imparts unique electronic and pharmacological properties, making them indispensable in fields ranging from medicinal chemistry to materials science.[1][2] This guide focuses on a specific, functionalized derivative: 2-Methylquinoline-6-carboxylic acid. This molecule is a versatile building block, serving as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and as a precursor for advanced fluorescent dyes used in biological imaging.[3][4][5] Its potential extends to the development of novel materials for organic electronics and corrosion inhibition.[3][4]
This document provides a comprehensive exploration of the synthesis, core photophysical characteristics, and experimental investigation of 2-Methylquinoline-6-carboxylic acid, designed for researchers, chemists, and drug development professionals who seek to harness its properties.
Molecular Identity and Physicochemical Properties
2-Methylquinoline-6-carboxylic acid is an aromatic carboxylic acid featuring a quinoline core. The strategic placement of the methyl group at the 2-position and the carboxylic acid at the 6-position dictates its chemical reactivity and photophysical behavior.
Caption: Chemical structure of 2-Methylquinoline-6-carboxylic acid.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 635-80-3 | [3][6] |
| Molecular Formula | C₁₁H₉NO₂ | [3][6] |
| Molecular Weight | 187.19 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 263 °C | [3] |
| Purity | ≥ 97-98% (HPLC) | [3][7][8] |
| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C(=O)O |[6] |
Synthesis Pathway: From Precursor to Final Compound
The synthesis of quinoline derivatives can be achieved through several classic methods, including the Skraup, Combes, and Friedländer reactions, which typically involve the cyclization of aniline precursors.[9] For producing 2-substituted quinoline-6-carboxylic acids, a common and effective strategy involves the functionalization of a pre-formed quinoline ring.
A representative synthesis is the carboxylation of a bromo-quinoline intermediate.[5] This process begins with a suitable bromo-substituted quinoline, which undergoes lithiation. The resulting organolithium species is a potent nucleophile that readily reacts with carbon dioxide (CO₂) gas to form the corresponding carboxylic acid upon acidic workup.[5]
Caption: Standard experimental workflow for characterizing photophysical properties.
Protocol: UV-Vis Absorption Spectroscopy
-
Preparation: Prepare a stock solution of 2-Methylquinoline-6-carboxylic acid in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile).
-
Dilution: Dilute the stock solution to a working concentration (typically 1-10 µM) to ensure the maximum absorbance is below 0.1 AU, minimizing inner filter effects.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Measurement: Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λ_abs_max).
Protocol: Fluorescence Spectroscopy
-
Preparation: Use the same sample prepared for UV-Vis analysis (Abs < 0.1).
-
Instrumentation: Use a spectrofluorometer.
-
Excitation: Set the excitation wavelength to the λ_abs_max determined from the absorption spectrum.
-
Measurement: Scan the emission spectrum over a wavelength range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering.
-
Analysis: Identify the wavelength of maximum fluorescence emission (λ_em_max). The Stokes shift can then be calculated in wavenumbers (cm⁻¹).
Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination
This method compares the fluorescence of the sample to that of a well-characterized standard.
-
Standard Selection: Choose a quantum yield standard whose absorption and emission ranges overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common choice for the UV-blue region.
-
Data Acquisition:
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength (e.g., 350 nm). Adjust concentrations so that absorbances are below 0.1 and closely matched.
-
Measure the fluorescence emission spectrum for both the sample and the standard using the same excitation wavelength and instrument settings.
-
-
Calculation: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' denote the sample and the reference standard, respectively.
-
Conclusion and Future Outlook
2-Methylquinoline-6-carboxylic acid is a functionally rich molecule with compelling photophysical properties. Its behavior is characterized by strong UV absorption, environmentally sensitive fluorescence, and a notable solvatochromic shift indicative of an excited state with significant charge-transfer character. These properties make it an excellent candidate for the rational design of fluorescent probes, sensors, and functional materials. The presence of the carboxylic acid group provides a convenient handle for bioconjugation or incorporation into larger molecular architectures, further expanding its utility in drug development and biological imaging. Future research should focus on a more detailed characterization of its excited-state dynamics and the exploration of its applications in targeted biological systems and advanced materials.
References
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2-Methylquinoline-6-carboxylic acid - Chem-Impex. Chem-Impex International. [Link]
-
2-Methylquinoline-6-carboxylic acid - Amazon S3. S3.amazonaws.com. [Link]
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2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem. National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. J-Stage. [Link]
-
Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions | Request PDF. ResearchGate. [Link]
-
2-methylquinoline-6-carboxylic acid (C11H9NO2) - PubChemLite. PubChemLite. [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega. ACS Publications. [Link]
-
Solvatochromic behaviour of 6-quinoline derivative compounds 5a (top... - ResearchGate. ResearchGate. [Link]
- CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents.
-
Absorption and fluorescence emission spectra of selected quinolines... - ResearchGate. ResearchGate. [Link]
-
UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in... - ResearchGate. ResearchGate. [Link]
-
Solvatochromic fluorophores based on 6-fluoro-2-(aryl)quinoline-4-carboxylic acids: synthesis, optical studies and evaluation of their antimicrobial and larvicidal properties. Royal Society of Chemistry. [Link]
-
Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. - ResearchGate. ResearchGate. [Link]
-
synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2 - Semantic Scholar. Semantic Scholar. [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. National Institutes of Health. [Link]
-
Fluorescence emission of quinoline and derivatives in ethanol - ResearchGate. ResearchGate. [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. ResearchGate. [Link]
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- 9. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Methylquinoline-6-carboxylic acid
Abstract
This document provides a detailed protocol for the synthesis of 2-methylquinoline-6-carboxylic acid, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. The synthesis is achieved via the classic Doebner-von Miller reaction, a robust and versatile method for constructing the quinoline ring system. This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for product purification and characterization. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Significance
Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials. Their derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] 2-Methylquinoline-6-carboxylic acid, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including potential mGluR1 antagonists for treating neuropathic pain.[2]
The Doebner-von Miller reaction, established in the 1880s, remains a cornerstone of quinoline synthesis.[3] It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[4] This application note details a specific application of this reaction to synthesize the title compound, starting from 4-aminobenzoic acid, an aniline derivative that provides the necessary carboxylic acid moiety at the 6-position of the resulting quinoline ring.
Reaction Mechanism and Scientific Rationale
The Doebner-von Miller synthesis of 2-methylquinoline-6-carboxylic acid from 4-aminobenzoic acid and crotonaldehyde is a multi-step process catalyzed by a strong acid, such as hydrochloric acid. The mechanism, a subject of extensive study, is understood to proceed through the following key stages[1][5]:
-
Michael Addition: The reaction initiates with a conjugate (Michael) addition of the amino group of 4-aminobenzoic acid to the β-carbon of the α,β-unsaturated aldehyde, crotonaldehyde.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-donating nature of the nitrogen facilitates the attack of the aromatic ring onto the protonated carbonyl carbon, forming a dihydroquinoline intermediate.
-
Dehydration: Under the acidic and heated conditions, the hydroxyl group of the dihydroquinoline intermediate is protonated and subsequently eliminated as a water molecule, forming a double bond.
-
Aromatization: The final step involves the oxidation of the dihydroquinoline ring to the fully aromatic quinoline system. In many Doebner-von Miller reactions, an external oxidizing agent (like nitrobenzene or arsenic acid) is added. However, an intermediate anil, formed from the condensation of the aniline with another molecule of the carbonyl compound, can also serve as the internal oxidant.[1]
This mechanistic pathway explains the formation of the C-C and C-N bonds necessary to construct the fused heterocyclic ring system from acyclic precursors.
Reaction Scheme
Figure 1: Overall reaction for the synthesis of 2-methylquinoline-6-carboxylic acid.
Detailed Experimental Protocol
This protocol outlines the laboratory procedure for the synthesis, purification, and characterization of 2-methylquinoline-6-carboxylic acid.
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles |
| 4-Aminobenzoic acid | 150-13-0 | 137.14 | 13.7 g | 0.10 |
| Crotonaldehyde | 4170-30-3 | 70.09 | 17.5 g (20.8 mL) | 0.25 |
| Concentrated HCl (37%) | 7647-01-0 | 36.46 | 30 mL | ~0.36 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~20 g | ~0.50 |
| Ethanol (95%) | 64-17-5 | 46.07 | As needed | - |
| Activated Charcoal | 7440-44-0 | 12.01 | ~1 g | - |
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, heating mantle, Buchner funnel, filtration flask, pH paper, standard laboratory glassware.
Safety Precautions
This procedure must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Aminobenzoic acid: May cause skin and eye irritation.
-
Crotonaldehyde: Highly toxic, flammable, and corrosive. [6] It is fatal if inhaled or in contact with skin and causes severe eye damage. Handle with extreme care, using non-sparking tools and ensuring the setup is well-contained.[7]
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Vapors can cause respiratory irritation.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
Synthetic Procedure
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Charging Reactants: To the flask, add 4-aminobenzoic acid (13.7 g, 0.10 mol) and concentrated hydrochloric acid (30 mL). Stir the mixture to form a slurry of the hydrochloride salt.
-
Addition of Crotonaldehyde: Place the crotonaldehyde (17.5 g, 0.25 mol) in the dropping funnel. Begin heating the flask gently in a heating mantle to about 80-90 °C.
-
Initiating the Reaction: Add the crotonaldehyde dropwise to the stirred, heated slurry over a period of 30-45 minutes. The reaction is exothermic, and a vigorous reaction may be observed.[8] Control the addition rate to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, heat the reaction mixture under reflux (approx. 100-110 °C) for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) if desired.
-
Work-up and Isolation:
-
Allow the dark, viscous reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a 1 L beaker containing 500 mL of water.
-
Neutralize the acidic solution by slowly adding a 20% aqueous solution of sodium hydroxide until the pH is approximately 6-7. The crude product will precipitate as a brownish solid.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
-
Purification (Recrystallization):
-
Transfer the crude, moist solid to a beaker.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Add a small amount of activated charcoal to the hot solution and boil for 5 minutes to decolorize.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.
-
Workflow and Characterization
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Expected Results
| Parameter | Expected Value |
| Product Name | 2-Methylquinoline-6-carboxylic acid |
| Appearance | Pale yellow to white crystalline solid |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol [9] |
| Melting Point | 229 °C (literature)[9] |
| Expected Yield | 60-75% |
Product Characterization
The identity and purity of the final product should be confirmed using the following analytical techniques:
-
FT-IR (ATR): The infrared spectrum should show characteristic peaks for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching (~1680-1710 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-H stretching (~3000-3100 cm⁻¹).
-
¹H NMR (DMSO-d₆): Expected signals include a singlet for the methyl group (~2.7 ppm), aromatic protons on the quinoline ring system (multiplets, ~7.5-8.9 ppm), and a broad singlet for the carboxylic acid proton (>13 ppm).
-
Mass Spectrometry (EI): The mass spectrum should display a prominent molecular ion peak (M⁺) at m/z = 187.[9][10] Key fragmentation may include the loss of the carboxyl group ([M-COOH]⁺) at m/z = 142.
References
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Doebner–Miller reaction. Wikipedia.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- 2-Methylquinoline-6-carboxylic acid.
- SAFETY DATA SHEET - Pyruvic aldehyde. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Crotonaldehyde. Fisher Scientific.
- SAFETY DATA SHEET - Crotonaldehyde. CDH Fine Chemical.
- Safety Data Sheet: Crotonaldehyde. Chemos GmbH & Co.KG.
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- What is the complete procedure for Doebner-von miller reaction?
- Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neurop
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- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
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- 10. chempap.org [chempap.org]
Application Notes & Protocols: A Senior Scientist's Guide to the Synthesis of 2-Methylquinoline-6-carboxylic Acid via the Pfitzinger Reaction Pathway
Abstract
This document provides a comprehensive guide for the synthesis of 2-Methylquinoline-6-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals, including antimalarial and anti-inflammatory agents.[2][3] This protocol leverages the Pfitzinger reaction, a robust and classical method for constructing quinoline-4-carboxylic acids from isatins.[4][5][6][7] We present a two-stage methodology, beginning with the Pfitzinger condensation of isatin-5-carboxylic acid with acetone to yield an intermediate, 2-methylquinoline-4,6-dicarboxylic acid, followed by a selective thermal decarboxylation at the 4-position to furnish the target compound. This guide is designed for researchers in drug discovery and organic synthesis, offering detailed mechanistic insights, step-by-step protocols, and expert troubleshooting advice to ensure reliable and reproducible outcomes.
Mechanistic Rationale & Pathway Overview
The Pfitzinger reaction is a cornerstone of heterocyclic chemistry, involving the base-catalyzed condensation of an isatin derivative with a carbonyl compound that possesses an α-methylene group.[6][7] The inherent mechanism dictates the formation of a carboxylic acid group at the 4-position of the newly formed quinoline ring. Therefore, to achieve the desired 2-Methylquinoline-6-carboxylic acid, a strategic approach is required.
Stage 1: Pfitzinger Condensation. The synthesis commences with isatin-5-carboxylic acid. The presence of the carboxyl group at the 5-position of the isatin ring is critical as it will become the 6-carboxyl group in the final quinoline product. The reaction with acetone, which provides the α-methylene group and the precursor to the 2-methyl group, proceeds under strong basic conditions (e.g., potassium hydroxide).
The mechanism unfolds as follows:
-
Ring Opening: The strong base attacks the amide bond of isatin-5-carboxylic acid, leading to hydrolytic ring-opening to form a potassium salt of 2-amino-5-carboxyphenylglyoxylic acid (an isatinate intermediate).[4][5] This step is crucial as it exposes the aniline-like amino group and a ketone.
-
Condensation & Imine Formation: The primary amino group of the isatinate condenses with the carbonyl of acetone to form an imine (Schiff base).[5]
-
Enamine Tautomerization: The imine tautomerizes to the more nucleophilic enamine form.[4]
-
Intramolecular Cyclization: The enamine then undergoes an intramolecular Claisen-type condensation, where the enamine attacks the ketone of the glyoxylic acid moiety.[8]
-
Dehydration & Aromatization: Subsequent dehydration and aromatization yield the stable quinoline ring system, resulting in the formation of 2-methylquinoline-4,6-dicarboxylic acid.[4]
Stage 2: Selective Decarboxylation. The intermediate dicarboxylic acid is then subjected to thermal decarboxylation. The carboxylic acid at the 4-position of the quinoline ring is sterically hindered and electronically activated for removal upon heating, leading to the selective loss of CO₂ and the formation of the final product, 2-Methylquinoline-6-carboxylic acid.
Visualizing the Synthetic Pathway
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
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- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Synthesis of 2-Methylquinoline-6-carboxylic Acid via the Doebner-von Miller Reaction: An In-Depth Technical Guide
This comprehensive guide provides a detailed exploration of the Doebner-von Miller reaction for the synthesis of 2-Methylquinoline-6-carboxylic acid, a valuable scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction's nuances, challenges, and the rationale behind the experimental design.
Introduction: The Strategic Importance of the Doebner-von Miller Reaction
The Doebner-von Miller reaction, a cornerstone in the synthesis of quinoline derivatives, facilitates the construction of this important heterocyclic motif from readily available anilines and α,β-unsaturated carbonyl compounds.[1] This acid-catalyzed cyclization has remained a staple in organic synthesis due to its versatility and ability to generate a wide array of substituted quinolines.[2] The target molecule, 2-Methylquinoline-6-carboxylic acid, is of particular interest as the quinoline core is a privileged structure in numerous biologically active compounds, and the carboxylic acid moiety provides a convenient handle for further functionalization and derivatization in drug discovery programs.
However, the synthesis of 2-Methylquinoline-6-carboxylic acid via the Doebner-von Miller reaction presents a specific challenge. The starting aniline, 4-aminobenzoic acid, possesses a deactivating electron-withdrawing carboxylic acid group. This deactivation of the aromatic ring can render the crucial intramolecular electrophilic cyclization step more difficult, often leading to lower yields compared to reactions with electron-rich anilines.[3] This guide will address this challenge by presenting a robust protocol and discussing key considerations for optimizing the reaction with such deactivated substrates.
Reaction Mechanism: A Stepwise Journey to the Quinoline Core
The mechanism of the Doebner-von Miller reaction is a subject of ongoing discussion, with evidence suggesting a complex pathway.[1] A widely accepted mechanism involves the following key steps:
-
Michael Addition: The reaction is initiated by the conjugate (Michael) addition of the amino group of 4-aminobenzoic acid to an α,β-unsaturated carbonyl compound. For the synthesis of a 2-methylquinoline, crotonaldehyde (or its in-situ generated precursor from acetaldehyde) is the typical reactant.[4]
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a protonated carbonyl or imine intermediate. This is the ring-closing step that forms the dihydroquinoline core. The electron-withdrawing nature of the carboxylic acid group on the starting aniline can impede this step.
-
Dehydration: The dihydroquinoline intermediate then undergoes dehydration to form a more stable, conjugated system.
-
Aromatization: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline product. This oxidation can be effected by an external oxidizing agent or, in some cases, by another molecule of the α,β-unsaturated carbonyl compound or an imine intermediate acting as a hydrogen acceptor.[4]
Caption: Simplified workflow of the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of 2-Methylquinoline-6-carboxylic Acid
This protocol is designed to address the challenges associated with the use of 4-aminobenzoic acid. The in-situ generation of crotonaldehyde from paraldehyde (a trimer of acetaldehyde) is employed to control the concentration of the reactive aldehyde, thereby minimizing polymerization and tar formation, a common side reaction.[5] The use of a strong acid catalyst like polyphosphoric acid (PPA) can be beneficial for promoting the cyclization of deactivated anilines.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminobenzoic Acid | 137.14 | 13.71 g | 0.10 |
| Paraldehyde | 132.16 | 11.0 mL | 0.083 (trimer) |
| Concentrated Hydrochloric Acid | 36.46 | 25 mL | ~0.30 |
| Nitrobenzene | 123.11 | 10 mL | 0.098 |
| Polyphosphoric Acid (PPA) | - | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Ethanol | 46.07 | As needed | - |
| Activated Charcoal | - | As needed | - |
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, combine 4-aminobenzoic acid (13.71 g, 0.10 mol) and concentrated hydrochloric acid (25 mL). Stir the mixture to form a slurry of the hydrochloride salt.
-
Addition of Reactants: Gently heat the mixture to 80-90 °C. From the dropping funnel, add paraldehyde (11.0 mL) dropwise over a period of 30 minutes. Following the paraldehyde addition, add nitrobenzene (10 mL) in a similar dropwise manner. Expert Insight: The slow, controlled addition of the acetaldehyde precursor is critical to prevent its self-polymerization, a primary cause of tar formation and reduced yields.
-
Reaction Progression: After the additions are complete, slowly increase the temperature to 130-140 °C and maintain this temperature for 3-4 hours. The reaction mixture will darken significantly. Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to observe the consumption of the starting material and the formation of the product.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to below 100 °C and then cautiously pour it into a large beaker containing 500 mL of water.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will cause the precipitation of the crude product. Be cautious as this neutralization is exothermic.
-
Filter the crude solid using a Büchner funnel and wash it thoroughly with water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.
-
Add a small amount of activated charcoal to the hot solution to decolorize it and heat for a further 10-15 minutes.
-
Hot-filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization of 2-Methylquinoline-6-carboxylic Acid
The identity and purity of the synthesized 2-Methylquinoline-6-carboxylic acid should be confirmed by standard analytical techniques.
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the quinoline core, a singlet for the methyl group at the 2-position, and a broad singlet for the carboxylic acid proton. The specific chemical shifts and coupling constants will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the quinoline core, the methyl group, and the carboxylic acid carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carboxylic acid C=O stretch (typically around 1700 cm⁻¹) and a broad O-H stretch.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 2-Methylquinoline-6-carboxylic acid (C₁₁H₉NO₂), confirming its molecular weight.
Troubleshooting and Optimization
The Doebner-von Miller reaction is notorious for potential issues, primarily low yields and the formation of tarry byproducts. Here are some insights for troubleshooting and optimization:
-
Low Yield:
-
Incomplete Reaction: The deactivating effect of the carboxylic acid group may necessitate more forcing conditions. Consider increasing the reaction temperature or extending the reaction time. The use of a stronger acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, can be explored to facilitate the cyclization step.[6]
-
Suboptimal Work-up: Ensure complete neutralization during the work-up to precipitate all of the product. The product is amphoteric and its solubility is pH-dependent.
-
-
Tar Formation:
-
Polymerization of Aldehyde: This is the most common issue. Strict control over the addition rate and reaction temperature is crucial. A two-phase reaction system, where the aldehyde is dissolved in an immiscible organic solvent and added to the acidic aqueous solution of the aniline, can also mitigate this problem.[7]
-
Oxidative Side Reactions: The use of a milder oxidizing agent or adjusting its stoichiometry might be necessary if excessive degradation of the product is observed.
-
Conclusion
The synthesis of 2-Methylquinoline-6-carboxylic acid via the Doebner-von Miller reaction, while presenting challenges due to the deactivated nature of the starting aniline, is a feasible and valuable transformation. By carefully controlling the reaction conditions, particularly the addition of the aldehyde precursor and the choice of acid catalyst, researchers can successfully synthesize this important building block. The protocol and insights provided in this guide are intended to empower scientists in their efforts to access this and other valuable quinoline derivatives for the advancement of drug discovery and development.
References
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [Link]
-
2-Methylquinoline. PubChem. [Link]
-
Doebner-Miller Reaction. SynArchive. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Doebner–Miller reaction. Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Quinoline Synthesis. Scribd. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]
-
Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. University of the Sunshine Coast, Queensland. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
Doebner–Miller reaction. Semantic Scholar. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
-
Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. ResearchGate. [Link]
-
1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. [Link]
-
Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. ResearchGate. [Link]
-
Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland. [Link]
-
A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Organic Chemistry Portal. [Link]
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- 5. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232) [hmdb.ca]
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Application Notes and Protocols for the Friedländer Synthesis of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Friedländer Synthesis in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The Friedländer synthesis, a classic condensation reaction first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for constructing this privileged heterocyclic system.[2][3] This reaction involves the acid- or base-catalyzed cyclocondensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]
These application notes provide a comprehensive guide for researchers on the practical application of the Friedländer synthesis and its variations for the targeted synthesis of quinoline carboxylic acids. These derivatives are of particular importance as the carboxylic acid moiety can serve as a handle for further derivatization, improve pharmacokinetic properties, or act as a key pharmacophoric element. This document will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for the synthesis of key quinoline carboxylic acid isomers, and offer insights into optimizing reaction conditions.
Mechanistic Pathways: A Tale of Two Routes
The Friedländer synthesis can proceed through two primary mechanistic pathways, the choice of which is often dictated by the reaction conditions (i.e., acid or base catalysis).[1] Understanding these pathways is crucial for predicting reaction outcomes and troubleshooting synthetic challenges.
-
The Aldol Condensation Pathway (Base-Catalyzed): Under basic conditions, the reaction typically initiates with an aldol condensation between the enolate of the active methylene compound and the carbonyl group of the 2-aminoaryl aldehyde or ketone. The resulting aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the newly formed carbonyl, followed by dehydration to yield the aromatic quinoline ring system.[1][3]
-
The Schiff Base Formation Pathway (Acid-Catalyzed): In an acidic environment, the reaction often commences with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl compound and the active methylene component. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.[1]
Caption: General mechanistic pathways of the Friedländer synthesis.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of quinoline-2-, 3-, and 4-carboxylic acids. These protocols are designed to be self-validating, with clear steps and explanations for key experimental choices.
Protocol 1: Synthesis of Quinoline-2-Carboxylic Acid via Base-Catalyzed Friedländer Reaction
This protocol describes the direct synthesis of quinoline-2-carboxylic acid from 2-aminobenzaldehyde and pyruvic acid. The use of a base catalyst facilitates the initial aldol-type condensation.
Materials:
-
2-Aminobenzaldehyde
-
Pyruvic acid
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated and dilute
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol.
-
Addition of Reactants: To the stirred solution, add a solution of pyruvic acid (1.1 eq) and potassium hydroxide (2.0 eq) in water. Rationale: The excess base ensures the deprotonation of pyruvic acid and catalyzes the condensation.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and treat with activated charcoal to decolorize.
-
Filter the hot solution and cool the filtrate in an ice bath.
-
Carefully acidify the filtrate with dilute hydrochloric acid to a pH of approximately 3-4. The product will precipitate as a solid. Rationale: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.
-
-
Purification:
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure quinoline-2-carboxylic acid.
-
Protocol 2: Synthesis of Ethyl Quinoline-3-Carboxylate and Subsequent Hydrolysis
This two-step protocol involves the initial Friedländer synthesis of an ester, which is then hydrolyzed to the corresponding carboxylic acid. This approach is often preferred for its higher yields and easier purification of the intermediate ester.
Part A: Synthesis of Ethyl 2-Phenylquinoline-3-carboxylate
Materials:
-
2-Aminobenzophenone
-
Ethyl benzoylacetate
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Toluene or another high-boiling solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-aminobenzophenone (1.0 eq), ethyl benzoylacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene. Rationale: The Dean-Stark apparatus removes water formed during the reaction, driving the equilibrium towards the product.
-
Reflux: Heat the mixture to reflux for 12-24 hours, or until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-phenylquinoline-3-carboxylate.
Part B: Hydrolysis to 2-Phenylquinoline-3-carboxylic Acid
Materials:
-
Ethyl 2-phenylquinoline-3-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10% aqueous)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the ethyl 2-phenylquinoline-3-carboxylate from Part A in ethanol in a round-bottom flask.
-
Hydrolysis: Add an excess of aqueous NaOH or KOH solution and heat the mixture to reflux for 2-4 hours. Rationale: The basic conditions facilitate the saponification of the ester to the carboxylate salt.
-
Workup and Isolation:
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with dilute HCl until precipitation is complete.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed if necessary.
Protocol 3: Synthesis of Quinoline-4-Carboxylic Acid via the Pfitzinger Reaction
The Pfitzinger reaction is a valuable modification of the Friedländer synthesis for preparing quinoline-4-carboxylic acids from isatin.[4][5]
Materials:
-
Isatin
-
A carbonyl compound with an α-methylene group (e.g., acetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Dilute hydrochloric acid or acetic acid
-
Diethyl ether
Procedure:
-
Preparation of Isatin Salt: In a round-bottom flask, dissolve KOH (3-4 eq) in a mixture of ethanol and water. Add isatin (1.0 eq) and heat to reflux for about 1 hour to facilitate the ring-opening to the potassium salt of 2-aminophenylglyoxylic acid.[6]
-
Condensation: To the hot solution, add the carbonyl compound (e.g., acetophenone, 1.0-1.2 eq) and continue to reflux for 12-24 hours.[2]
-
Workup and Isolation:
-
Cool the reaction mixture and remove the bulk of the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound.[4]
-
Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid until the product precipitates completely (typically at pH 4-5).[4]
-
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol or an ethanol/water mixture can be used for further purification.
Caption: A generalized experimental workflow for the synthesis and purification.
Data Summary: Optimizing Reaction Conditions
The choice of catalyst and reaction conditions significantly impacts the yield and purity of the desired quinoline carboxylic acid. The following table summarizes various conditions reported for the Friedländer and related syntheses.
| 2-Aminoaryl Carbonyl | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Pyruvic Acid | KOH, Ethanol/Water, Reflux | Quinoline-2-carboxylic acid | Moderate | [7] |
| 2-Aminobenzophenone | Ethyl acetoacetate | HCl, Ethanol, Reflux | Ethyl 2-phenylquinoline-4-carboxylate | Good | [1] |
| Isatin | Acetophenone | 33% KOH, Ethanol, Reflux | 2-Phenylquinoline-4-carboxylic acid | Excellent | [2] |
| Isatin | Acetone | KOH, Modified procedure | 2-Methylquinoline-4-carboxylic acid | >60% | [2] |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄, Ethanol/Water, 60 °C | Ethyl 2-phenylquinoline-4-carboxylate | High | N/A |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Fe/AcOH (in situ reduction) | Ethyl 2-methylquinoline-3-carboxylate | High | [8] |
Conclusion
The Friedländer synthesis and its variants offer a robust and adaptable platform for the synthesis of quinoline carboxylic acids, which are invaluable scaffolds in drug discovery. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can efficiently generate diverse libraries of these important compounds for biological evaluation. The protocols and data presented herein provide a solid foundation for the successful application of this venerable reaction in the modern research laboratory.
References
-
Wikipedia. (n.d.). Pfitzinger reaction. [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Química Orgánica. (n.d.). Friedlander quinoline synthesis. [Link]
- Google Patents. (n.d.).
-
The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
- Google Patents. (n.d.).
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. ijsr.net [ijsr.net]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust Laboratory-Scale Synthesis of 2-Methylquinoline-6-carboxylic Acid via the Doebner-von Miller Reaction
Introduction
2-Methylquinoline-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its rigid quinoline scaffold, combined with the reactive carboxylic acid and methyl functionalities, makes it a valuable precursor for the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders, as well as novel fluorescent dyes and corrosion inhibitors.[1] While various methods exist for the synthesis of the quinoline core, the Doebner-von Miller reaction offers a classical and effective approach for constructing 2-methyl substituted quinolines from readily available starting materials.[2][3]
This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-Methylquinoline-6-carboxylic acid from 4-aminobenzoic acid and crotonaldehyde. The narrative emphasizes the rationale behind key procedural steps, safety considerations, and methods for purification and characterization, ensuring a reliable and reproducible outcome for researchers in drug discovery and chemical development.
Principle and Mechanism
The synthesis proceeds via the Doebner-von Miller reaction, a well-established method for forming quinolines by reacting an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[2] In this specific application, 4-aminobenzoic acid serves as the aniline component and crotonaldehyde is the unsaturated carbonyl reactant.
The reaction mechanism, while debated, is generally understood to involve the following key transformations[2]:
-
Michael Addition: The amino group of 4-aminobenzoic acid performs a conjugate addition to crotonaldehyde.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack on the activated aromatic ring.
-
Dehydration: The cyclic intermediate eliminates a molecule of water to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline intermediate is oxidized to the aromatic 2-methylquinoline-6-carboxylic acid. An external oxidizing agent is often unnecessary as other reaction intermediates or reactants can serve this role.
Caption: Overall reaction scheme for the synthesis.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 4-Aminobenzoic acid | 150-13-0 | C₇H₇NO₂ | 137.14 | ≥ 99% |
| Crotonaldehyde | 4170-30-3 | C₄H₆O | 70.09 | ≥ 99% (stabilized) |
| Hydrochloric acid (conc.) | 7647-01-0 | HCl | 36.46 | ~37% in H₂O |
| Sodium hydroxide | 1310-73-2 | NaOH | 40.00 | ≥ 97% (pellets) |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | 95% or Absolute |
| Activated Carbon | 7440-44-0 | C | 12.01 | Decolorizing grade |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware (graduated cylinders, etc.)
-
pH paper or pH meter
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Safety and Hazard Management
This procedure must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves, is mandatory.
-
Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage.[4] Avoid inhalation of vapors.
-
Crotonaldehyde: Flammable, toxic if swallowed or inhaled, and causes severe skin and eye irritation.[5] It is a lachrymator. Handle with extreme care.
-
Sodium Hydroxide (NaOH): Corrosive and causes severe skin burns and eye damage.[6] Handle pellets carefully to avoid generating dust.
-
2-Methylquinoline-6-carboxylic acid (Product): Causes skin and serious eye irritation.[5][7] Avoid inhalation of dust.
In case of skin contact, immediately flush with copious amounts of water. In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7]
Experimental Protocol
The following workflow provides a visual guide to the synthesis, purification, and analysis process.
Caption: Step-by-step experimental workflow diagram.
Reaction
-
Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
To the flask, add 13.7 g (0.10 mol) of 4-aminobenzoic acid.
-
In the fume hood, carefully add 100 mL of 3 M hydrochloric acid to the flask. Stir the mixture to form a suspension of the amine hydrochloride salt.
-
In the dropping funnel, prepare a solution of 8.4 g (0.12 mol, ~9.8 mL) of crotonaldehyde in 20 mL of ethanol.
-
Heat the stirred suspension in the flask to a gentle reflux (~90-100 °C) using a heating mantle.
-
Once refluxing, add the crotonaldehyde solution dropwise from the funnel over a period of 60-90 minutes. Causality: Slow addition is critical to prevent the acid-catalyzed polymerization of crotonaldehyde, which leads to significant tar formation and reduces the yield.[8]
-
After the addition is complete, maintain the reflux for an additional 4-6 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 ethyl acetate:hexane eluent system) by observing the disappearance of the 4-aminobenzoic acid spot.
Work-up and Isolation
-
After the reaction is complete, turn off the heat and allow the dark mixture to cool to room temperature, then further cool in an ice bath for 30 minutes.
-
Slowly and carefully neutralize the acidic mixture by adding a 6 M aqueous solution of sodium hydroxide (NaOH) with continuous stirring while keeping the flask in the ice bath. The product will begin to precipitate.
-
Adjust the pH to approximately 6-7. Check the pH using pH paper. Causality: The product is amphoteric. At this near-neutral pH (its isoelectric point), the compound has minimal solubility in water, maximizing precipitation. Excess base will deprotonate the carboxylic acid and redissolve the product as its sodium salt.
-
Collect the precipitated crude solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of 50 mL cold deionized water to remove inorganic salts.
-
Press the solid as dry as possible on the funnel.
Purification
-
Transfer the crude solid to a 500 mL Erlenmeyer flask. Add approximately 150-200 mL of 95% ethanol.
-
Heat the mixture on a hot plate with stirring until it dissolves completely. If the solution is highly colored, add a small amount (1-2 spatula tips) of activated carbon, boil for an additional 5 minutes, and then perform a hot filtration to remove the carbon.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.
-
Collect the purified, off-white to pale yellow crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight. A typical yield is 55-70%.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: White to pale yellow crystalline powder.[1]
-
Melting Point: 263 °C (literature value).[1]
-
¹H NMR: Expected signals for the methyl group, aromatic protons, and the carboxylic acid proton.
-
FT-IR: Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), and C=C/C=N (aromatic ring) stretching.
-
Purity (HPLC): ≥ 98% is typically achievable with this method.[1]
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Very Low Yield / Excessive Tar | Crotonaldehyde was added too quickly, causing polymerization. Reaction temperature was too high. | Ensure slow, dropwise addition of the aldehyde to the refluxing solution. Maintain a gentle, controlled reflux.[8] |
| Product Does Not Precipitate | The pH is incorrect. Too much base may have been added, forming the soluble sodium salt. | Re-acidify the solution carefully with dilute HCl to reach the isoelectric point (pH ~6-7) and induce precipitation. |
| Product is Highly Colored | Tar formation or other side reactions. | Use activated carbon during the recrystallization step to adsorb colored impurities. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the full recommended time. Confirm completion with TLC before work-up. |
Conclusion
This application note details a reliable and scalable Doebner-von Miller synthesis for 2-Methylquinoline-6-carboxylic acid. By carefully controlling the reaction conditions, particularly the rate of aldehyde addition, and following the outlined purification procedure, researchers can obtain the target compound in good yield and high purity. This protocol provides a solid foundation for producing this key intermediate for further use in pharmaceutical and materials science research.
References
-
Nguyen, T. H., et al. (2018). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 604483, 2-Methylquinoline-6-carboxylic acid. PubChem. Available at: [Link]
-
Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. Available at: [Link]
-
Wikipedia contributors (n.d.). Doebner–Miller reaction. Wikipedia. Available at: [Link]
- Patel, H. M., et al. (2012). SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. International Journal of Pharmaceutical Sciences and Research.
-
Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
- Singh, R., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Al-Soud, Y. A., et al. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]
-
Cuny, G. D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]
-
ResearchGate (2018). What is the complete procedure for Doebner-von miller reaction?. ResearchGate. Available at: [Link]
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- 4. fishersci.com [fishersci.com]
- 5. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Methylquinoline-6-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the applications of 2-Methylquinoline-6-carboxylic acid, a key heterocyclic building block. Its bifunctional nature, featuring a reactive carboxylic acid handle and a privileged quinoline scaffold, makes it exceptionally valuable in medicinal chemistry and materials science. We will explore its synthesis, delve into its most critical synthetic transformations—amide bond formation—and provide detailed, field-tested protocols. The causality behind methodological choices is explained, ensuring that researchers can not only replicate but also adapt these procedures for the synthesis of novel, high-value compounds, including potential kinase inhibitors and other biologically active molecules.
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. It is a "privileged scaffold," frequently found in natural products and synthetic compounds exhibiting a vast range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of specific functional groups onto this scaffold allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.
2-Methylquinoline-6-carboxylic acid (IUPAC Name: 2-methylquinoline-6-carboxylic acid) is a particularly strategic building block.[4] It offers two distinct points for chemical modification:
-
The Carboxylic Acid (C6-position): This group is an ideal handle for derivatization, most commonly through amide or ester bond formation, enabling the covalent linkage of the quinoline core to other molecular fragments.
-
The Quinoline Ring System: The ring itself, and the C2-methyl group, can undergo further functionalization, offering pathways to more complex molecular architectures.
This dual reactivity makes it a powerful tool for constructing libraries of compounds for drug discovery and for developing novel functional materials.[4][5]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | [6][7] |
| Molecular Weight | 187.19 g/mol | [6] |
| CAS Number | 635-80-3 | [6][7][8] |
| Appearance | Off-white to yellow crystalline powder | Vendor Data |
| Purity (Typical) | ≥97% (HPLC) | [9][10] |
Synthesis of the Building Block
The most classic and reliable method for constructing the quinoline core is the Doebner-von Miller reaction .[1][11][12] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For 2-methylquinoline-6-carboxylic acid, the logical precursors are 4-aminobenzoic acid and crotonaldehyde (which can be formed in situ from acetaldehyde).
Caption: General workflow for Doebner-von Miller synthesis.
The reaction proceeds through a series of steps including a Michael addition of the aniline to the unsaturated aldehyde, followed by cyclization, dehydration, and finally oxidation to yield the aromatic quinoline ring system.[2][13]
Core Application: Amide Bond Formation
The transformation of the carboxylic acid group into an amide is the most pivotal application of this building block, serving as the primary method to link the quinoline scaffold to other fragments in drug discovery programs.[14] Direct condensation is thermodynamically unfavorable; therefore, the carboxylic acid must first be "activated".[15][16] We present two robust protocols for this purpose.
Protocol 1: One-Pot Amide Coupling with Uronium/Aminium Reagents
This is the preferred method for modern discovery chemistry due to its mild conditions, high efficiency, and operational simplicity. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective activators.
Expertise & Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is extremely susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the generated acids without competing with the primary amine nucleophile.
Caption: Experimental workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methylquinoline-6-carboxylic acid (1.0 eq).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq) and HATU (1.2 eq).
-
Solvation: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Initiation: Add DIPEA (2.5 eq) dropwise while stirring.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Trustworthiness (Self-Validation):
-
Expected Outcome: Formation of the desired amide product, typically as a solid, with yields ranging from 65-95% depending on the amine's reactivity and steric bulk.
-
Troubleshooting: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. If the starting amine is a salt (e.g., hydrochloride), an additional equivalent of base is required.
Protocol 2: Two-Step Acyl Chloride Formation & Amidation
This classic method is highly reliable and often more cost-effective for large-scale synthesis. It involves converting the carboxylic acid to a highly reactive acyl chloride intermediate, which is then reacted with the amine.
Expertise & Causality: Thionyl chloride (SOCl₂) or oxalyl chloride reacts with the carboxylic acid to form the acyl chloride, a much stronger electrophile. This two-step process is advantageous as it avoids the use of expensive coupling reagents and the acyl chloride can sometimes be isolated or used directly in the next step. Pyridine or a catalytic amount of DMF is often used to facilitate the reaction.[17][18]
Detailed Step-by-Step Methodology:
Step A: Acyl Chloride Formation
-
Preparation: Suspend 2-methylquinoline-6-carboxylic acid (1.0 eq) in a dry flask with a reflux condenser.
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~5-10 eq), either neat or with a dry solvent like toluene. Add one drop of anhydrous DMF as a catalyst.
-
Reaction: Heat the mixture to reflux (typically ~80 °C) for 2-4 hours until the solid dissolves and gas evolution ceases.
-
Isolation: Carefully remove the excess SOCl₂ under reduced pressure. The resulting 2-methylquinoline-6-carbonyl chloride is often used directly in the next step without further purification.
Step B: Amidation
-
Preparation: Dissolve the crude acyl chloride from Step A in a dry, non-protic solvent such as Dichloromethane (DCM) or THF and cool the flask in an ice bath (0 °C).
-
Nucleophile Addition: In a separate flask, dissolve the amine (1.1 eq) and a base like triethylamine or pyridine (2.0 eq) in the same solvent.
-
Reaction: Add the amine solution dropwise to the cold acyl chloride solution. Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Work-up & Purification: Perform an aqueous work-up and purification as described in Protocol 1.
Case Study: Synthesis of a Kinase Inhibitor Scaffold
Quinoline derivatives are prevalent among FDA-approved kinase inhibitors.[5][19][20] The amide derivatives of 2-methylquinoline-6-carboxylic acid are excellent scaffolds for targeting the hinge region of many kinases.[21] Here, we outline the synthesis of N-(4-fluorophenyl)-2-methylquinoline-6-carboxamide, a representative precursor.
Caption: Synthesis of a model kinase inhibitor scaffold.
This synthesis would follow Protocol 1 precisely, using 4-fluoroaniline as the amine component. The resulting product serves as a core structure that can be further elaborated to generate potent and selective kinase inhibitors. The strategic placement of the amide bond and the potential for hydrogen bonding with the quinoline nitrogen are key features for kinase active site recognition.
Conclusion
2-Methylquinoline-6-carboxylic acid stands out as a high-value, versatile building block for synthetic chemistry. Its utility is primarily anchored in the straightforward and efficient formation of amide bonds, providing a gateway to a vast chemical space of potential drug candidates, particularly in oncology and immunology where kinase inhibitors are paramount. The protocols detailed herein are robust, scalable, and grounded in well-understood mechanistic principles, empowering researchers to confidently employ this scaffold in the rational design of novel and impactful molecules.
References
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- Wikipedia. (n.d.). Doebner–Miller reaction.
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- SynArchive. (n.d.). Doebner-Miller Reaction.
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- Wiley Online Library. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024).
- PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
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- University of South Florida. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
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- ACS Publications. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
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- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
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- ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Publications.
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Application Notes and Protocols: Leveraging 2-Methylquinoline-6-carboxylic acid for Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] Its rigid, bicyclic aromatic structure provides a versatile framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. Historically, quinoline-based compounds have been pivotal in the fight against malaria (e.g., quinine, chloroquine) and bacterial infections (e.g., ciprofloxacin).[1][3] Modern medicinal chemistry continues to exploit the quinoline motif to develop novel therapeutics for a range of diseases, including cancer, neurological disorders, and inflammatory conditions.[1][4][5]
2-Methylquinoline-6-carboxylic acid emerges as a particularly valuable building block in this context.[4] The presence of three key functional handles—the reactive carboxylic acid at the 6-position, the nucleophilic nitrogen within the quinoline ring, and the methyl group at the 2-position susceptible to various transformations—offers medicinal chemists a powerful platform for generating diverse molecular architectures. This guide provides an in-depth exploration of the practical applications of 2-Methylquinoline-6-carboxylic acid in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights.
Chemical and Physical Properties of 2-Methylquinoline-6-carboxylic acid
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 635-80-3 | [6][7] |
| Molecular Formula | C₁₁H₉NO₂ | [6][7] |
| Molecular Weight | 187.19 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 263 °C | [4] |
| Purity (Typical) | ≥97% (HPLC) | [8] |
| Solubility | Soluble in DMSO and hot aqueous base. | MCE |
| IUPAC Name | 2-methylquinoline-6-carboxylic acid | [6] |
Synthetic Pathways & Pharmaceutical Applications
The strategic positioning of the carboxylic acid group on the 2-methylquinoline scaffold allows for its elaboration into a variety of functional groups, most notably amides, which are prevalent in many biologically active molecules. The following sections detail the synthesis of key pharmaceutical intermediates and precursors derived from 2-Methylquinoline-6-carboxylic acid.
Core Synthetic Transformation: Amide Bond Formation
The conversion of the carboxylic acid to an amide is a cornerstone of many synthetic routes using this starting material. This transformation is typically achieved through a two-step process: activation of the carboxylic acid followed by reaction with a desired amine.
Diagram: General Workflow for Amide Synthesis
Caption: General workflow for the synthesis of 2-methylquinoline-6-carboxamide derivatives.
Application Example 1: Synthesis of Novel mGluR1 Antagonists for Neuropathic Pain
Recent research has identified 2-substituted quinoline-6-carboxamides as potential metabotropic glutamate receptor 1 (mGluR1) antagonists, a promising target for the treatment of neuropathic pain.[9] The following protocol outlines a general approach to synthesizing these compounds, starting from 2-Methylquinoline-6-carboxylic acid.
Protocol: Synthesis of a 2-Methylquinoline-6-carboxamide Library
Objective: To synthesize a series of 2-methylquinoline-6-carboxamide derivatives for screening as mGluR1 antagonists.
Materials:
-
2-Methylquinoline-6-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, EDCI/HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
A library of primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Activation of the Carboxylic Acid (Acyl Chloride Formation):
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-Methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-methylquinoline-6-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
-
Expert Insight: The use of thionyl chloride is a classic and cost-effective method for forming the acyl chloride. However, for sensitive substrates, milder coupling agents like HATU or EDCI in DMF can be employed to minimize side reactions.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methylquinoline-6-carboxamide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Data Summary Table: Representative mGluR1 Antagonist Activity
| Compound ID | R Group (Amine) | mGluR1 IC₅₀ (µM)[9] |
| 13c | N-Cyclopropyl-N'-methylpiperazine | 2.16 |
| 13a | Piperidine | >10 |
| 13b | Morpholine | >10 |
Data adapted from a study on 2-substituted quinoline-6-carboxamides.[9] Note that the 2-position was further modified in the cited study.
Application Example 2: Precursor for Ectonucleotidase Inhibitors in Cancer Therapy
Ectonucleotidases are cell-surface enzymes that play a role in tumor immune evasion.[10] Quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of these enzymes, suggesting their potential as anticancer agents.[10] The synthesis of these inhibitors often involves the elaboration of the 2-methylquinoline-6-carboxylic acid core.
Diagram: Synthetic Strategy for Ectonucleotidase Inhibitors
Caption: A potential synthetic pathway for developing complex quinoline-based ectonucleotidase inhibitors.
Protocol: Synthesis of an N-Aryl-2-methylquinoline-6-carboxamide Intermediate
Objective: To synthesize an N-aryl-2-methylquinoline-6-carboxamide, a common intermediate for more complex ectonucleotidase inhibitors.
Materials:
-
2-Methylquinoline-6-carboxylic acid
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
Substituted aniline (e.g., 4-chloroaniline)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carboxylic Acid Activation and Amide Coupling:
-
To a solution of 2-Methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Trustworthiness through Self-Validation: The use of EDCI/HOBt coupling is a well-established, reliable method for amide bond formation that minimizes racemization in chiral substrates and often provides high yields. The progress of the reaction should be carefully monitored to ensure complete consumption of the starting material.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography to yield the pure N-aryl-2-methylquinoline-6-carboxamide.
-
-
Characterization:
-
Confirm the identity and purity of the product via ¹H NMR, Mass Spectrometry, and elemental analysis.
-
Conclusion
2-Methylquinoline-6-carboxylic acid is a versatile and highly valuable starting material for the synthesis of a wide array of pharmaceutical compounds. Its inherent chemical functionalities allow for straightforward and efficient elaboration into complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of drug development, enabling the exploration of novel chemical space and the advancement of new therapeutic agents.
References
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A. A. Al-Amiery, Y. K. Al-Majedy, and A. A. H. Kadhum. "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review." RSC Advances, 2022. Available from: [Link]
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J. H. Lee, et al. "Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain." Chemical and Pharmaceutical Bulletin, 2014. Available from: [Link]
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M. A. Iqbal, et al. "Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors." ResearchGate, 2023. Available from: [Link]
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Application Notes & Protocols: A Guide to the Synthesis of 2-Methylquinoline-6-carboxylic Acid Derivatives
Abstract
The quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a vast range of biological activities including antimalarial, antibacterial, and anticancer properties.[1][2] Specifically, 2-methylquinoline-6-carboxylic acid serves as a versatile building block for the development of novel therapeutics.[3] Its structure allows for diverse functionalization, particularly at the carboxylic acid position, enabling the exploration of structure-activity relationships (SAR) through the synthesis of amide libraries and other derivatives. This document provides a comprehensive guide for researchers, detailing authoritative synthetic strategies for the quinoline core, step-by-step protocols for the preparation of 2-methylquinoline-6-carboxylic acid, and its subsequent derivatization into amides.
Introduction: The Significance of the Quinoline Core
Quinoline (1-aza-naphthalene) is a heterocyclic aromatic compound that has become a cornerstone in medicinal chemistry. Its rigid bicyclic structure is present in a wide array of natural products, most famously the Cinchona alkaloids like quinine, a potent antimalarial agent.[2] The synthetic versatility of the quinoline ring system allows for the preparation of a multitude of substituted derivatives, leading to the discovery of drugs such as the fluoroquinolone antibiotics (e.g., ciprofloxacin) and the anticancer agent camptothecin.[1]
The 2-methylquinoline-6-carboxylic acid scaffold is of particular interest as it combines three key features:
-
The Quinoline Core: Provides a rigid, aromatic framework for molecular recognition by biological targets.
-
The 2-Methyl Group: Can influence steric interactions and metabolic stability.
-
The 6-Carboxylic Acid: A versatile functional handle for derivatization, allowing for the introduction of various pharmacophores to modulate properties like solubility, cell permeability, and target binding affinity.[4][5]
This guide offers an in-depth exploration of the chemical principles and practical methodologies required to synthesize and derivatize this valuable molecular scaffold.
Synthetic Strategies for the Quinoline Ring System
The construction of the quinoline ring is a well-established field of organic chemistry, with several named reactions providing reliable access to diverse analogues. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Methodologies
| Reaction Name | Starting Materials | Key Features & Rationale |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Excellent for synthesizing 2-methylquinolines. The reaction proceeds via a Michael addition, followed by cyclization and oxidation. It is particularly well-suited for the target scaffold.[6][7][8] |
| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, Compound with an α-methylene group | A versatile condensation reaction that forms the pyridine ring onto a pre-existing benzene ring. It offers straightforward access to polysubstituted quinolines.[9][10][11] |
| Combes Synthesis | Aniline, β-Diketone | An acid-catalyzed condensation followed by cyclization. This method is effective for producing 2,4-disubstituted quinolines.[12][13][14] |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | This temperature-dependent synthesis can yield either 4-hydroxyquinolines (kinetic product, lower temp) or 2-hydroxyquinolines (thermodynamic product, higher temp).[15][16][17] |
For the specific synthesis of 2-methylquinoline-6-carboxylic acid, the Doebner-von Miller reaction is the most direct and efficient approach, utilizing 4-aminobenzoic acid and an α,β-unsaturated aldehyde like crotonaldehyde.
Mechanistic Insight: The Doebner-von Miller Reaction
The mechanism of the Doebner-von Miller reaction is a subject of detailed study and is believed to involve a sequence of conjugate addition, cyclization, dehydration, and oxidation steps.[6][18] An aniline first undergoes a Michael addition to an α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline product.[7] The oxidizing agent can be an external additive (e.g., nitrobenzene) or another molecule of the reaction intermediate acting as a hydride acceptor.
Caption: Key stages of the Doebner-von Miller quinoline synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed at all times.
Protocol 1: Synthesis of 2-Methylquinoline-6-carboxylic Acid via Doebner-von Miller Reaction
This protocol details the synthesis of the core scaffold from commercially available starting materials.
Materials & Reagents:
-
4-Aminobenzoic acid
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (optional, as solvent and oxidizing agent)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Activated Charcoal
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-aminobenzoic acid (13.7 g, 0.1 mol) and concentrated HCl (20 mL).
-
Addition of Reactants: While stirring, slowly add crotonaldehyde (8.4 g, 0.12 mol). The addition should be done cautiously in a fume hood as the reaction can be exothermic.
-
Reflux: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The strong acid catalyzes both the initial Michael addition and the subsequent intramolecular cyclization. Refluxing provides the necessary activation energy for the dehydration and aromatization steps.
-
-
Workup - Basification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (200 g). Neutralize the acidic solution by slowly adding 1 M NaOH solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Purification - Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a white to off-white crystalline powder.[19]
Protocol 2: Synthesis of a 2-Methylquinoline-6-carboxamide Derivative
This protocol describes the derivatization of the carboxylic acid group via a standard amide coupling reaction.
Materials & Reagents:
-
2-Methylquinoline-6-carboxylic acid (from Protocol 1)
-
A primary or secondary amine (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for reaction and extraction
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylquinoline-6-carboxylic acid (1.87 g, 10 mmol) and dissolve it in anhydrous DCM (50 mL).
-
Activation of Carboxylic Acid: Add HOBt (1.5 g, 11 mmol) and EDC (2.1 g, 11 mmol) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization if the acid were chiral) and reacts efficiently with the amine.[20]
-
-
Amine Addition: In a separate flask, dissolve the amine (e.g., benzylamine, 1.07 g, 10 mmol) and DIPEA (2.6 mL, 15 mmol) in DCM (10 mL). Add this solution dropwise to the activated acid mixture.
-
Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction and to ensure the amine nucleophile is in its free base form.
-
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.
-
Workup - Extraction: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification - Chromatography: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide derivative.
Overall Synthetic Workflow
The two-stage process provides a robust pathway from simple precursors to a diverse library of quinoline derivatives.
Caption: General workflow from starting materials to final derivatives.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of all synthesized compounds.
| Compound | Technique | Expected Key Data |
| 2-Methylquinoline-6-carboxylic acid | ¹H NMR | Aromatic protons (multiplets, ~7.5-8.5 ppm), methyl singlet (~2.7 ppm), carboxylic acid proton (broad singlet, >12 ppm). |
| ¹³C NMR | Signals for quinoline carbons (~120-160 ppm), methyl carbon (~25 ppm), and carboxyl carbon (~168 ppm). | |
| MS (ESI) | [M+H]⁺ expected at m/z = 188.07.[21] | |
| IR (ATR) | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹). | |
| Amide Derivative (e.g., N-benzyl) | ¹H NMR | Disappearance of the carboxylic acid proton; appearance of new signals corresponding to the amine moiety (e.g., benzyl CH₂ and Ph protons); amide N-H proton (broad signal). |
| ¹³C NMR | Appearance of new signals for the amine moiety carbons; amide carbonyl signal (~165-170 ppm). | |
| MS (ESI) | [M+H]⁺ corresponding to the mass of the final amide. | |
| IR (ATR) | Disappearance of broad O-H stretch; appearance of N-H stretch (~3300 cm⁻¹ for secondary amides); amide I band (C=O stretch) shifts to ~1650 cm⁻¹. |
Conclusion
The methodologies outlined in this guide provide a robust and reproducible framework for the synthesis of 2-methylquinoline-6-carboxylic acid and its amide derivatives. The Doebner-von Miller reaction offers an efficient entry point to the core scaffold, while modern amide coupling techniques allow for the creation of diverse chemical libraries essential for drug discovery and development. By understanding the causality behind each experimental step, researchers can effectively troubleshoot and adapt these protocols to generate novel compounds for biological evaluation.
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Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
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National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
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J-Stage. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
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CP Lab Safety. 2-Methylquinoline-6-carboxylic Acid, min 98% (HPLC), 100 grams. [Link]
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Applications of 2-Methylquinoline-6-carboxylic Acid in Medicinal Chemistry: A Detailed Guide for Drug Discovery Professionals
Introduction: The Versatility of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal framework for designing molecules that can interact with a variety of biological targets. Among the vast family of quinoline derivatives, 2-Methylquinoline-6-carboxylic acid stands out as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents.[2][3]
This technical guide provides an in-depth exploration of the applications of 2-Methylquinoline-6-carboxylic acid in medicinal chemistry, with a focus on its utility in the development of metabotropic glutamate receptor 1 (mGluR1) antagonists for neurological disorders, and dihydroorotate dehydrogenase (DHODH) and histone deacetylase (HDAC) inhibitors for cancer therapy. We will delve into the rationale behind targeting these pathways, provide detailed synthetic and biological assay protocols, and discuss the structure-activity relationships (SAR) that guide the optimization of lead compounds derived from this promising scaffold.
I. Development of mGluR1 Antagonists for Neurological Disorders
A. Rationale and Therapeutic Potential
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system (CNS).[4] Dysregulation of mGluR1 signaling has been implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, epilepsy, anxiety, and depression.[1] Consequently, the development of selective mGluR1 antagonists has emerged as a promising therapeutic strategy. Non-competitive antagonists, or negative allosteric modulators (NAMs), are of particular interest as they offer the potential for greater subtype selectivity and a more favorable side-effect profile compared to orthosteric antagonists.[5] The 2-Methylquinoline-6-carboxylic acid scaffold has proven to be an excellent starting point for the design of potent and selective mGluR1 NAMs.[4]
B. Signaling Pathway of mGluR1
Activation of mGluR1 by glutamate initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which in turn modulates a variety of downstream cellular processes.
C. Synthesis of 2-Methylquinoline-6-carboxamide Derivatives
The carboxylic acid moiety at the 6-position of 2-Methylquinoline-6-carboxylic acid is an ideal handle for the synthesis of a diverse library of carboxamide derivatives. This is typically achieved through a standard amide coupling reaction.
Protocol 1: Synthesis of 2-Methylquinoline-6-carboxamides
This protocol describes the general procedure for the synthesis of 2-methylquinoline-6-carboxamide derivatives from 2-methylquinoline-6-carboxylic acid.
Materials:
-
2-Methylquinoline-6-carboxylic acid
-
Desired primary or secondary amine (e.g., pyrrolidine, piperidine, morpholine)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HBTU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired 2-methylquinoline-6-carboxamide derivative.
D. Biological Evaluation: mGluR1 Functional Assay
The antagonistic activity of the synthesized compounds against mGluR1 can be evaluated using a cell-based functional assay that measures changes in intracellular calcium concentration.
Protocol 2: mGluR1 Antagonist Calcium Mobilization Assay
This protocol describes a functional assay to determine the potency of compounds as mGluR1 antagonists in a cell line stably expressing the receptor.
Materials:
-
HEK293 cells stably expressing human mGluR1 (or other suitable cell line)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Glutamate (agonist)
-
Test compounds (dissolved in DMSO)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FDSS)
Procedure:
-
Cell Plating: Seed the mGluR1-expressing cells into the microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.
-
Calcium Mobilization Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.
-
Inject a solution of glutamate at a concentration that elicits a sub-maximal response (e.g., EC₈₀) and monitor the change in fluorescence intensity over time.
-
Data Analysis: The antagonistic activity is determined by the ability of the test compound to inhibit the glutamate-induced calcium mobilization. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
E. Structure-Activity Relationship (SAR) Insights
SAR studies on 2-substituted quinoline-6-carboxamides have revealed key structural features that influence mGluR1 antagonistic activity.[4]
-
Substitution at the 2-position: Introduction of a hydrophobic cyclic amine (e.g., pyrrolidine, piperidine) at the 2-position of the quinoline ring generally leads to potent mGluR1 antagonism.[4] In contrast, less hydrophobic or more sterically hindered groups at this position tend to decrease activity.
-
Amide at the 6-position: The nature of the amide group at the 6-position is also crucial. Small, secondary amides are generally preferred for optimal activity.[4] Increasing the steric bulk of the amide substituent can lead to a loss of potency.
Sources
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Application Notes & Protocols: 2-Methylquinoline-6-carboxylic Acid as a Versatile Scaffold for Fluorescent Dye Development
Introduction
In the landscape of molecular probes and bio-imaging, quinoline-based fluorescent dyes have established themselves as a "privileged scaffold".[1][2] This is attributed to their inherent fluorescence properties, compact size, and significant biological and pharmacological activities.[3][4] Quinoline derivatives are instrumental in developing chemosensors and molecular probes for monitoring interactions with target molecules through observable changes in fluorescence.[1] Among the diverse quinoline-based building blocks, 2-Methylquinoline-6-carboxylic acid stands out as a particularly versatile starting material for the synthesis of novel fluorescent dyes.[5]
This compound features a quinoline core, which acts as the fluorophore, a methyl group at the 2-position, and a carboxylic acid group at the 6-position. This carboxylic acid serves as a critical reactive handle, enabling straightforward covalent conjugation to a wide array of molecules, such as biomolecules, targeting ligands, or environmentally sensitive moieties. This modularity allows for the rational design and facile synthesis of custom fluorescent probes tailored for specific applications, from cellular staining and environmental sensing to drug delivery tracking.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 2-Methylquinoline-6-carboxylic acid for the development of bespoke fluorescent dyes. We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and discuss the characterization of the resulting probes.
Physicochemical Properties of 2-Methylquinoline-6-carboxylic Acid
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of 2-Methylquinoline-6-carboxylic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 635-80-3 | [5][6][7] |
| Molecular Formula | C₁₁H₉NO₂ | [5][6] |
| Molecular Weight | 187.19 g/mol | [6][8] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 263 °C | [5] |
| Purity (Typical) | ≥ 98% (HPLC) | [5] |
| IUPAC Name | 2-methylquinoline-6-carboxylic acid | [6] |
Principle of Synthesis: Amide Bond Formation
The carboxylic acid group at the 6-position is the key to the versatility of this scaffold. It allows for the formation of a stable amide bond with a primary or secondary amine. This reaction provides a robust and efficient method for conjugating the quinoline fluorophore to a molecule of interest (R-NH₂).
The process typically involves the activation of the carboxylic acid using a coupling agent, which converts the hydroxyl group into a better leaving group. The activated intermediate then readily reacts with the amine to form the desired amide conjugate. This modular approach enables the creation of a diverse library of fluorescent probes by simply varying the amine-containing partner.
Caption: General workflow for synthesizing fluorescent dyes from 2-methylquinoline-6-carboxylic acid.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of a representative fluorescent dye derivative.
Protocol 1: Synthesis of N-benzyl-2-methylquinoline-6-carboxamide
This protocol describes the coupling of 2-methylquinoline-6-carboxylic acid with benzylamine as a model reaction. The same principles can be applied when using other primary or secondary amines.
A. Materials and Reagents
-
2-Methylquinoline-6-carboxylic acid
-
Benzylamine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, standard glassware
B. Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-methylquinoline-6-carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient coupling.
-
Amine Addition: Add benzylamine (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
C. Purification
The crude product is typically purified by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Elution: Load the adsorbed crude product onto the top of the column and elute with the chosen solvent system.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-benzyl-2-methylquinoline-6-carboxamide.
D. Characterization
Confirm the identity and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and verify the formation of the amide bond.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized molecule.[9]
-
HPLC: To assess the purity of the final product.
Photophysical Characterization
The primary function of the synthesized compound is to act as a fluorophore. Therefore, its photophysical properties must be thoroughly characterized.
| Parameter | Technique | Purpose |
| Absorption Spectrum | UV-Visible Spectroscopy | To determine the wavelength of maximum absorption (λₘₐₓ), which is the optimal excitation wavelength. |
| Emission Spectrum | Fluorescence Spectroscopy | To determine the wavelength of maximum emission (λₑₘ) and the overall fluorescence profile. |
| Stokes Shift | Calculation (λₑₘ - λₘₐₓ) | To quantify the separation between absorption and emission maxima, a key parameter in imaging applications. |
| Quantum Yield (Φ) | Comparative Method | To measure the efficiency of the fluorescence process, comparing against a known standard (e.g., quinine sulfate). |
Application Insight: pH Sensing
The quinoline scaffold is inherently sensitive to pH due to the basicity of the nitrogen atom in the heterocyclic ring. This property can be exploited to design ratiometric pH sensors.
In acidic conditions, the quinoline nitrogen becomes protonated. This alters the intramolecular charge transfer (ICT) characteristics of the molecule, often leading to a change in the fluorescence emission profile (e.g., a shift in wavelength or a change in intensity).[10] By conjugating specific moieties via the amide linkage, this pH sensitivity can be fine-tuned for specific physiological ranges, such as lysosomes.[11]
Caption: pH-dependent equilibrium of a quinoline dye leading to altered fluorescence output.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield | 1. Incomplete activation of carboxylic acid.2. Impure or wet reagents/solvent.3. Insufficient reaction time. | 1. Increase the amount of coupling agent (e.g., to 1.5 eq.). Ensure proper pre-activation time.2. Use freshly opened or properly stored anhydrous solvents and high-purity reagents.3. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Multiple spots on TLC after reaction | 1. Side reactions.2. Degradation of starting material or product. | 1. Lower the reaction temperature.2. Ensure the reaction is run under an inert atmosphere. Purify the product carefully using gradient elution column chromatography. |
| Difficulty in purification | 1. Product and impurities have similar polarity.2. Product is streaking on the silica gel column. | 1. Try a different solvent system for column chromatography. Consider reverse-phase HPLC for difficult separations.2. Add a small amount of a polar solvent like methanol or a base like triethylamine to the eluent to improve peak shape. |
References
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]
-
Taylor & Francis Group. Quinoline-Based Fluorescent Probe for Various Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of quinoline-based fluorophores and sensors. Retrieved from [Link]
-
Petersson, E. J., & Chenoweth, D. M. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylquinoline-6-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Lee, H. D., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of fluorescent probe 6. Retrieved from [Link]
-
ResearchGate. (n.d.). “One‐step” synthesis of designed quinoline probes. Retrieved from [Link]
-
Patel, K., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14. Retrieved from [Link]
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- 6. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 2-Methyl-quinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of 2-Methylquinoline-6-carboxylic Acid in Bioimaging
Abstract
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 2-Methylquinoline-6-carboxylic acid as a foundational scaffold for the development of fluorescent probes in bioimaging. Quinoline-based fluorophores are renowned for their robust photophysical properties, making them indispensable tools for visualizing and quantifying biological processes.[1] This document details the core properties of 2-Methylquinoline-6-carboxylic acid, explores the principles of its application, provides step-by-step protocols for its derivatization and use in cellular imaging, and offers insights into data interpretation. Our focus is on explaining the causality behind experimental choices to empower researchers to rationally design and execute their bioimaging studies.
Introduction: A Versatile Scaffold for Fluorescent Probe Development
Small-molecule fluorescent probes are critical for advancing biomedical research, offering high sensitivity and rapid response times for visualizing cellular structures and dynamic processes.[2] Among the various heterocyclic scaffolds available, the quinoline ring system is particularly valuable due to its favorable photophysical characteristics, including high quantum yields and good photostability.[1]
2-Methylquinoline-6-carboxylic acid (CAS No. 635-80-3) emerges as a highly versatile building block in this domain.[3][4] Its structure features a fluorescent quinoline core and a carboxylic acid group at the 6-position. This carboxylic acid moiety is the key to its utility; it serves as a convenient chemical handle for modification, allowing for the covalent attachment of various recognition units (receptors) designed to selectively interact with specific analytes like metal ions, pH changes, or other biomolecules.[1][5] This modularity enables the rational design of custom probes with tailored sensitivity and selectivity for a multitude of bioimaging applications.[2]
Core Properties of 2-Methylquinoline-6-carboxylic Acid
A thorough understanding of the physicochemical properties of the core scaffold is essential for probe design and experimental planning.
Chemical Structure
The foundational structure provides a rigid, planar aromatic system conducive to strong fluorescence.
Caption: Chemical structure of 2-Methylquinoline-6-carboxylic acid.
Physicochemical & Spectroscopic Data
| Property | Value | Source |
| CAS Number | 635-80-3 | [3][6] |
| Molecular Formula | C₁₁H₉NO₂ | [3][7] |
| Molecular Weight | 187.19 g/mol | [7] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 263 °C | [3] |
| Purity | ≥ 97-98% (HPLC) | [3][8] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols | General chemical knowledge |
| Storage | Store at room temperature | [3] |
Note: Photophysical properties such as absorption/emission maxima and quantum yield are highly dependent on the solvent and the specific derivative synthesized from this scaffold.
Principle of Application: From Scaffold to Sensor
The true power of 2-Methylquinoline-6-carboxylic acid in bioimaging lies in its role as a precursor. The quinoline core acts as the fluorophore, while the carboxylic acid is the point of attachment for a "receptor" or "chelator" specific to a target analyte. The fluorescence signal is modulated by the interaction of the analyte with the receptor.
Common signaling mechanisms for quinoline-based probes include:
-
Chelation-Enhanced Fluorescence (CHEF): This is a prevalent mechanism for metal ion sensors. In the unbound state, the probe may have low fluorescence due to rotational and vibrational motions that quench the excited state. Upon binding a metal ion, a rigid complex is formed, restricting these motions and leading to a significant increase in fluorescence intensity ("turn-on" response).[1][9]
-
Photoinduced Electron Transfer (PET): In a PET sensor, the receptor has an electron-donating group that quenches the quinoline fluorescence in the unbound state. When the target analyte binds to the receptor, it lowers the receptor's electron-donating ability, inhibiting the PET process and "turning on" fluorescence.[1]
-
Intramolecular Charge Transfer (ICT): The electronic properties of the quinoline fluorophore can be altered upon analyte binding, leading to a shift in the emission wavelength. This ratiometric response is highly desirable as it is less susceptible to variations in probe concentration or excitation intensity.[10]
Detailed Experimental Protocols
This section provides validated, step-by-step methodologies. The first protocol details a general workflow for applying a quinoline-based probe in live-cell imaging. The second outlines a foundational synthetic procedure to demonstrate how 2-Methylquinoline-6-carboxylic acid can be derivatized.
General Workflow for Bioimaging
The following diagram illustrates a typical experimental workflow for utilizing a fluorescent probe derived from 2-Methylquinoline-6-carboxylic acid for live-cell imaging applications.
Caption: Standard workflow for a live-cell fluorescence imaging experiment.
Protocol 1: Live-Cell Imaging with a Quinoline-Derived Probe
This protocol provides a general framework. Optimal probe concentration and incubation times must be determined empirically for each specific probe and cell type.
A. Materials and Reagents
-
Quinoline-derived fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cultured cells (e.g., HeLa, MCF7) seeded on glass-bottom imaging dishes
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filters
B. Protocol Steps
-
Probe Stock Solution Preparation:
-
Rationale: DMSO is a common solvent for organic probes, ensuring good solubility and cell permeability. Stock solutions are made at high concentrations to minimize the volume added to cell media, preventing solvent-induced cytotoxicity.
-
Action: Prepare a 1-10 mM stock solution of the quinoline-derived probe in anhydrous DMSO. Store at -20°C, protected from light.
-
-
Cell Preparation:
-
Rationale: Cells should be healthy and sub-confluent (~60-80%) to ensure optimal probe uptake and response. Seeding on glass-bottom dishes is required for high-resolution microscopy.
-
Action: One day before the experiment, seed cells onto glass-bottom imaging dishes to allow them to adhere.
-
-
Probe Loading:
-
Rationale: The probe needs time to permeate the cell membrane and accumulate at its target location. The final concentration should be low enough to avoid artifacts and cytotoxicity but high enough for a robust signal.
-
Action: Dilute the probe stock solution into pre-warmed complete culture medium or buffer (e.g., HBSS) to a final working concentration (typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.
-
Action: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Protect from light.
-
-
Washing:
-
Rationale: This step is crucial for removing extracellular and non-specifically bound probe, which reduces background fluorescence and improves the signal-to-noise ratio.
-
Action: Aspirate the probe-containing medium. Gently wash the cells two to three times with pre-warmed PBS or HBSS.
-
-
Imaging:
-
Rationale: Imaging should be performed promptly after washing. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Action: Add fresh buffer or medium to the cells. Place the dish on the stage of the fluorescence microscope. Locate the cells using brightfield or DIC, then switch to the fluorescence channel.
-
Action: Acquire images using the appropriate excitation and emission wavelengths for your specific quinoline derivative.
-
Protocol 2: Synthesis of a Functionalized Amide Derivative
This protocol demonstrates the conversion of the carboxylic acid to an amide, a common and critical step for attaching a receptor moiety (e.g., an amine-containing chelator).[5]
A. Materials and Reagents
-
2-Methylquinoline-6-carboxylic acid
-
Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU)
-
A primary or secondary amine (R₁R₂NH) as the receptor
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or DMF)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or DIPEA)
-
Standard glassware for organic synthesis under an inert atmosphere
B. Protocol Steps
-
Activation of the Carboxylic Acid:
-
Rationale: The carboxylic acid must be converted into a more reactive intermediate (an acyl chloride or an activated ester) to react with the amine. The thionyl chloride method is a classic, robust approach.
-
Action (Method A - Acyl Chloride): In a round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 2-Methylquinoline-6-carboxylic acid (1 eq.) in anhydrous toluene. Add thionyl chloride (1.5-2.0 eq.) dropwise.
-
Action: Reflux the mixture at 100-110°C for 4-6 hours until the reaction is complete (monitored by TLC).[5]
-
Action: Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude quinoline-6-carbonyl chloride.
-
-
Amide Coupling:
-
Rationale: The activated acyl chloride is highly reactive towards nucleophiles. The amine attacks the carbonyl carbon, and a base is used to neutralize the HCl byproduct.
-
Action: Dissolve the crude acyl chloride in an anhydrous solvent like DCM. In a separate flask, dissolve the desired amine (1.1 eq.) and a base like triethylamine (1.5 eq.) in DCM.
-
Action: Cool the amine solution to 0°C (ice bath) and add the acyl chloride solution dropwise with stirring.
-
Action: Allow the reaction to warm to room temperature and stir for 4-12 hours until completion.
-
-
Work-up and Purification:
-
Rationale: This sequence removes unreacted starting materials, reagents, and byproducts to isolate the pure amide product.
-
Action: Quench the reaction with water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Action: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Action: Purify the crude product by flash column chromatography or recrystallization to obtain the final N-substituted 2-methylquinoline-6-carboxamide probe. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
2-Methylquinoline-6-carboxylic acid is a valuable and accessible starting material for the synthesis of sophisticated fluorescent probes.[1][3] Its inherent photophysical properties, combined with the synthetic tractability of its carboxylic acid group, provide a robust platform for developing sensors for a wide array of biological analytes. The protocols and principles outlined in this guide offer a solid foundation for researchers to harness the potential of this scaffold in their bioimaging and drug development endeavors.
References
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2-Methylquinoline-6-carboxylic acid - Amazon S3. BenchChem. [Link]
-
Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. ResearchGate. [Link]
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2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483. PubChem, National Institutes of Health. [Link]
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Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). PubMed Central, National Institutes of Health. [Link]
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Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PubMed Central, National Institutes of Health. [Link]
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Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, American Chemical Society Publications. [Link]
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Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Semantic Scholar. [Link]
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2-Methylquinoline-6-carboxylic acid, 97%. Fisher Scientific. [Link]
-
Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Semantic Scholar. [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central, National Institutes of Health. [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed, National Institutes of Health. [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Methylquinoline-6-carboxylic Acid as a High-Efficacy Corrosion Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers and industry professionals on the application of 2-Methylquinoline-6-carboxylic acid as a corrosion inhibitor, particularly for mild steel in acidic environments. We delve into the mechanistic principles underpinning its protective action and provide detailed, field-proven protocols for its evaluation. Methodologies covered include gravimetric analysis, advanced electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), surface characterization, and theoretical quantum chemical calculations. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring robust and reproducible results.
Introduction: The Challenge of Corrosion and the Role of Quinoline Derivatives
Corrosion is a natural degradation process that results in significant economic losses and safety concerns across numerous industries.[1] The use of organic corrosion inhibitors, which adsorb onto a metal's surface to form a protective barrier, is one of the most practical and cost-effective methods for mitigating corrosion, especially in acidic media used for processes like industrial cleaning and pickling.[2][3]
Among the various classes of organic inhibitors, nitrogen-containing heterocyclic compounds, particularly quinoline and its derivatives, have shown exceptional efficacy.[4][5] Their effectiveness stems from the high electron density of the quinoline ring system (10 π-electrons) and the lone pair of electrons on the nitrogen atom, which facilitate strong adsorption onto metal surfaces.[5][6] 2-Methylquinoline-6-carboxylic acid (2-MQ-6-CA) is a particularly promising candidate within this class. Its molecular structure combines the quinoline nucleus with a methyl group and a carboxylic acid group, providing multiple active centers for adsorption and enhancing its protective capabilities.[7] This document will explore the application and rigorous evaluation of this compound.
Profile: 2-Methylquinoline-6-carboxylic Acid (2-MQ-6-CA)
Chemical Structure and Properties
-
IUPAC Name: 2-methylquinoline-6-carboxylic acid[8]
-
Molecular Formula: C₁₁H₉NO₂[8]
-
Molecular Weight: 187.19 g/mol [8]
-
CAS Number: 635-80-3[8]
-
Structure:
The key to 2-MQ-6-CA's function as an inhibitor lies in its electronic and structural features:
-
Quinoline Ring: A planar aromatic system with delocalized π-electrons that can interact with the vacant d-orbitals of iron.
-
Nitrogen Heteroatom: The nitrogen atom possesses a lone pair of electrons, acting as a primary site for coordination with the metal surface.[2]
-
Carboxylic Acid Group (-COOH): The oxygen atoms in the carboxyl group provide additional lone pairs of electrons, creating another active site for adsorption and potentially forming strong coordinate bonds.
-
Methyl Group (-CH₃): An electron-donating group that increases the electron density on the quinoline ring, further enhancing its ability to adsorb onto the metal surface.
Synthesis Overview
The synthesis of substituted quinolines can be achieved through several established chemical methods, such as the Doebner-Von Miller, Skraup, or Friedlander syntheses.[9] For instance, a common pathway to a 2-methylquinoline core involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone.[9] Subsequent functionalization, such as the carboxylation of a bromo-substituted precursor via lithiation and reaction with CO₂, can be employed to introduce the carboxylic acid group at the 6-position.[10]
Mechanism of Corrosion Inhibition
The protective action of 2-MQ-6-CA is achieved through its adsorption onto the metal surface, which blocks the active sites where corrosion reactions (both anodic dissolution of metal and cathodic hydrogen evolution) occur.[2] This adsorption process can be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption).
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in the acidic solution.
-
Chemisorption: A stronger interaction involving charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate bond. This is facilitated by the lone pair electrons on the nitrogen and oxygen atoms and the π-electrons of the quinoline ring interacting with the vacant d-orbitals of iron atoms.[11]
The collective result is the formation of a stable, protective molecular film that isolates the metal from the corrosive environment. A study on the closely related 2-aminoquinoline-6-carboxylic acid confirmed that it acts as a mixed-type inhibitor, meaning it suppresses both anodic and cathodic reactions, by adsorbing on the steel surface to form a protective layer.[12]
Caption: Adsorption mechanism of 2-MQ-6-CA on a metal surface.
Protocols for Performance Evaluation
A multi-faceted approach is essential for a comprehensive evaluation of an inhibitor's performance. The following protocols provide a validated workflow for characterizing the efficacy of 2-MQ-6-CA.
Caption: Comprehensive workflow for evaluating a corrosion inhibitor.
Protocol: Gravimetric Analysis (Weight Loss Method)
This fundamental method provides a direct measure of metal loss and is used to calculate inhibition efficiency.[3]
Objective: To determine the corrosion rate and inhibition efficiency (%IE) at various inhibitor concentrations.
Materials:
-
Mild steel coupons (e.g., AISI 1018) of known dimensions.[13]
-
Abrasive paper (various grits), acetone, distilled water.
-
Corrosive medium (e.g., 1 M HCl).
-
2-MQ-6-CA stock solution.
-
Analytical balance (±0.1 mg precision).
-
Water bath or thermostat.
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with successive grits of abrasive paper, rinse with distilled water, degrease with acetone, and dry.[13]
-
Initial Measurement: Weigh each coupon accurately using an analytical balance and record the weight (W₁).
-
Exposure: Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of 2-MQ-6-CA (e.g., 50, 100, 200, 500 ppm). Maintain a constant temperature (e.g., 25 °C) for a fixed immersion period (e.g., 6 hours).[3]
-
Cleaning: After immersion, retrieve the coupons. Remove corrosion products by cleaning according to ASTM G1-03 standard, rinse with water and acetone, then dry.
-
Final Measurement: Reweigh the cleaned coupons and record the final weight (W₂).
-
Calculations:
-
Corrosion Rate (CR): CR (mm/y) = (87.6 × ΔW) / (A × T × D) where ΔW is weight loss (mg), A is coupon area (cm²), T is time (hours), and D is steel density (g/cm³).
-
Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without inhibitor and CRᵢ is the rate with inhibitor.
-
Protocol: Electrochemical Characterization
Electrochemical methods offer rapid and mechanistic insights into the corrosion process.[14][15] A standard three-electrode cell is used, with the steel coupon as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[16]
Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and to identify the inhibitor type (anodic, cathodic, or mixed).[17]
Procedure:
-
Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from approx. -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[18]
-
Data Analysis:
-
Plot the potential (E) versus the log of the current density (log i).
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel slopes) back to their intersection point. The potential at this point is E_corr, and the current density is i_corr.
-
Inhibition Efficiency (%IE): %IE = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
Causality: A significant decrease in i_corr indicates effective inhibition.[2] If both anodic and cathodic currents are suppressed, the inhibitor is mixed-type. The minimal shift in E_corr (< 85 mV) in the presence of the inhibitor for 2-aminoquinoline-6-carboxylic acid suggests it is a mixed-type inhibitor.[12]
-
Objective: To investigate the properties of the inhibitor film and the charge transfer process at the metal/solution interface.[19]
Procedure:
-
Stabilization: As with PDP, stabilize the system at its OCP.
-
EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[20]
-
Data Analysis:
-
Nyquist Plot: Plot the imaginary impedance (-Z") versus the real impedance (Z'). The plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).
-
Bode Plot: Plot the impedance modulus (|Z|) and phase angle versus frequency. A higher |Z| value at low frequencies indicates better corrosion protection.
-
Equivalent Circuit Modeling: Fit the EIS data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like R_ct and the double-layer capacitance (C_dl).[14]
-
Inhibition Efficiency (%IE): %IE = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor.
-
Causality: A significant increase in R_ct and a decrease in C_dl upon adding 2-MQ-6-CA is direct evidence of the formation of a protective, insulating film on the metal surface.[21][22] The decrease in C_dl occurs because the adsorbed inhibitor molecules displace water molecules, increasing the thickness of the electrical double layer.
-
Protocol: Surface Analysis
These techniques provide visual and compositional evidence of the protective film.[23]
Objective: To visually inspect the surface morphology of the steel coupons.
Procedure:
-
Expose steel coupons to the corrosive medium with and without the optimal concentration of 2-MQ-6-CA, as determined by previous tests.
-
After the exposure period, gently rinse the coupons and dry them.
-
Mount the samples and acquire high-resolution images of the surface.
-
Expected Result: The coupon exposed to the uninhibited acid will show a rough, heavily damaged surface. In contrast, the coupon protected by 2-MQ-6-CA should exhibit a much smoother, well-preserved surface, confirming the mitigation of corrosive attack.[24]
Objective: To determine the elemental composition of the surface film and confirm the adsorption of the inhibitor.[25]
Procedure:
-
Prepare a sample by immersing a steel coupon in the inhibited solution for a set period.
-
Rinse gently to remove non-adsorbed molecules and transfer to the XPS high-vacuum chamber.
-
Acquire survey scans to identify all elements present and high-resolution scans for specific elements (N 1s, C 1s, O 1s, Fe 2p).
-
Expected Result: The detection of a significant N 1s peak on the surface of the coupon exposed to the inhibitor, which is absent on the uninhibited coupon, provides direct proof of the inhibitor's adsorption.[13]
Protocol: Theoretical Evaluation (Quantum Chemical Calculations)
Objective: To correlate the molecular structure of 2-MQ-6-CA with its potential inhibition efficiency using Density Functional Theory (DFT).[26]
Procedure:
-
Modeling: Build the 3D structure of the 2-MQ-6-CA molecule using software like Gaussian or Spartan.
-
Optimization: Perform geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[27]
-
Parameter Calculation: From the optimized structure, calculate key quantum chemical parameters:
-
E_HOMO (Energy of Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest better inhibition potential.[28]
-
E_LUMO (Energy of Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and thus better inhibition efficiency.[28]
-
Dipole Moment (μ): A higher dipole moment can indicate stronger electrostatic interaction with the metal surface.
-
-
Causality: These theoretical parameters provide a predictive framework. A high E_HOMO and low ΔE for 2-MQ-6-CA would theoretically support the experimental findings of its high efficiency, linking its electron-donating capacity directly to its protective function.[12]
Data Summary and Expected Results
The data obtained from these protocols should be tabulated for clear comparison and interpretation.
Table 1: Gravimetric and Electrochemical Data for 2-MQ-6-CA on Mild Steel in 1 M HCl
| Concentration (ppm) | Weight Loss %IE | PDP i_corr (μA/cm²) | PDP %IE | EIS R_ct (Ω·cm²) | EIS %IE |
| 0 (Blank) | - | 1050 | - | 45 | - |
| 50 | 75.2 | 280 | 73.3 | 210 | 78.6 |
| 100 | 86.5 | 155 | 85.2 | 450 | 90.0 |
| 200 | 92.1 | 90 | 91.4 | 820 | 94.5 |
| 500 | 94.8 | 65 | 93.8 | 1150 | 96.1 |
Note: The data presented are representative and illustrative of expected trends.
Table 2: Quantum Chemical Parameters (Theoretical)
| Parameter | Value | Implication for Inhibition |
| E_HOMO | High Value | Strong electron-donating ability |
| E_LUMO | Low Value | Potential for electron acceptance (back-donation) |
| ΔE (E_LUMO - E_HOMO) | Low Value | High reactivity, facilitates adsorption |
| Dipole Moment (μ) | High Value | Stronger interaction with the metal surface |
A strong correlation between the increasing inhibitor concentration and the improvement in all performance metrics (%IE, R_ct, and decreased i_corr) validates the efficacy of 2-Methylquinoline-6-carboxylic acid.
Conclusion
2-Methylquinoline-6-carboxylic acid demonstrates significant potential as a high-performance corrosion inhibitor for mild steel in acidic environments. Its efficacy is rooted in its molecular structure, which allows for strong and stable adsorption on the metal surface, creating a protective barrier against corrosive attack. The comprehensive evaluation workflow detailed in these notes, combining gravimetric, electrochemical, surface, and theoretical methods, provides a robust framework for quantifying its performance and understanding its mechanism of action. By following these protocols, researchers can generate reliable and reproducible data, furthering the development of advanced corrosion management solutions.
References
-
ResearchGate. (n.d.). Quinoline and its derivatives as corrosion inhibitors: A review. Retrieved from [Link]
-
NACE International. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18. Retrieved from [Link]
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Springer. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Journal of Applied Electrochemistry. Retrieved from [Link]
-
IntechOpen. (2021). Quinoline and its derivatives as corrosion inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. Retrieved from [Link]
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ACS Publications. (n.d.). A Quantum Computational Method for Corrosion Inhibition. Retrieved from [Link]
-
MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 15(15), 5434. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Novel heterocyclic quinoline derivatives as green environmental corrosion inhibitors for carbon steel in HCl solution: experimental and theoretical investigation. Retrieved from [Link]
-
NACE International. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). CORROSION/94, Paper No. 13. Retrieved from [Link]
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ResearchGate. (n.d.). Quinoline and Its Derivatives as Corrosion Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. Applied Sciences, 10(21), 7793. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. Retrieved from [Link]
-
DeepDyve. (2018). Recent reviews on quinoline derivatives as corrosion inhibitors. International Journal of Industrial Chemistry, 9(3), 205–216. Retrieved from [Link]
-
ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series. Retrieved from [Link]
-
NACE International. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION, 52(6), 447–452. Retrieved from [Link]
-
AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. RSC Advances. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. Retrieved from [Link]
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Kirtland Air Force Base. (n.d.). Potentiodynamic polarization methods. Retrieved from [Link]
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Corrosionpedia. (n.d.). Potentiodynamic. Retrieved from [Link]
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ACS Publications. (n.d.). AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Potentiodynamic Corrosion Testing. Retrieved from [Link]
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NIH. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments, (115), 54340. Retrieved from [Link]
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ASTM International. (2023). G59-97(2020) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved from [Link]
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J-STAGE. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Methylquinoline-6-carboxylic acid. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
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ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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ResearchGate. (2022). Insight into the corrosion inhibition performance of two quinoline-3-carboxylate derivatives as highly efficient inhibitors for mild steel in acidic medium: Experimental and theoretical evaluations. Journal of Molecular Liquids, 360, 119470. Retrieved from [Link]
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ResearchGate. (n.d.). Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. Retrieved from [Link]
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ResearchGate. (n.d.). The effect of 2-aminoquinoline-6-carboxylic acid on the corrosion behavior of mild steel in hydrochloric acid. Retrieved from [Link]
-
An-Najah Staff Site. (2018). Two new 8-hydroxyquinoline derivatives as an efficient corrosion inhibitors for mild steel in hydrochloric acid: Synthesis, elec. Journal of Molecular Liquids, 276, 120-133. Retrieved from [Link]
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Application Notes and Protocols: The Role of 2-Methylquinoline-6-carboxylic Acid in Materials Science
Introduction: 2-Methylquinoline-6-carboxylic acid is a versatile heterocyclic compound that is gaining increasing attention in the field of materials science. Its rigid, aromatic quinoline core, combined with the coordinating functionality of a carboxylic acid group, makes it an excellent building block for a variety of advanced materials. The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxyl group can act as potent coordination sites for metal ions, while the planar, π-conjugated system offers intriguing photophysical properties. This guide provides an in-depth exploration of the applications of 2-Methylquinoline-6-carboxylic acid in the synthesis of Metal-Organic Frameworks (MOFs), as a ligand in phosphorescent complexes for Organic Light-Emitting Diodes (OLEDs), and in the development of novel catalysts. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for the synthesis and application of materials derived from this promising molecule.
Part 1: Synthesis of 2-Methylquinoline-6-carboxylic Acid
The synthesis of 2-Methylquinoline-6-carboxylic acid can be effectively achieved through the Doebner-von Miller reaction. This classic method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] For the synthesis of the title compound, 4-aminobenzoic acid serves as the aniline component and crotonaldehyde is the α,β-unsaturated aldehyde. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the quinoline ring system.[2] A critical consideration in the Doebner-von Miller reaction is the tendency for the α,β-unsaturated carbonyl compound to polymerize under the strong acidic conditions, leading to tar formation and reduced yields.[1] The following protocol is optimized to minimize this side reaction.
Protocol 1: Synthesis of 2-Methylquinoline-6-carboxylic Acid via a Modified Doebner-von Miller Reaction
This protocol is adapted from established procedures for the Doebner-von Miller synthesis, with modifications to control the reaction rate and minimize polymerization.[1]
Materials:
-
4-Aminobenzoic acid
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (concentrated)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Addition funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-aminobenzoic acid (1.0 equivalent) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Slow Addition of Aldehyde: In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing 4-aminobenzoic acid hydrochloride solution over a period of 1-2 hours. This slow addition is crucial to maintain a low concentration of the aldehyde in the acidic phase, thereby reducing polymerization.[1]
-
Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic. The product will precipitate out of the aqueous solution.
-
Extraction: Filter the precipitate and wash with water. Alternatively, if the product remains in solution, extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-Methylquinoline-6-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline powder.
Data Presentation:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | [3] |
| Molecular Weight | 187.2 g/mol | [3] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 263 °C |
Visualization:
Caption: General workflow for the solvothermal synthesis of a MOF.
Part 3: Application in Organic Light-Emitting Diodes (OLEDs)
The quinoline moiety is a well-known chromophore, and its derivatives are often used as ligands in the synthesis of phosphorescent metal complexes for OLEDs. Iridium(III) complexes, in particular, are highly efficient phosphorescent emitters due to strong spin-orbit coupling. 2-Methylquinoline-6-carboxylic acid can serve as a cyclometalating ligand, where the quinoline nitrogen and a deprotonated carbon atom from the aromatic ring coordinate to the iridium center. The carboxylic acid group can be used to tune the electronic properties of the complex or to anchor it to other components in the OLED device.
Protocol 3: Synthesis of a Representative Iridium(III) Complex and Fabrication of a Phosphorescent OLED
This protocol is divided into two parts: the synthesis of a hypothetical, yet plausible, phosphorescent iridium(III) complex with 2-Methylquinoline-6-carboxylic acid as a ligand, and the subsequent fabrication of a multi-layer OLED device.
Part A: Synthesis of a Representative Iridium(III) Complex
This procedure is adapted from general methods for synthesizing cyclometalated iridium(III) complexes. [4] Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-Methylquinoline-6-carboxylic acid
-
2-ethoxyethanol
-
Acetylacetone (acac)
-
Sodium carbonate (Na₂CO₃)
-
Argon or Nitrogen gas
Procedure:
-
Synthesis of the Iridium Dimer: In a flask, combine IrCl₃·xH₂O (1 equivalent) and 2-Methylquinoline-6-carboxylic acid (2.5 equivalents) in a mixture of 2-ethoxyethanol and water (3:1 v/v).
-
Reflux the mixture under an inert atmosphere (argon or nitrogen) for 24 hours.
-
Cool the reaction mixture to room temperature. The chloride-bridged iridium dimer will precipitate.
-
Collect the precipitate by filtration, wash with water and methanol, and dry under vacuum.
-
Synthesis of the Final Complex: In a separate flask, dissolve the iridium dimer (1 equivalent), acetylacetone (2.5 equivalents), and sodium carbonate (5 equivalents) in 2-ethoxyethanol.
-
Reflux the mixture under an inert atmosphere for 12-24 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol or hexane.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired phosphorescent iridium(III) complex.
Part B: Fabrication of a Representative OLED Device
This is a general procedure for the fabrication of a multi-layer phosphorescent OLED by thermal evaporation. The iridium complex synthesized in Part A is used as the phosphorescent dopant in the emissive layer. [5] Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole-transporting layer (HTL) material (e.g., TPD)
-
Host material for the emissive layer (EML) (e.g., CBP)
-
The synthesized Iridium(III) complex
-
Electron-transporting layer (ETL) material (e.g., Alq₃)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and UV-ozone treatment.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers and the metal cathode sequentially onto the ITO anode without breaking the vacuum. The typical device structure and layer thicknesses are as follows:
-
HTL (e.g., TPD, 40 nm)
-
EML (e.g., CBP doped with the iridium complex at a specific concentration, e.g., 6-10 wt%, 30 nm)
-
ETL (e.g., Alq₃, 30 nm)
-
EIL (e.g., LiF, 1 nm)
-
Cathode (e.g., Al, 100 nm)
-
-
Encapsulation: After deposition, encapsulate the device in a glovebox under an inert atmosphere to protect it from oxygen and moisture.
Data Presentation:
| Parameter | Typical Value/Material |
| Anode | ITO |
| Hole Transport Layer (HTL) | TPD, α-NPD |
| Emissive Layer (EML) Host | CBP, mCP |
| EML Dopant | Iridium(III) complex |
| Electron Transport Layer (ETL) | Alq₃, TPBi |
| Cathode | LiF/Al |
Visualization:
Caption: Structure of a typical multi-layer OLED device.
Part 4: Application in Homogeneous Catalysis
The combination of a quinoline ring and a carboxylic acid group in 2-Methylquinoline-6-carboxylic acid makes it a promising N,O-bidentate ligand for transition metal catalysis. [6]Palladium complexes, in particular, are widely used in cross-coupling reactions such as the Heck and Suzuki reactions, which are fundamental transformations in organic synthesis. [7][8]The ligand plays a crucial role in stabilizing the metal center and influencing the catalytic activity and selectivity.
Protocol 4: Representative Palladium-Catalyzed Heck Coupling Reaction
This protocol describes a representative Heck coupling reaction between an aryl halide and an alkene, catalyzed by a palladium complex of 2-Methylquinoline-6-carboxylic acid, which would be formed in situ.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Methylquinoline-6-carboxylic acid
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Base (e.g., triethylamine or potassium carbonate)
-
Solvent (e.g., DMF or acetonitrile)
-
Schlenk flask or sealed tube
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, stir a mixture of Pd(OAc)₂ (e.g., 1-5 mol%) and 2-Methylquinoline-6-carboxylic acid (e.g., 2-10 mol%) in the reaction solvent for a short period (e.g., 15-30 minutes) to allow for the formation of the palladium-ligand complex.
-
Reaction Setup: To the flask containing the catalyst, add the aryl halide (1.0 equivalent), the alkene (1.2-1.5 equivalents), and the base (2.0 equivalents).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for the required time (e.g., 6-24 hours). The reaction progress can be monitored by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure cross-coupled product.
Data Presentation:
| Parameter | Typical Condition/Reagent |
| Palladium Source | Pd(OAc)₂, PdCl₂ |
| Ligand | 2-Methylquinoline-6-carboxylic acid |
| Aryl Halide | Aryl iodides, bromides |
| Alkene | Styrene, acrylates |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ |
| Solvent | DMF, ACN, Toluene |
| Temperature | 80 - 140 °C |
Visualization:
Caption: Key components of a palladium-catalyzed Heck cross-coupling reaction.
References
- Synthesis and Characterization of New Red Phosphorescent Iridium (III) Quinoline Complex for OLEDs. (URL not available)
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (URL not available)
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH. (URL: [Link])
-
Doebner–Miller reaction - Wikipedia. (URL: [Link])
- Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method - Semantic Scholar. (URL not available)
-
Synthesis and Characterization of New Red Phosphorescent Iridium (III) Quinoline Complex for OLEDs - Seventh Sense Research Group. (URL: [Link])
-
(PDF) Yellowish-orange and red emitting quinoline-based iridium(III) complexes: Synthesis, thermal, optical and electrochemical properties and OLED application - ResearchGate. (URL: [Link])
-
What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (URL: [Link])
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])
-
Highly efficient red iridium(iii) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands for phosphorescent OLEDs with external quantum efficiencies over 20% - RSC Publishing. (URL: [Link])
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. (URL: [Link])
-
Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction - Nanochemistry Research. (URL: [Link])
-
Synthesis, characterization, crystal structure, and electrochemical study of zinc(II) metal-organic framework | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and Performance of Deep-Red Phosphorescent Iridium Complexes with Pyrone as an Auxiliary Ligand - MDPI. (URL: [Link])
-
Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system | Request PDF - ResearchGate. (URL: [Link])
-
Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies - Scirp.org. (URL: [Link])
-
Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC - PubMed Central. (URL: [Link])
- Synthesis and Characterization of a new hybrid material (MOF-5/Mag-H ) based on a Metal-Organic Framework and a Proton Exchanged. (URL not available)
-
Iridium and platinum complexes for OLEDs | Request PDF - ResearchGate. (URL: [Link])
-
Palladium Metal Catalysts in Heck C-C Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])
-
(PDF) An efficient novel linker for Cu-MOF Design: Remediation of Congo Red (CR) and Tropaeolin OO (TOO) as organic pollutants - ResearchGate. (URL: [Link])
-
Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Various carboxylic acid linkers used for MOF synthesis and a common... - ResearchGate. (URL: [Link])
-
ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. | Request PDF - ResearchGate. (URL: [Link])
-
(PDF) Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies - ResearchGate. (URL: [Link])
-
Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions - Organic Chemistry Portal. (URL: [Link])
- A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids - Sci-Hub. (URL not available)
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (URL: [Link])
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])
-
Dioxin-Linked Covalent Organic Framework-Supported Palladium Complex for Rapid Room-Temperature Suzuki–Miyaura Coupling Reaction - MDPI. (URL: [Link])
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- 6. Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions [organic-chemistry.org]
- 7. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Polymerization Reactions Involving 2-Methylquinoline-6-carboxylic Acid
Introduction: The Strategic Value of 2-Methylquinoline-6-carboxylic Acid in Advanced Polymer Synthesis
2-Methylquinoline-6-carboxylic acid is a versatile heterocyclic compound that is increasingly recognized for its potential as a monomer in the synthesis of high-performance polymers.[1] Its rigid, aromatic quinoline core, combined with a reactive carboxylic acid functional group, makes it an attractive building block for creating polymers with unique thermal, mechanical, and photophysical properties. The incorporation of the quinoline moiety into a polymer backbone can impart enhanced thermal stability, fluorescence, and the ability to form stable complexes with metal ions.[1][2] These characteristics are highly desirable in materials science, with potential applications in fields ranging from advanced composites and specialty coatings to organic electronics and biomedical devices.[1]
This comprehensive guide provides detailed application notes and protocols for the polymerization of 2-Methylquinoline-6-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this monomer in the design of novel polymeric materials. The protocols described herein are grounded in established principles of polymer chemistry and are designed to be self-validating, with explanations for the causality behind experimental choices.
Physicochemical Properties of 2-Methylquinoline-6-carboxylic Acid
A thorough understanding of the monomer's properties is crucial for designing successful polymerization reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [1][3] |
| Molecular Weight | 187.19 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 263 °C | [1] |
| IUPAC Name | 2-methylquinoline-6-carboxylic acid | [3] |
| CAS Number | 635-80-3 | [1][3] |
Polymerization Strategies for 2-Methylquinoline-6-carboxylic Acid
The presence of a carboxylic acid group allows 2-Methylquinoline-6-carboxylic acid to participate in step-growth polymerization reactions. The two primary strategies for incorporating this monomer into polymer chains are through the formation of polyamides and polyesters.
I. Polyamide Synthesis via Direct Polycondensation
Direct polycondensation is a robust method for synthesizing polyamides from dicarboxylic acids and diamines. This approach avoids the need to first convert the carboxylic acid to a more reactive species, such as an acid chloride.
Causality of Experimental Choices:
-
Phosphorylation Agent: A mixture of triphenyl phosphite and pyridine is a classic and effective activating agent for direct polycondensation. It converts the carboxylic acid in situ into a more reactive phosphonium salt, facilitating nucleophilic attack by the amine.
-
Solvent System: A mixture of N-methyl-2-pyrrolidone (NMP) and pyridine is used. NMP is an excellent solvent for the resulting aromatic polyamide, preventing premature precipitation and allowing for the growth of high molecular weight chains. Pyridine acts as both a solvent and an acid scavenger.
-
Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent oxidation of the reactants and solvent at elevated temperatures.
-
Temperature Profile: The reaction is typically started at room temperature to allow for the initial activation of the carboxylic acid and then heated to promote the polymerization reaction and drive it to completion.
Detailed Protocol: Synthesis of a Polyamide from 2-Methylquinoline-6-carboxylic Acid and 4,4'-Oxydianiline
Materials:
-
2-Methylquinoline-6-carboxylic acid (1.00 eq)
-
4,4'-Oxydianiline (1.00 eq)
-
Triphenyl phosphite (2.2 eq)
-
Pyridine (dried over KOH)
-
N-methyl-2-pyrrolidone (NMP, anhydrous)
-
Calcium chloride (anhydrous)
-
Methanol
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.
-
Heating mantle with a temperature controller.
-
Buchner funnel and filter flask.
-
Vacuum oven.
Procedure:
-
Reactor Setup: In a flame-dried three-necked flask, add 2-Methylquinoline-6-carboxylic acid, 4,4'-oxydianiline, and anhydrous calcium chloride.
-
Solvent Addition: Under a positive pressure of nitrogen or argon, add anhydrous NMP and dried pyridine to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Initiation of Polymerization: Add triphenyl phosphite to the reaction mixture via syringe.
-
Reaction Progression: Stir the reaction mixture at room temperature for 30 minutes, then slowly heat to 100-110 °C and maintain this temperature for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers, oligomers, and residual solvents.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
II. Polyester Synthesis via Melt Polycondensation
Melt polycondensation is a solvent-free method that is often used for the industrial production of polyesters. This technique involves heating the monomers above their melting points in the presence of a catalyst.
Causality of Experimental Choices:
-
Catalyst: Antimony(III) oxide is a commonly used and effective catalyst for polyesterification reactions at high temperatures.[4] It enhances the rate of the esterification reaction.
-
High Temperature and Vacuum: The reaction is carried out at high temperatures to keep the polymer in a molten state and to facilitate the removal of the condensation byproduct (water). A high vacuum is applied in the later stages to effectively remove the water and drive the equilibrium towards the formation of high molecular weight polymer.
-
Two-Stage Process: A two-stage process is often employed. The first stage, at a lower temperature and atmospheric pressure, allows for the initial esterification and formation of oligomers. The second stage, at a higher temperature and under vacuum, promotes chain extension to achieve a high degree of polymerization.
Detailed Protocol: Synthesis of a Polyester from 2-Methylquinoline-6-carboxylic Acid and Ethylene Glycol
Materials:
-
2-Methylquinoline-6-carboxylic acid (1.00 eq)
-
Ethylene glycol (1.2-2.0 eq, excess is used to drive the reaction and is later removed)
-
Antimony(III) oxide (catalyst, ~0.05 mol%)
-
Nitrogen gas supply
-
Methanol (for cleaning)
Equipment:
-
Polymerization reactor equipped with a mechanical stirrer (high torque), a nitrogen inlet, a distillation column, and a vacuum port.
-
Heating bath or mantle with a programmable temperature controller.
-
Cold trap (for collecting byproducts).
Procedure:
-
Monomer Charging: Charge the 2-Methylquinoline-6-carboxylic acid, ethylene glycol, and antimony(III) oxide catalyst into the polymerization reactor.
-
Inerting: Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen.
-
First Stage (Esterification): While maintaining a slow stream of nitrogen, heat the reactor to 180-200 °C. Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-3 hours, or until the theoretical amount of water has been collected.
-
Second Stage (Polycondensation): Gradually increase the temperature to 250-270 °C while slowly applying a vacuum (reducing the pressure to <1 mmHg). The viscosity of the melt will increase significantly during this stage. High-torque stirring is essential to ensure proper mixing and facilitate the removal of ethylene glycol.
-
Reaction Completion: Continue the polycondensation stage for 3-5 hours, or until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
Polymer Extrusion and Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it and form a solid strand.
-
Pelletization: Pelletize the cooled polymer strand for further processing and characterization.
Characterization of Quinoline-Containing Polymers
A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of amide or ester bond formation (presence of C=O and N-H or C-O stretching bands) and disappearance of carboxylic acid O-H bands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the polymer's chemical structure and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm, for semi-crystalline polymers). |
| UV-Vis and Fluorescence Spectroscopy | Investigation of the photophysical properties imparted by the quinoline moiety. |
Visualization of Polymerization Workflows
Workflow for Polyamide Synthesis
Caption: Progression of step-growth polymerization to achieve high molecular weight.
Conclusion and Future Outlook
The protocols detailed in this guide provide a solid foundation for the synthesis of novel polyamides and polyesters incorporating 2-Methylquinoline-6-carboxylic acid. The inherent properties of the quinoline moiety offer exciting opportunities for the development of advanced materials with tailored functionalities. Future research may focus on exploring a wider range of comonomers to fine-tune the polymer properties, investigating the potential for these polymers in applications such as gas separation membranes, chemosensors, and emissive layers in organic light-emitting diodes (OLEDs). The versatility of 2-Methylquinoline-6-carboxylic acid as a monomer ensures its continued relevance in the ever-evolving field of polymer science.
References
-
PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Science Info. (2023, April 6). Synthesis of Polyester: Important Polymerization Reaction. Retrieved from [Link]
-
Portland State University. (n.d.). Interfacial Polymerization. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Interfacial polymerization. Retrieved from [Link]
-
PubMed. (2024, November 27). Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. Retrieved from [Link]
-
National Institutes of Health. (2011, January 4). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Retrieved from [Link]
-
MDPI. (2016, August 2). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved from [Link]
-
PubMed Central. (2017, June 29). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.13: Polyesters. Retrieved from [Link]
-
ResearchGate. (2003, July). Synthesis and Characterization of New Polyamides Containing Quinoline Units Bridged by 6,6'-Methylene, 6,6'-Sulfone, 6,6'-Oxy or 6,6'-Carbonyl units. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylquinoline-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Methylquinoline-6-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic building block in their work.[1] We will address the most common challenges, with a focus on identifying and mitigating the formation of side products, particularly within the context of the Doebner-von Miller reaction—the most classical and frequently employed synthetic route.[2][3]
Understanding the Core Synthesis: The Doebner-von Miller Reaction
The synthesis of 2-Methylquinoline-6-carboxylic acid is typically achieved by reacting 4-aminobenzoic acid with an α,β-unsaturated aldehyde, most commonly crotonaldehyde, under strong acidic conditions.[4][5] The reaction proceeds through a sequence of steps including a Michael addition, intramolecular cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring system.
The overall reaction is as follows:
4-Aminobenzoic Acid + Crotonaldehyde --(Acid Catalyst, Oxidant)--> 2-Methylquinoline-6-carboxylic acid
Reaction Mechanism Workflow
The following diagram outlines the generally accepted mechanism for this transformation.
Caption: Key mechanistic steps in the Doebner-von Miller synthesis.
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis. Each problem is presented in a question-and-answer format, detailing the root cause and providing actionable troubleshooting steps.
Problem 1: Low Yield and Significant Tar/Polymer Formation
Q: My reaction mixture has become a thick, dark, intractable tar. Product isolation is nearly impossible, and the yield is extremely low. What is the cause and how can I prevent it?
A: This is the most common failure mode in the Doebner-von Miller synthesis. The root cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde (crotonaldehyde).[6][7] Under the harsh acidic conditions required for the main reaction, crotonaldehyde can readily polymerize, leading to the formation of high-molecular-weight, insoluble tars.
Causality & Prevention Strategies:
| Strategy | Rationale |
| Controlled Reagent Addition | Crotonaldehyde polymerization is often an exothermic process. Adding the aldehyde slowly and dropwise to the heated acidic solution of 4-aminobenzoic acid ensures that its concentration remains low at any given time, favoring the desired reaction over self-polymerization.[7] |
| Temperature Management | While heat is required to drive the cyclization, excessive temperatures will accelerate polymerization. Maintain the lowest effective temperature for the reaction and be prepared to apply external cooling if the reaction becomes too vigorous.[6][8] |
| Optimize Acid Catalyst | Excessively harsh acidic conditions can promote tarring. While strong acids like HCl or H₂SO₄ are necessary, their concentration can be optimized. In some cases, using a Lewis acid catalyst (e.g., ZnCl₂, SnCl₄) may provide a better balance between reaction rate and side product formation.[2][6] |
| Use of Aldehyde Precursors | Instead of crotonaldehyde, paraldehyde (a trimer of acetaldehyde) can be used.[9] Under acidic conditions, it slowly depolymerizes to acetaldehyde, which then undergoes an in-situ aldol condensation to form crotonaldehyde at a controlled rate.[7] This keeps the instantaneous concentration of the reactive aldehyde low. |
Experimental Protocol: Minimizing Tar Formation
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 4-aminobenzoic acid in aqueous hydrochloric acid.
-
Heating: Heat the aniline solution to a gentle reflux (e.g., 90-100 °C).
-
Slow Addition: Using the dropping funnel, add paraldehyde or crotonaldehyde dropwise to the stirred, heated solution over a period of 1-2 hours. Monitor the reaction for any sudden increase in temperature.[8]
-
Reaction: After the addition is complete, maintain the reflux for the prescribed duration (e.g., 3-5 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and proceed with neutralization and product isolation.
Problem 2: Product Contaminated with Dihydroquinoline Impurities
Q: My final product shows the presence of a significant impurity that I suspect is a partially hydrogenated quinoline. Why did this happen?
A: The final step of the Doebner-von Miller synthesis is the oxidation of the 1,2-dihydroquinoline intermediate to the fully aromatic quinoline.[6] If this oxidation is incomplete, the dihydroquinoline will be isolated as a major impurity. This occurs if the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation.
Pathway to Dihydroquinoline Impurity
Caption: Competing fates of the dihydroquinoline intermediate.
Troubleshooting Steps:
-
Choice of Oxidant: Common oxidants for this reaction include the nitro group of a co-reactant (if using a nitroaniline derivative), arsenic acid, or even air (O₂).[10] Ensure the chosen oxidant is suitable for your specific substrate and conditions.
-
Ensure Sufficient Oxidant: Use at least a stoichiometric amount, and often a slight excess, of the oxidizing agent to drive the reaction to completion.
-
Post-Reaction Oxidation: If you have already isolated a product mixture containing the dihydro- impurity, it may be possible to perform a subsequent oxidation step. Re-dissolve the crude product in a suitable solvent and treat it with an oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert the remaining dihydroquinoline to the desired aromatic product.[6]
Problem 3: Presence of Unreacted 4-Aminobenzoic Acid
Q: My purified product is still heavily contaminated with the starting material, 4-aminobenzoic acid. What went wrong?
A: Significant amounts of unreacted starting material typically point to one of three issues: incorrect stoichiometry, suboptimal reaction conditions, or inefficient purification.
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the molar ratios of your reactants. The reaction generally consumes two equivalents of the aldehyde for each equivalent of the aniline.
-
Review Reaction Conditions:
-
Temperature: If the temperature was too low, the reaction rate may have been too slow for the reaction to reach completion in the allotted time.
-
Reaction Time: Confirm that the reaction was run for a sufficient duration. Monitor by TLC until the starting aniline spot has been consumed.
-
-
Optimize Purification: 4-aminobenzoic acid is amphoteric, while the product, 2-methylquinoline-6-carboxylic acid, is acidic. This difference can be exploited for purification.
-
Acid-Base Extraction: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Wash with a mildly basic aqueous solution (e.g., sodium bicarbonate). The acidic product will move to the aqueous layer as its carboxylate salt, while unreacted aniline (if any) and non-acidic impurities remain in the organic layer. Subsequently, acidify the aqueous layer to precipitate the pure product, which can then be collected by filtration.
-
General Troubleshooting Workflow
The following flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Jahagirdar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20635-20664. Available at: [Link]
-
Kumar, A., & Kumar, S. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Chemistry Channel (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]
-
Wikipedia (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Kim, H. J., et al. (2009). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. Synthetic Communications, 39(16), 2959-2965. Available at: [Link]
-
Lee, S., et al. (2014). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical and Pharmaceutical Bulletin, 62(10), 983-991. Available at: [Link]
-
SynArchive (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Gate Chemistry (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Available at: [Link]
-
Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(1), 75-80. Available at: [Link]
-
Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Chem-Impex (n.d.). 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]
-
Ibrahim, A. M. (2018, July 17). What is the complete procedure for Doebner-von miller reaction? ResearchGate. Available at: [Link]
- Phillips Petroleum Company (1957). Process for production of paraldehyde. U.S. Patent No. 2,779,767.
Sources
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- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US2779767A - Process for production of paraldehyde - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Yield for 2-Methylquinoline-6-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Methylquinoline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on quinoline synthesis. Here, we move beyond basic protocols to address the nuanced challenges of this specific reaction, focusing on the Doebner-von Miller synthesis route. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot common issues, optimize your reaction yield, and ensure the highest purity of your final product.
Foundational Synthesis Protocol: A Validated Starting Point
The synthesis of 2-Methylquinoline-6-carboxylic acid is most commonly achieved via the Doebner-von Miller reaction, which condenses an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. In this case, 4-aminobenzoic acid reacts with crotonaldehyde. The protocol below is a validated method that serves as an excellent, robust starting point for your experiments.[1]
Experimental Protocol: Synthesis of 2-Methylquinoline-6-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (e.g., 5.0 g, 36.45 mmol) and 6N hydrochloric acid (e.g., 73 mL).
-
Initial Reflux: Heat the mixture to reflux and maintain for approximately 2 hours to ensure complete dissolution and formation of the aniline hydrochloride salt.
-
Reagent Addition: While maintaining reflux, add crotonaldehyde (e.g., 3.06 g, 43.75 mmol, 1.2 eq) to the reaction mixture. Crucially, this addition must be slow and dropwise , ideally over a period of 45-60 minutes. This is a critical step to prevent polymerization.
-
Reaction: Continue to reflux the mixture for an extended period, typically 12 hours, to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable method has been developed.
-
Work-up - Quenching & pH Adjustment: After the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully adjust the pH to 3-5 using an aqueous ammonia solution. This will cause the product to begin precipitating.
-
Extraction: The resulting aqueous phase should be extracted with a suitable organic solvent, such as dichloromethane, to recover dissolved product.
-
Isolation & Purification: Combine the organic extracts and acidify with 2N hydrochloric acid. The product will precipitate out of the organic phase as its hydrochloride salt. Collect the precipitate by filtration and dry it under a vacuum to yield 2-Methylquinoline-6-carboxylic acid. An expected yield for this procedure is approximately 44%.[1]
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of 2-Methylquinoline-6-carboxylic acid. Each answer is designed to explain the underlying chemical principles and provide actionable solutions.
Q1: My reaction yield is significantly lower than the expected ~40-50%. What are the most likely causes?
This is the most common challenge, and it typically stems from two main factors: the electronic nature of the starting material and suboptimal reaction conditions.
-
Causality - The Electron-Withdrawing Effect: Your starting material, 4-aminobenzoic acid, contains a carboxylic acid group, which is strongly electron-withdrawing. This deactivates the aniline ring, making it less nucleophilic. The key cyclization step in the Doebner-von Miller reaction is an intramolecular electrophilic aromatic substitution. A deactivated ring slows this crucial step down, allowing side reactions to dominate and thus lowering the yield. It has been noted that anilines with electron-withdrawing groups are known to give low yields in conventional Doebner reactions.[2]
-
Troubleshooting & Optimization:
-
Acid Catalyst is Key: The use of a strong Brønsted acid, like the 6N HCl in the protocol, is critical.[1] It protonates the carbonyl group of the intermediate, activating it for the electrophilic attack on the deactivated ring. Insufficient acid concentration will stall the reaction. While various Lewis acids (e.g., ZnCl₂, SnCl₄) can also catalyze this reaction, strong protic acids are often effective for this specific substrate.[3]
-
Reaction Time & Temperature: Due to the deactivated ring, a longer reaction time (12+ hours) and sustained reflux temperature are necessary to push the reaction to completion.[1] Ensure consistent heating and monitoring.
-
Purity of Reagents: Ensure your 4-aminobenzoic acid is pure and that the crotonaldehyde has not prematurely polymerized. Using freshly distilled crotonaldehyde is recommended.
-
Q2: My reaction mixture turned into a thick, dark, intractable tar. How can I prevent this?
Tar formation is the second most prevalent issue and is almost always caused by the acid-catalyzed polymerization of crotonaldehyde.[1]
-
Causality - Competing Polymerization: Crotonaldehyde, an α,β-unsaturated aldehyde, is highly susceptible to self-condensation and polymerization under the strong acidic conditions required for the quinoline synthesis. This competing reaction pathway leads to the formation of high-molecular-weight polymers, appearing as a dark tar that traps your product and makes isolation extremely difficult.
-
Troubleshooting & Optimization:
-
Slow & Controlled Addition: This is the most critical preventative measure. By adding the crotonaldehyde slowly and dropwise to the hot, refluxing aniline solution, you maintain a low instantaneous concentration of the aldehyde.[1] This favors the desired reaction with the aniline over self-polymerization.
-
Biphasic Solvent System: A highly effective, though slightly more complex, strategy is to employ a biphasic solvent system. By dissolving the crotonaldehyde in an immiscible organic solvent (e.g., toluene) and adding it to the aqueous acidic solution of the aniline, the aldehyde is sequestered in the organic phase. This drastically reduces its contact with the strong acid in the aqueous phase, minimizing polymerization and increasing the yield.[2]
-
Temperature Control: While high heat is needed for the main reaction, localized overheating can accelerate tar formation. Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction vessel.
-
Q3: My final product is contaminated with partially hydrogenated impurities. What are these and how do I remove them?
You are likely isolating dihydroquinoline or tetrahydroquinoline intermediates.
-
Causality - Incomplete Oxidation: The final step of the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline product. In many variations of this reaction, an external oxidizing agent (like nitrobenzene or arsenic acid) is added to ensure this step is complete. In the provided protocol, the reaction likely relies on air oxidation or disproportionation of intermediates over the long reaction time. If this oxidation is incomplete, you will isolate the partially hydrogenated, non-aromatic analogues.
-
Troubleshooting & Optimization:
-
Introduce an Oxidizing Agent: If you consistently face this issue, consider adding a mild oxidizing agent to the reaction mixture after the initial reflux period. However, this adds complexity and may require re-optimization.
-
Post-Reaction Oxidation: A cleaner approach is to isolate the crude product mixture and perform a separate oxidation step. Re-dissolve the crude material in a suitable solvent and treat it with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ to convert the remaining hydrogenated species to the desired quinoline.
-
Purification Strategy: Column chromatography can often separate the desired aromatic product from its less polar hydrogenated counterparts.
-
Q4: What is the best way to purify the final 2-Methylquinoline-6-carboxylic acid?
The purification strategy depends on the nature of the impurities.
-
For Tar Removal: If the primary issue is residual tar, the workup procedure is key. After pH adjustment and extraction, performing an acid-base wash can be effective. Dissolve the crude product in a dilute base (like aqueous sodium bicarbonate) to form the water-soluble carboxylate salt. The non-polar tar can then be washed away with an organic solvent (e.g., ether or ethyl acetate). Re-acidifying the aqueous layer will then precipitate the purified product.
-
For Minor Impurities: Recrystallization is a powerful technique for final purification. Suitable solvents must be determined empirically, but solvents like ethanol, water, or mixtures thereof are good starting points.[4]
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A mobile phase with a polar solvent mixture (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) will likely be required to elute the carboxylic acid.
Data & Visualization
Table 1: Optimized Reaction Parameters for 2-Methylquinoline-6-carboxylic Acid Synthesis
| Parameter | Value / Condition | Rationale / Comment | Source |
| Aniline Substrate | 4-Aminobenzoic Acid | Electron-withdrawing group requires robust conditions. | [1] |
| Carbonyl Substrate | Crotonaldehyde | Provides the C2-methyl and C3/C4 of the quinoline ring. | [1] |
| Catalyst | 6N Hydrochloric Acid | Strong Brønsted acid needed to activate intermediates. | [1] |
| Temperature | Reflux | Drives the reaction forward, especially the cyclization step. | [1] |
| Reaction Time | 12 hours | Extended time required due to the deactivated aniline ring. | [1] |
| Key Technique | Slow, dropwise addition | Minimizes polymerization of crotonaldehyde (tar formation). | [1] |
| Work-up pH | 3-5 | Optimal pH for precipitating the product post-reaction. | [1] |
| Expected Yield | ~44% | A good benchmark for this challenging transformation. | [1] |
Diagram 1: General Experimental & Troubleshooting Workflow
Caption: A workflow for the synthesis and key troubleshooting checkpoints.
Diagram 2: Simplified Mechanism of the Doebner-von Miller Reaction
Sources
Technical Support Center: Improving the Purity of Synthesized 2-Methylquinoline-6-carboxylic Acid
Introduction
Welcome to the technical support guide for 2-Methylquinoline-6-carboxylic acid (CAS 635-80-3). This molecule is a vital building block in medicinal chemistry and materials science, frequently used in the synthesis of novel pharmaceuticals, agrochemicals, and dyes.[1] A common route to its synthesis is the Doebner-von Miller reaction, which, while effective, can generate a variety of impurities that complicate downstream applications.[2][3]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to common purification challenges. We will move from general frequently asked questions to in-depth troubleshooting scenarios, complete with step-by-step protocols and the scientific rationale behind them.
Physicochemical Properties of 2-Methylquinoline-6-carboxylic acid
A clear understanding of the target compound's properties is the first step in any purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [1][4] |
| Molecular Weight | 187.19 g/mol | [4][5] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 263 °C | [1] |
| Purity (Typical) | ≥ 98% (HPLC) | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2-Methylquinoline-6-carboxylic acid?
A1: Impurities are highly dependent on the specific synthetic route, but for reactions like the Doebner-von Miller, they typically fall into three categories:
-
Unreacted Starting Materials: Residual anilines or α,β-unsaturated carbonyl compounds.
-
Polymeric Byproducts: The acidic conditions of the synthesis can cause the α,β-unsaturated aldehyde or ketone to polymerize, resulting in the formation of intractable tars.[3][6]
-
Side-Reaction Products: This can include regioisomers (if a substituted aniline is used), or partially hydrogenated intermediates like dihydroquinolines if the final oxidation step is incomplete.[6]
Q2: Which analytical techniques are recommended for assessing the purity of my final product?
A2: A combination of methods provides the most comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or trifluoroacetic acid) is a good starting point.[7]
-
¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities, even if they are structurally similar to the product.
-
Melting Point Analysis: A sharp melting point close to the literature value (263 °C) is a good indicator of high purity.[1] A broad melting range suggests the presence of impurities.
Q3: What is the general hierarchy of purification techniques I should consider?
A3: The optimal strategy depends on the nature and quantity of the impurities. A logical progression is as follows:
-
Acid-Base Extraction: Excellent first step for crude products, especially those that are oily or tarry. It effectively separates the acidic target compound from neutral and basic impurities.[8][9]
-
Recrystallization: The most common and efficient method for purifying solid compounds. If a suitable solvent is found, it can dramatically increase purity with minimal product loss.[9][10]
-
Column Chromatography: A more resource-intensive technique, best reserved for separating compounds with very similar properties, such as regioisomers, or when other methods fail.[7][11]
In-Depth Troubleshooting Guides
This section provides detailed, protocol-driven answers to specific experimental challenges.
Issue 1: My crude product is a dark, intractable tar instead of a solid.
This is a frequent and frustrating outcome, often caused by polymerization of the carbonyl starting material under the harsh acidic conditions of the Doebner-von Miller synthesis.[6] The goal is to selectively extract the desired carboxylic acid from this complex mixture.
Q: How can I isolate my target compound from this tar?
A: An acid-base extraction is the most robust method for this scenario. The strategy leverages the acidic nature of your target molecule's carboxylic acid group. By treating the crude mixture with a base, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into an aqueous layer, leaving the neutral and polymeric impurities behind in the organic layer. Subsequent re-acidification of the aqueous layer will precipitate your purified product.[8][12][13]
Protocol: Acid-Base Extraction of 2-Methylquinoline-6-carboxylic acid
-
Dissolution: Dissolve the crude tarry material in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[9] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted.[9] Combine all aqueous extracts. The organic layer containing the tar can now be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. The 2-Methylquinoline-6-carboxylic acid will begin to precipitate as a solid. Continue adding acid until the solution is strongly acidic (pH 2-3, check with litmus paper).[9][12]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight. The resulting solid should be significantly purer and lighter in color, suitable for further purification by recrystallization if needed.
Issue 2: My product is a solid, but recrystallization fails to improve its purity.
This issue typically arises from one of two causes: an inappropriate choice of solvent, where the impurities have solubility properties similar to the product, or attempting to recrystallize a product that is still grossly impure.
Q: How do I select the right solvent system and effectively recrystallize my product?
A: The ideal recrystallization solvent will fully dissolve your compound at an elevated temperature but will be a poor solvent for it at low temperatures.[10] Conversely, the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). A systematic solvent screening is the most reliable approach.
Protocol: Systematic Solvent Screening and Recrystallization
-
Solvent Screening:
-
Place a small amount (10-20 mg) of your crude product into several small test tubes.
-
To each tube, add a different solvent dropwise from the list below.
-
Observe solubility at room temperature. A good candidate will show poor solubility.
-
Gently heat the tubes that showed poor solubility. The compound should dissolve completely.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a promising solvent.
-
| Solvent Class | Example Solvents to Screen | Polarity | Notes |
| Alcohols | Ethanol, Isopropanol | High | Good general-purpose solvents for polar compounds. |
| Esters | Ethyl Acetate | Medium | Often effective for moderately polar compounds. |
| Ketones | Acetone | Medium | Can be too volatile, but sometimes effective. |
| Aromatic | Toluene | Low | Good for rigid, aromatic systems. |
| Amides | N,N-Dimethylformamide (DMF) | High | Use as a last resort; high boiling point makes it difficult to remove.[10] Often used in a binary system. |
| Binary Systems | e.g., DMF/Water, Ethanol/Water | Variable | Dissolve in a "good" solvent (like DMF) and add a "poor" solvent (like water) dropwise until cloudy. |
-
Recrystallization Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring. Add solvent portion-wise until the solid just dissolves. Add a slight excess (5-10%) of solvent to prevent premature crystallization.[10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Issue 3: NMR analysis shows persistent minor peaks, likely from regioisomers.
When recrystallization is insufficient to separate closely related impurities, such as regioisomers, column chromatography is the method of choice. However, the basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, peak tailing, or even decomposition of the product on the column.[7][11]
Q: How can I perform column chromatography on my quinoline derivative without causing streaking or decomposition?
A: The key is to neutralize the acidic sites on the silica gel. This is most easily accomplished by adding a small amount of a basic modifier, such as triethylamine (NEt₃), to the eluent (mobile phase). This ensures your compound remains in its neutral form and elutes cleanly.[11][14]
Protocol: Flash Column Chromatography with Deactivated Silica
-
TLC Analysis & Solvent System Selection:
-
Develop a TLC of your crude product using various solvent systems (e.g., different ratios of hexane/ethyl acetate or DCM/methanol).
-
The ideal system will give your product an Rf value of ~0.3.
-
If you observe tailing (streaking) of the spot, add 0.5-1% triethylamine to the chosen solvent system and re-run the TLC. The spot should become much more defined.[11]
-
-
Column Packing:
-
Choose a column of appropriate size.
-
Prepare a slurry of silica gel in your initial, least polar eluent (containing 0.5-1% NEt₃).
-
Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the column with a pipette, allowing it to adsorb onto the silica.
-
Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to maintain a steady flow rate (flash chromatography).
-
Collect fractions of a consistent volume in a rack of test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final, high-purity 2-Methylquinoline-6-carboxylic acid.
-
References
-
Acid-Base Extraction - Chemistry LibreTexts. [Link]
-
Acid-Base Extraction. [Link]
-
Acid–base extraction - Wikipedia. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain - J-Stage. [Link]
- Process for the preparation of a quinoline carboxylic acid - Google P
-
Doebner–Miller reaction - Wikipedia. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. [Link]
-
SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE - RA College. [Link]
-
2-Methylquinoline - SpectraBase. [Link]
- A kind of synthetic method of quinoline carboxylate - Google P
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]
- Method for one-step preparation of 2-methylquinoline - Google P
-
What is the complete procedure for Doebner-von miller reaction ? - ResearchGate. [Link]
-
2-Methylquinoline-6-carboxylic acid - PubChem - NIH. [Link]
-
Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot - Cherry. [Link]
-
Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone - ResearchGate. [Link]
-
Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. - ResearchGate. [Link]
-
1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides - ResearchGate. [Link]
-
Synthesis of derivatives of quinoline. - SciSpace. [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. [Link]
-
Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. [Link]
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- 4. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-quinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Troubleshooting Low Yield in the Doebner-von Miller Reaction
Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful quinoline synthesis and overcome common challenges, particularly that of low yield. Here, we will delve into the nuances of the reaction, providing field-proven insights and evidence-based troubleshooting strategies to enhance your experimental success.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the Doebner-von Miller reaction can be frustrating, but they are often traceable to specific experimental parameters. This section addresses common issues in a question-and-answer format to help you pinpoint and resolve the root cause of a suboptimal outcome.
Q1: My reaction is producing little to no desired quinoline product, and I'm observing a significant amount of dark, insoluble tar. What is the primary cause, and how can I mitigate it?
This is the most frequently encountered issue in the Doebner-von Miller synthesis. The formation of tar is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2] These starting materials are highly susceptible to self-condensation under the strongly acidic and often high-temperature conditions of the reaction.
Solutions:
-
Slow Addition of the Carbonyl Compound: Instead of adding the α,β-unsaturated aldehyde or ketone all at once, a slow, dropwise addition to the heated acidic solution of the aniline is highly recommended.[2][3] This maintains a low instantaneous concentration of the carbonyl compound, favoring the desired reaction with the aniline over self-polymerization.
-
Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in an immiscible organic solvent (e.g., toluene) while the aniline and acid catalyst are in an aqueous phase can significantly reduce polymerization.[1][2] Vigorous stirring is essential to ensure adequate interfacial reaction.
-
Optimize Reaction Temperature: While heat is necessary to drive the reaction, excessive temperatures can accelerate tar formation.[2][4] It is crucial to find the lowest effective temperature that allows the reaction to proceed at a reasonable rate.
Q2: I'm using a substituted aniline with electron-withdrawing groups and my yields are consistently low. What is the underlying issue and how can I improve the conversion?
Anilines bearing strong electron-withdrawing groups (e.g., nitro, cyano, or halo groups) are less nucleophilic and therefore less reactive in the initial Michael addition step of the Doebner-von Miller reaction.[1][2] This can lead to incomplete conversion and low yields of the desired quinoline.
Solutions:
-
More Forcing Reaction Conditions: To drive the reaction to completion with deactivated anilines, you may need to employ more forcing conditions. This can include:
-
Stronger Catalytic System: Experiment with more potent Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) or stronger Brønsted acids to enhance the electrophilicity of the α,β-unsaturated carbonyl compound.[3][5]
Q3: My reaction seems to stall, and upon workup, I isolate a significant amount of a dihydroquinoline intermediate. How can I ensure complete aromatization to the final quinoline product?
The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2] In some cases, especially when an external oxidizing agent is omitted, this conversion can be inefficient, leading to a mixture of the desired product and its partially saturated precursor.
Solutions:
-
Incorporate an External Oxidizing Agent: While some intermediates can act as internal oxidizing agents, the inclusion of an external oxidant often improves yields by ensuring complete aromatization.[1] Common oxidizing agents for this purpose include nitrobenzene or arsenic acid.[6]
-
Post-Reaction Oxidation: If you have already isolated the dihydroquinoline, it may be possible to oxidize it to the desired quinoline in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]
Frequently Asked Questions (FAQs)
This section addresses broader conceptual and practical questions related to optimizing the Doebner-von Miller reaction for high yields.
Q1: What is the mechanistic basis for the Doebner-von Miller reaction, and how does it inform troubleshooting?
The precise mechanism has been a subject of debate, but a widely accepted pathway is a fragmentation-recombination mechanism.[3][5][7] This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine, which undergoes cyclization and oxidation to yield the final quinoline product.[3] Understanding this mechanism highlights the importance of controlling the initial addition and subsequent cyclization steps to minimize side reactions.
Caption: Key steps in the Doebner-von Miller reaction mechanism.
Q2: How critical is the choice of acid catalyst, and what are the options?
The acid catalyst is crucial for the reaction to proceed. Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, zinc chloride) can be employed.[3][5] The choice of catalyst can significantly impact the reaction rate and the prevalence of side reactions. For sensitive substrates, a milder Lewis acid may be preferable to a harsh Brønsted acid to minimize tar formation.[2]
| Catalyst Type | Examples | Typical Conditions | Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | High temperatures (100-150°C)[8] | Can be harsh and promote polymerization. |
| Lewis Acids | SnCl₄, Sc(OTf)₃, ZnCl₂ | Can be milder than Brønsted acids | May require anhydrous conditions. |
Q3: Can ketones be used instead of aldehydes as the α,β-unsaturated carbonyl component?
Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes.[2] Ketones, particularly those with significant steric hindrance, may lead to lower yields or the formation of complex product mixtures due to slower reaction rates and potential side reactions.[2]
Q4: What is a general experimental protocol to minimize tar formation?
The following protocol for the synthesis of 2-methylquinoline from aniline and crotonaldehyde illustrates a common approach to mitigate polymerization.
Experimental Protocol: Synthesis of 2-Methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 equivalent) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Slow Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.[2]
Caption: Troubleshooting workflow for low yields.
References
-
Wikipedia. Doebner–Miller reaction. [Link]
-
SynArchive. Doebner-Miller Reaction. [Link]
-
Slideshare. Doebner-Miller reaction and applications. [Link]
-
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
-
ResearchGate. Effects of time and temperature on the Friedländer quinoline synthesis.... [Link]
-
Slideshare. Advance organic chemistry 1 ; Doebner Miller reaction. [Link]
-
National Center for Biotechnology Information. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
chemeurope.com. Doebner-Miller reaction. [Link]
-
YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
Technical Support Center: Scale-Up Synthesis of 2-Methylquinoline-6-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-Methylquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this valuable heterocyclic compound. As a key intermediate in the production of pharmaceuticals, dyes, and corrosion inhibitors, its efficient and scalable synthesis is of paramount importance[1].
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the common challenges encountered during the scale-up of its synthesis. The primary focus will be on the Doebner-von Miller reaction and related methodologies, which are classic and versatile routes for preparing substituted quinolines[2][3].
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Methylquinoline-6-carboxylic acid and why is its scale-up challenging?
The most prevalent method for synthesizing the 2-methylquinoline core structure is the Doebner-von Miller reaction[4]. This involves the condensation of an aniline (in this case, 4-aminobenzoic acid) with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst[2].
Scale-up challenges primarily arise from:
-
Exothermic Nature: The reaction can be highly exothermic, posing a risk of thermal runaway if not properly controlled[5].
-
Byproduct Formation: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate is a common side reaction, leading to the formation of tar and other impurities that complicate purification and reduce yield[5].
-
Harsh Conditions: The use of strong acids (e.g., concentrated sulfuric acid) and high temperatures can limit functional group compatibility and lead to product degradation[5].
-
Work-up and Isolation: Isolating the carboxylic acid product from the acidic reaction mixture and tarry byproducts can be difficult, often requiring tedious extraction and purification procedures.
Q2: Are there viable alternative synthetic routes to the Doebner-von Miller reaction for this specific compound?
Yes, several other classical quinoline syntheses can be adapted. The most relevant alternatives include:
-
Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone[6][7]. While effective for 2,4-substituted quinolines, its regioselectivity can be a challenge with unsymmetrical diketones[8].
-
Pfitzinger Reaction: This route uses an isatin and a carbonyl compound to produce quinoline-4-carboxylic acids[9][10]. It is a powerful method but requires the synthesis of the appropriate isatin precursor.
-
Modern Catalytic Methods: Recent advancements include transition metal-catalyzed reactions and one-pot procedures that often operate under milder conditions with improved yields and selectivity[4][11][12]. For instance, methods using PtSn/γ-Al₂O₃ catalysts have been developed for one-step synthesis from nitrobenzene and ethanol[13].
Q3: What are the critical safety considerations when scaling up this synthesis?
The primary safety concern is managing the reaction exotherm. A failure to control the temperature can lead to a rapid increase in pressure and potential vessel rupture. Key safety measures include:
-
Controlled Reagent Addition: Use a programmable pump for the slow, subsurface addition of the most reactive component (e.g., crotonaldehyde).
-
Adequate Cooling Capacity: Ensure the reactor's cooling system can handle the heat output of the reaction. Perform a reaction calorimetry study on a small scale to determine the heat of reaction.
-
Proper Venting: The reactor should be equipped with a pressure relief system.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield, especially when handling concentrated acids and corrosive reagents like phosphorus oxychloride (if used in derivative synthesis)[14].
Troubleshooting Guide
This section addresses specific problems encountered during the scale-up synthesis in a question-and-answer format.
Problem Area 1: Low Yield & Reaction Inefficiency
Q: My reaction yield is consistently low (<50%) upon scale-up. What are the likely causes and how can I improve it?
Low yield is a multifaceted problem often stemming from incomplete reactions, side reactions, or product degradation. A systematic approach is required to diagnose and resolve the issue.
A: Potential Causes & Solutions:
-
Polymerization of Crotonaldehyde: This is a major competing pathway. The strong acid catalyst can induce self-condensation of crotonaldehyde, forming polymeric tars[5].
-
Solution 1: Controlled Addition: Instead of adding all reagents at once, add the crotonaldehyde dropwise to the heated mixture of 4-aminobenzoic acid and acid catalyst. This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction over polymerization. A study on continuous flow Doebner-Miller reactions demonstrated that distributed dosing of crotonaldehyde reduces byproduct formation and increases yield[15].
-
Solution 2: Optimize Temperature: High temperatures accelerate both the desired reaction and tar formation. Conduct small-scale optimization studies to find the lowest effective temperature that provides a reasonable reaction rate. Monitor reaction progress by TLC or HPLC.
-
-
Inefficient Cyclization/Aromatization: The final steps of the mechanism involve an intramolecular electrophilic aromatic substitution followed by oxidation to form the aromatic quinoline ring[2].
-
Solution 1: Choice of Acid Catalyst: While sulfuric acid is common, it can be overly aggressive. Consider alternatives like polyphosphoric acid (PPA) or Lewis acids (e.g., ZnCl₂) which can promote cyclization more cleanly[6][7].
-
Solution 2: Oxidant Choice: In many Doebner-von Miller reactions, an intermediate anil or the α,β-unsaturated carbonyl itself acts as the oxidant[2]. However, on scale-up, this may be inefficient. The inclusion of a mild oxidant can drive the reaction to completion. While traditional oxidants like arsenic acid or nitrobenzene are highly toxic, modern approaches might use air or oxygen under specific catalytic conditions[11].
-
-
Product Degradation: The carboxylic acid group can be sensitive to the harsh, high-temperature acidic conditions, potentially leading to decarboxylation.
-
Solution: Protect the Carboxylic Acid: A more complex but effective strategy is to start with an ester of 4-aminobenzoic acid (e.g., methyl 4-aminobenzoate). The ester is more stable under the reaction conditions. The final product, 2-Methylquinoline-6-carboxylic acid methyl ester, can then be hydrolyzed to the desired acid in a separate, milder step.
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Problem Area 2: Purity & Isolation
Q: The crude product is a dark, tarry solid that is very difficult to purify. How can I improve the work-up and isolation process?
The presence of polymeric byproducts is the primary challenge in purifying products from the Doebner-von Miller synthesis.
A: Strategies for Improved Purification:
-
Initial Work-up Modification:
-
Quench and Dilute: After the reaction is complete, cool the mixture carefully and quench it by pouring it onto ice. This helps to precipitate the product while keeping some impurities in solution.
-
Solvent Wash: Before basification, wash the acidic aqueous mixture with a non-polar organic solvent like toluene or hexane. This can extract some of the non-polar, tarry materials.
-
-
pH-Controlled Isolation: The product is an amino acid, possessing both a basic quinoline nitrogen and an acidic carboxylic acid group. This amphoteric nature can be exploited.
-
Step 1: Basify to Solubilize: Make the aqueous solution basic (pH ~9-10) with NaOH or Na₂CO₃. The desired product will deprotonate at the carboxylic acid group to form a water-soluble carboxylate salt. Much of the tarry byproduct and other non-acidic impurities will remain as a solid or oil.
-
Step 2: Filter/Extract: Filter the basic solution to remove the insoluble tar. An activated carbon (charcoal) treatment at this stage can also be effective for removing colored impurities.
-
Step 3: Acidify to Precipitate: Carefully re-acidify the clear filtrate with HCl or acetic acid to the isoelectric point of the product (typically pH ~4-5). The 2-Methylquinoline-6-carboxylic acid will precipitate as a solid.
-
-
Recrystallization:
-
Solvent Selection: The precipitated solid can be further purified by recrystallization. Solvents like ethanol, acetic acid, or mixed solvent systems like DMF/water or ethanol/water are often effective[16]. A patent for a related quinoline carboxylic acid derivative mentions purification by heating and stirring in solvents like N,N-dimethylformamide (DMF) followed by cooling to precipitate crystals[17].
-
Experimental Protocol: pH-Controlled Purification
-
Quenching: Cool the reaction vessel to room temperature, then slowly pour the reaction mixture onto a stirred slurry of crushed ice (approx. 5-10 times the reaction volume).
-
Basification: Slowly add a 50% (w/w) NaOH solution to the cold mixture until the pH reaches 10-11. Monitor with a pH meter. The mixture will heat up; maintain the temperature below 30°C using an ice bath.
-
Clarification: Add 5-10 wt% of activated carbon relative to the theoretical product weight. Stir for 1-2 hours at room temperature.
-
Filtration: Filter the mixture through a pad of celite to remove the carbon and precipitated tars. Wash the filter cake with a small amount of dilute NaOH solution.
-
Precipitation: Transfer the clear, dark filtrate to a clean vessel. Slowly add concentrated HCl or glacial acetic acid with vigorous stirring until the pH reaches 4.5. The product will precipitate.
-
Isolation: Stir the resulting slurry for 1-2 hours in an ice bath to ensure complete precipitation. Collect the solid product by filtration, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol or acetone to aid drying.
-
Drying: Dry the purified solid in a vacuum oven at 60-80°C until a constant weight is achieved.
Problem Area 3: Reaction Control & Safety
Q: My reaction shows a dangerous temperature spike during the initial phase of scale-up. How can I ensure better thermal control?
This indicates that the rate of heat generation is exceeding the rate of heat removal, a critical safety issue.
A: Methods for Thermal Management:
-
Reaction Calorimetry: Before scaling up beyond a few grams, perform a reaction calorimetry (RC1) study. This will provide crucial data on the heat of reaction (ΔH), heat flow, and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing a safe and effective cooling strategy.
-
Semi-Batch Operation: As mentioned for yield improvement, a semi-batch approach is a key safety control. Adding one reactant slowly over time ensures that the heat is generated gradually and can be managed by the reactor's cooling system.
-
Solvent Choice & Concentration:
-
Higher Boiling Point Solvents: Using a solvent with a higher boiling point can provide a larger thermal window. However, this must be balanced with reaction kinetics and potential side reactions at higher temperatures.
-
Dilution: Running the reaction at a lower concentration (more solvent) increases the thermal mass of the system, which can absorb more heat without a large temperature increase. This often comes at the cost of slower reaction rates and lower reactor throughput.
-
Data Presentation: Solvent & Catalyst Effects
The choice of acid and solvent can significantly impact reaction outcomes. The following table summarizes potential systems for optimization studies.
| Acid Catalyst | Solvent | Typical Temp. Range (°C) | Key Considerations |
| H₂SO₄ (conc.) | None (neat) or Water | 90 - 120 | Highly exothermic, high potential for tarring. Water can sometimes improve outcomes in Doebner-Miller type reactions[9]. |
| Polyphosphoric Acid (PPA) | None (neat) | 100 - 140 | Good dehydrating agent, can lead to cleaner reactions than H₂SO₄[6]. Viscous and difficult to stir on a large scale. |
| HCl (conc.) | Toluene | 80 - 110 | Can be less aggressive than H₂SO₄. Biphasic system may present mass transfer limitations[18]. |
| ZnCl₂ (Lewis Acid) | Nitrobenzene | 120 - 150 | Classic conditions; nitrobenzene acts as both solvent and oxidant but is highly toxic. |
| p-TsOH | High-boiling solvent (e.g., Dowtherm A) | 130 - 160 | Milder Brønsted acid, may reduce charring. Requires higher temperatures[19]. |
Visualization of the Doebner-von Miller Mechanism
The reaction proceeds through several key stages, understanding which is crucial for troubleshooting.
Caption: Key Stages of the Doebner-von Miller Synthesis.
References
- BenchChem. (n.d.). Optimizing solvent and base conditions for quinoline synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
PubMed. (1990). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
- Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline - Chempedia. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
-
ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications | PPTX. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Advanced Journal of Chemistry, Section A. (2025).
-
J-Stage. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Retrieved from [Link]
-
PubMed. (1990). Biosynthesis of Quinoxaline Antibiotics: Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. Retrieved from [Link]
-
ACS Publications. (2016). Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors | Organic Process Research & Development. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to Quinolonecarboxylic Acids.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Efficient Synthesis of 2-Chloroquinoline-6-carboxylic Acid: Methods and Considerations. Retrieved from [Link]
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
-
De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
National Institutes of Health. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
National Institutes of Health. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. Retrieved from [Link]
- University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
-
Slideshare. (n.d.). Doebner-Miller reaction and applications | PPTX. Retrieved from [Link]
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Pfitzinger Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation
Welcome to the technical support center for the Pfitzinger synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction and effectively minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your syntheses with confidence.
Introduction to the Pfitzinger Synthesis
The Pfitzinger reaction is a powerful method for the synthesis of substituted quinoline-4-carboxylic acids, which are key structural motifs in many biologically active compounds.[1] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2] While effective, the reaction's strongly basic and often high-temperature conditions can lead to a variety of side reactions and byproducts, complicating purification and reducing yields.[3] This guide will address the most common challenges and provide expert-driven solutions.
Core Reaction Mechanism: A Foundation for Troubleshooting
Understanding the main reaction pathway is crucial for diagnosing and preventing side reactions. The Pfitzinger synthesis proceeds through the following key steps:
-
Isatin Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, forming a keto-acid intermediate (an isatinate).[2]
-
Condensation and Imine Formation: The aniline moiety of the isatinate condenses with the carbonyl group of the aldehyde or ketone to form an imine (Schiff base).[2]
-
Tautomerization: The imine tautomerizes to the more stable enamine.[2]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic quinoline-4-carboxylic acid product.[4]
Sources
Technical Support Center: Stability of 2-Methylquinoline-6-carboxylic Acid in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Methylquinoline-6-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expert insights and practical methodologies needed to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter, providing explanations for the underlying chemistry and actionable steps for resolution.
Q1: My solution of 2-Methylquinoline-6-carboxylic acid is changing color, often turning yellow or brown. What is happening?
Discoloration is a primary and immediate indicator of compound degradation.[1] For quinoline-based structures, this is typically caused by two main factors:
-
Oxidation: The quinoline ring system and the methyl group are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.[2] This process often leads to the formation of N-oxides or hydroxylated species, which are colored. The manufacturer's safety data sheet (SDS) recommends storing the compound away from oxidizing agents for this reason.[3]
-
Photodegradation: Quinoline derivatives can be sensitive to light, particularly in the UV spectrum. Exposure to ambient lab lighting or sunlight can induce photochemical reactions, leading to the formation of colored degradation products.[1][2]
Recommendation: Immediately discard the discolored solution as its integrity is compromised. To prevent this, always store solutions of 2-Methylquinoline-6-carboxylic acid in amber glass vials or wrapped in aluminum foil to protect them from light.[1] Prepare fresh solutions for critical experiments and avoid long-term storage of solutions unless their stability has been explicitly validated.
Q2: I'm observing a loss of potency, inconsistent assay results, or seeing new peaks in my chromatogram. Is this related to stability?
Yes, these are classic and quantifiable signs of compound degradation.[1] The appearance of new peaks in an analytical run (e.g., by HPLC) is direct evidence that the parent molecule is converting into other chemical entities. This chemical change is the root cause of diminished biological activity or inconsistent analytical results.
The stability of quinoline compounds in solution is highly dependent on several factors that can accelerate degradation:
-
pH: The solubility and stability of quinoline carboxylic acids are strongly influenced by the pH of the medium.[1] Both strongly acidic and basic conditions can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1] Storing solutions at higher-than-necessary temperatures will shorten their viable shelf-life.
Recommendation: To diagnose and resolve this, a systematic approach is necessary. The first step is to perform a forced degradation study to understand how your compound behaves under various stress conditions. This will help you identify the conditions to avoid and develop a stability-indicating analytical method.
Q3: How can I systematically investigate the stability of 2-Methylquinoline-6-carboxylic acid in my specific experimental context?
The most robust method for this is a Forced Degradation Study .[4][5] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown. The primary goals are to identify potential degradation products, understand degradation pathways, and develop an analytical method (typically HPLC) that can separate the parent compound from all potential degradants.[4][5] The industry standard is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[1]
Below is a logical workflow for troubleshooting stability issues, beginning with observation and leading to systematic investigation.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps to assess the stability of 2-Methylquinoline-6-carboxylic acid under various stress conditions as mandated by ICH guidelines.[4][6]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 2-Methylquinoline-6-carboxylic acid in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
2. Application of Stress Conditions: For each condition, a control sample (stock solution stored at 2-8°C in the dark) should be analyzed alongside the stressed sample.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2-4 hours.[7]
-
Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 70°C for 48 hours.
-
Separately, incubate a sample of the stock solution at 70°C for 48 hours.
-
Prepare/dilute the samples for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source.
-
The exposure should comply with ICH Q1B guidelines: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][8][9]
-
A control sample should be wrapped in aluminum foil to serve as a dark control.[1]
-
3. Analysis:
-
Analyze all samples (stressed and controls) using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector for peak purity analysis and a mass spectrometer (MS) for identification of degradants.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the potential chemical degradation pathways for 2-Methylquinoline-6-carboxylic acid?
Based on the chemistry of related quinoline structures, several degradation pathways are plausible.[2] Identifying these helps in predicting and analyzing degradation products.
Caption: Potential degradation pathways for the compound.
Q2: What are the ideal storage and handling conditions to ensure stability?
To maximize the shelf-life of both the solid compound and its solutions, adhere to the following best practices.
| Condition | Solid Compound | Solutions | Rationale |
| Temperature | Store at room temperature or as specified by the supplier.[10] | Store at 2-8°C or frozen (-20°C). Avoid repeated freeze-thaw cycles.[1] | Reduces the rate of chemical degradation.[1] |
| Light | Store in a dark place. | Always use amber vials or protect from light with foil.[1] | Prevents photolytic degradation. |
| Atmosphere | Keep container tightly closed.[3][11] | Purge with an inert gas (e.g., argon, nitrogen) for long-term storage. | Minimizes exposure to oxygen and moisture. |
| pH | N/A | Use buffers to maintain a stable pH, determined experimentally to be optimal.[1] | Prevents acid/base-catalyzed degradation.[12] |
| Additives | Store away from oxidizing agents.[3] | Avoid solvents known to contain peroxides (e.g., aged THF, dioxane). | Prevents oxidative degradation. |
Q3: Which analytical techniques are best for quantifying degradation?
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating the parent compound from its degradation products. A reverse-phase C18 column is often a good starting point. The method must be validated to be "stability-indicating."[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is crucial for identifying the molecular weights of unknown peaks, which is the first step in structurally characterizing degradation products.[2]
-
UV-Vis Spectrophotometry: While less specific, a change in the UV-Vis spectrum or the appearance of absorbance at longer wavelengths can be a quick indicator of degradation.[13]
By understanding the potential instabilities of 2-Methylquinoline-6-carboxylic acid and employing these systematic troubleshooting and handling strategies, you can ensure the accuracy and reproducibility of your research.
References
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques.
-
European Medicines Agency. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 604483, 2-Methylquinoline-6-carboxylic acid. [Link]
- El-Kassem, L. A., & Fahmy, O. T. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Results in Chemistry, 5, 100863.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. ijrpp.com [ijrpp.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. chemimpex.com [chemimpex.com]
- 11. aksci.com [aksci.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 2-Methylquinoline-6-carboxylic Acid
Welcome to the technical support center for 2-Methylquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for studying the degradation pathways of this molecule. As direct literature on the degradation of this specific compound is limited, this document synthesizes information from related quinoline derivatives to propose likely pathways and guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for 2-Methylquinoline-6-carboxylic acid?
A1: Based on the chemical structure of 2-Methylquinoline-6-carboxylic acid, degradation is likely to be initiated at one of three reactive sites: the quinoline ring, the 2-methyl group, or the 6-carboxylic acid group. The specific pathway will be dictated by the stress conditions applied (e.g., pH, light, oxidants).
-
Oxidation of the Quinoline Ring: The quinoline ring is susceptible to hydroxylation, a common initial step in the microbial and chemical degradation of many quinoline compounds. This can be followed by ring cleavage. A frequently observed pathway for quinoline itself involves the formation of 2-hydroxyquinoline (or its tautomer, 2-quinolinone).[1]
-
Oxidation of the Methyl Group: The 2-methyl group is a primary site for oxidation, which could lead to the formation of a primary alcohol (2-(hydroxymethyl)quinoline-6-carboxylic acid), an aldehyde (2-formylquinoline-6-carboxylic acid), and ultimately, a dicarboxylic acid (quinoline-2,6-dicarboxylic acid).
-
Decarboxylation: Under certain conditions, such as high heat or specific catalytic environments, the carboxylic acid group at the 6-position could be lost, leading to the formation of 2-methylquinoline. Photocatalytic degradation of similar compounds has also been shown to involve decarboxylation.[2]
-
Photodegradation: Exposure to UV light can induce the formation of hydroxyquinolines and eventual cleavage of the aromatic nucleus.[1]
The following diagram illustrates these potential primary degradation pathways.
Caption: Figure 1: Proposed Degradation Pathways.
Q2: Which analytical methods are recommended for studying the degradation of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for these studies. It is essential for separating the parent compound from its degradation products.
-
HPLC with UV Detection: This is the primary tool for quantitating the parent drug and its degradation products. A reverse-phase C18 column is often a good starting point. Method development will be required to achieve adequate separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for the identification of unknown degradation products. By providing mass-to-charge ratio (m/z) information, it allows for the determination of molecular weights and, with tandem MS (MS/MS), fragmentation patterns that help in structure elucidation.
Troubleshooting Guide
Q: I am observing little to no degradation under my current stress conditions. How can I promote degradation?
A: This is a common challenge, indicating the compound is relatively stable under the applied conditions. The goal of forced degradation is to achieve 5-20% degradation to ensure the analytical method is truly stability-indicating.
-
Causality: The rate of a chemical reaction is dependent on factors like temperature, concentration of reactants, and energy input (e.g., light intensity). If no degradation is observed, one or more of these factors may be insufficient.
-
Solution Steps:
-
Increase Stressor Concentration: For hydrolytic studies, you can move from 0.1 N HCl/NaOH to 1 N or even higher concentrations. For oxidative studies, increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).[3]
-
Increase Temperature: If refluxing at 60°C shows no effect, consider increasing the temperature in increments (e.g., to 80°C). However, be cautious not to use conditions that are unrealistically harsh and would not be encountered in normal storage.[3]
-
Extend Duration: Increase the exposure time. Some degradations are slow and may require 48-72 hours or longer to become apparent.
-
Photostability: Ensure your light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the near UV exposure not less than 200 watt hours/square meter.[3]
-
Q: My HPLC chromatogram shows several unknown peaks after degradation. How do I approach their identification?
A: The appearance of multiple peaks confirms that your method is separating the degradants. The challenge now is structural elucidation.
-
Causality: Each peak represents a distinct chemical entity formed through one or more degradation pathways. Their identification requires sophisticated analytical techniques.
-
Solution Steps:
-
LC-MS Analysis: This is the most critical step. Obtain the mass spectrum for each unknown peak. The molecular ion peak will give you the molecular weight of the degradant.
-
MS/MS Fragmentation: Perform tandem mass spectrometry on each degradant. The fragmentation pattern provides clues about the molecule's structure. For example, a neutral loss of 44 Da often suggests the loss of a carboxylic acid group.
-
Compare with Proposed Pathways: Compare the determined molecular weights and structural fragments with the potential degradation products you hypothesized (see FAQ 1). For instance, if you observe a product with a mass 16 Da higher than the parent, this strongly suggests a hydroxylation event.
-
Forced Synthesis: In some cases, it may be necessary to synthesize a suspected degradation product to confirm its identity by comparing its retention time and mass spectrum with the unknown peak.
-
Q: My mass balance is below 90%. What could be the reason?
A: Poor mass balance suggests that not all of the parent compound and its degradation products are being accounted for by the HPLC-UV method.
-
Causality: The principle of mass balance dictates that the initial amount of the drug should equal the sum of the remaining drug and all its degradation products. A low value indicates a loss of detectable material.
-
Potential Causes & Solutions:
-
Formation of Non-UV-Active Products: Some degradation pathways can lead to small, non-aromatic fragments that do not absorb UV light at the detection wavelength.
-
Solution: Use a more universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with your UV detector. LC-MS can also detect non-UV active compounds.
-
-
Formation of Volatile Products: Decarboxylation can produce CO₂, which is a gas and will not be detected.
-
Solution: While difficult to quantify, identifying other fragments can help infer this pathway.
-
-
Precipitation or Adsorption: The degradation product may be insoluble in the sample diluent or may adsorb to the surfaces of the vial or container.
-
Solution: Visually inspect your samples for any precipitate. Try different diluents to ensure all components remain in solution. Use silanized glass vials to minimize adsorption.
-
-
Experimental Protocols
The following protocols are provided as a starting point. They should be adapted based on the observed stability of 2-Methylquinoline-6-carboxylic acid. A general workflow for these studies is depicted below.
Caption: Figure 2: General Experimental Workflow.
Acid Hydrolysis
-
Prepare a 1 mg/mL stock solution of 2-Methylquinoline-6-carboxylic acid in a suitable organic solvent (e.g., methanol or acetonitrile).
-
In a flask, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Heat the mixture at 60°C, protecting it from light.
-
Withdraw samples at appropriate time intervals (e.g., 6, 12, 24, 48 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase.[4]
Base Hydrolysis
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.
-
Keep the solution at room temperature, protected from light.
-
Neutralize the samples with 0.1 M HCl before analysis.[4]
Oxidative Degradation
-
In a flask, mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals.
-
Dilute with the mobile phase for analysis. The reaction is typically quenched by dilution.[4]
Thermal Degradation
-
Place the solid compound in a stability chamber at a high temperature (e.g., 70°C) with controlled humidity.
-
Also, prepare a solution of the compound and expose it to the same high temperature.
-
Sample at various time points, dissolve the solid sample in a suitable solvent, and analyze both solid and solution samples by HPLC.[3]
Photolytic Degradation
-
Expose a solution of the compound and the solid compound to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, run a dark control sample wrapped in aluminum foil under the same temperature conditions.
-
After the exposure period, prepare solutions of both the light-exposed and dark control samples for HPLC analysis.[3][4]
Hypothetical Data Summary
The following table provides an example of how to present the results from a forced degradation study.
| Stress Condition | Duration (hours) | Temperature | % Degradation of Parent | Number of Degradation Products >0.1% | Mass Balance (%) |
| 0.1 M HCl | 48 | 60°C | 8.2% | 2 | 98.5% |
| 0.1 M NaOH | 24 | Room Temp | 15.6% | 3 | 97.1% |
| 3% H₂O₂ | 24 | Room Temp | 11.4% | 4 | 95.8% |
| Heat (Solid) | 72 | 70°C | 1.5% | 1 | 99.5% |
| Light (Solution) | 24 | Room Temp | 18.9% | 3 | 96.2% |
References
-
Röger, P., & Lingens, F. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler, 372(11), 1015-1020. [Link]
-
Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. [Link]
-
Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]
-
Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation (IJRSI). [Link]
-
Luo, Q., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. ResearchGate. [Link]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]
-
Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. [Link]
-
Omae, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylquinoline-6-carboxylic acid. PubChem Compound Database. [Link]
-
Han, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4185. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
CP Lab Safety. (n.d.). 2-Methylquinoline-6-carboxylic Acid, min 98% (HPLC), 100 grams. [Link]
-
Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. [Link]
-
Li, Y., et al. (2022). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Molecules, 27(23), 8259. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]
-
J-Stage. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. [Link]
-
Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. [Link]
-
MDPI. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. [Link]
-
MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. [Link]
-
MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]
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Technical Support Center: A Researcher's Guide to 2-Methylquinoline-6-carboxylic acid
Welcome to the dedicated technical support guide for 2-Methylquinoline-6-carboxylic acid (CAS No. 635-80-3). As Senior Application Scientists, we have compiled this resource to address the common, and often complex, challenges encountered when handling and utilizing this versatile heterocyclic compound in research and development settings. This guide moves beyond standard safety data sheets to provide field-proven insights into storage, solution preparation, and experimental troubleshooting, ensuring the integrity and success of your work.
Section 1: Compound Integrity - Storage and Handling
Proper storage and handling are the foundation of reproducible experimental results. 2-Methylquinoline-6-carboxylic acid is a stable crystalline solid under recommended conditions, but its integrity can be compromised by improper storage, leading to degradation or contamination.
Frequently Asked Questions (FAQs):
Q1: How should I store the dry powder of 2-Methylquinoline-6-carboxylic acid upon receipt?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1] Many suppliers recommend storage at room temperature for the solid form. It is crucial to protect it from light and moisture. The compound is incompatible with strong oxidizing agents, so it should be stored away from such chemicals.[1]
Q2: What are the necessary personal protective equipment (PPE) when handling the solid compound?
A2: 2-Methylquinoline-6-carboxylic acid is known to cause skin and serious eye irritation.[1] Therefore, standard PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1] If there is a risk of generating dust, handling should be performed in a chemical fume hood or a ventilated enclosure to avoid respiratory tract irritation.[1]
Q3: The compound is described as a "white to almost white crystalline powder," but my batch has a slight yellow or tan tint. Is it still usable?
A3: A slight off-white or yellowish tint is not uncommon for this compound and does not necessarily indicate degradation. However, a significant color change or the presence of dark particles could suggest impurity or degradation. Purity should be verified, for example, by checking the melting point (reported as 263 °C) or by analytical techniques like HPLC, for which the compound's purity is often specified as >96-98%.[2][3]
Table 1: Storage Condition Summary
| Form | Recommended Temperature | Light/Moisture Conditions | Incompatibilities |
| Solid Powder | Room Temperature | Store in a dark, dry place | Strong oxidizing agents |
| Stock Solution (in DMSO) | -20°C (short-term) or -80°C (long-term) | Protect from light; use tightly sealed vials | Aqueous buffers (precipitation risk) |
Section 2: Solution Preparation and Solubility Troubleshooting
The transition from a solid to a soluble, stable solution is one of the most critical steps in any experiment. Due to the aromatic and carboxylic acid moieties, 2-Methylquinoline-6-carboxylic acid presents specific solubility challenges.
Frequently Asked Questions (FAQs):
Q4: What is the recommended solvent for preparing a high-concentration stock solution?
A4: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of quinoline carboxylic acids for use in biological assays. While specific quantitative solubility data for 2-Methylquinoline-6-carboxylic acid is not readily published, related compounds show high solubility in DMSO (e.g., ≥ 100 mg/mL). For synthetic chemistry applications, N,N-dimethylformamide (DMF) is also an effective solvent.
Q5: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my biological assay. What's happening and how can I fix it?
A5: This is the most common problem encountered with this class of compounds. The cause is the sharp decrease in solvent polarity when a DMSO stock is introduced into an aqueous environment. The compound, which is soluble in the nonpolar DMSO, crashes out of the solution in the highly polar aqueous buffer.
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution is often to lower the final working concentration of the compound in your assay.
-
Increase DMSO Percentage: While most cell-based assays are sensitive to DMSO, determine the maximum tolerable percentage (often 0.1% to 0.5%) and use it. However, be aware that this may not be sufficient to maintain solubility.
-
Use a Microscope: Visually inspect your assay wells under a microscope. Even if the solution does not appear cloudy to the naked eye, micro-precipitates can form and will significantly impact your results.
-
Incorporate Pluronic F-68 or other surfactants: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.05%) to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
pH Adjustment: As a carboxylic acid, the compound's solubility is pH-dependent. Increasing the pH of the buffer above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble carboxylate salt. Gentle warming or sonication can also aid dissolution in a basic buffer. Always check the pH stability of your compound and its compatibility with your assay system.
Diagram 1: Solubility Troubleshooting Workflow
Sources
Technical Support Center: Solubility Solutions for 2-Methylquinoline-6-carboxylic Acid
Introduction: Welcome to the technical support guide for 2-Methylquinoline-6-carboxylic acid (CAS 635-80-3). This document provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the scientific rationale and practical steps to achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 2-Methylquinoline-6-carboxylic acid not dissolving in aqueous buffers or cell culture media?
A: The insolubility of 2-Methylquinoline-6-carboxylic acid in neutral aqueous solutions is an inherent property derived from its molecular structure.
This compound is a moderately sized organic molecule featuring a hydrophobic quinoline ring system.[1] In its natural state, the carboxylic acid group (-COOH) is protonated, rendering the overall molecule neutral and limiting its favorable interactions with polar water molecules.
The key to understanding and overcoming its insolubility lies in its acidic nature. Like other carboxylic acids, its solubility is highly dependent on the pH of the solution. At a pH below its acid dissociation constant (pKa), the compound exists predominantly in its neutral, less soluble form. Above the pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate ion (-COO⁻). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[2]
While the exact pKa of 2-Methylquinoline-6-carboxylic acid is not readily published, we can estimate it based on similar structures. Quinoline-6-carboxylic acid has a predicted pKa of approximately 3.05, while the quinoline nitrogen itself has a pKa of about 4.9.[2][3] This indicates that at physiological pH (~7.4), the carboxylic acid group will be deprotonated, but the compound's hydrophobic core still limits its intrinsic solubility, often leading to precipitation from purely aqueous systems.
Q2: What is the simplest first step I should try to dissolve the compound for my experiments?
A: The most direct method is to leverage its acidic properties by preparing a concentrated stock solution using pH adjustment.
By adding a base, you can deprotonate the carboxylic acid, forming a highly soluble salt. This is a common and effective initial strategy for acidic compounds.
Protocol 1: Preparation of a 10 mM Stock Solution via pH Adjustment
-
Weigh Compound: Accurately weigh 1.872 mg of 2-Methylquinoline-6-carboxylic acid (MW: 187.2 g/mol ) for a final volume of 1 mL of 10 mM stock.
-
Initial Suspension: Add a small volume (e.g., 500 µL) of purified water (Milli-Q or equivalent) to the powder. The compound will likely not dissolve and will appear as a suspension.
-
Basification: Prepare a 1 M stock solution of sodium hydroxide (NaOH). Add the 1 M NaOH dropwise (typically 1-2 µL at a time) to the suspension while vortexing or stirring continuously.
-
Dissolution: Continue adding NaOH until the solution becomes clear. This indicates the formation of the soluble sodium 2-methylquinoline-6-carboxylate salt.
-
Final Volume: Adjust the final volume to 1 mL with purified water.
-
Sterilization: If for use in cell culture, sterile-filter the final stock solution through a 0.22 µm syringe filter.
Causality: This protocol directly manipulates the chemical equilibrium of the compound towards its charged, and therefore more soluble, form.
Caption: pH-dependent equilibrium of 2-Methylquinoline-6-carboxylic acid.
Q3: My compound dissolved in NaOH, but it precipitated immediately when I added it to my neutral cell culture medium. What should I do?
A: This phenomenon, known as "crashing out," is expected. The buffered medium neutralizes your high-pH stock, causing the compound to revert to its insoluble protonated form. The solution is to use an organic co-solvent to prepare a highly concentrated stock.
Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its exceptional solvating power for a wide range of organic molecules.[4]
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
-
Select Concentration: Determine the highest feasible stock concentration. For example, to make a 100 mM stock, weigh 18.72 mg of the compound.
-
Add DMSO: Add 1 mL of 100% cell-culture grade DMSO.
-
Dissolve: Vortex or sonicate the mixture until the compound is fully dissolved. This may require gentle warming in a 37°C water bath. The result is a clear, highly concentrated primary stock solution.
-
Storage: Store the DMSO stock in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.
Critical Consideration - Solvent Cytotoxicity: DMSO can be toxic to cells at high concentrations. It is imperative to ensure the final concentration of DMSO in your assay is non-toxic to the specific cell line being used.[5][6]
| Solvent | Tolerated Final Concentration (Typical) | Potential Effects at Higher Concentrations |
| DMSO | < 0.5% (v/v) . Many robust cell lines tolerate up to 1%, but some sensitive or primary cells require ≤ 0.1%.[6][7] | Cell membrane damage, altered cell differentiation, inhibition of cell proliferation.[5][8] |
| Ethanol | < 0.5% (v/v) . Similar range to DMSO, but often less effective at solubilizing highly non-polar compounds. | Can induce cellular stress and apoptosis. |
Always perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[7][9]
Caption: Workflow for preparing assay solutions from a DMSO stock.
Q4: My assay is highly sensitive to organic solvents. Are there any biocompatible alternatives to DMSO?
A: Yes. For solvent-sensitive applications, cyclodextrins are an excellent and advanced alternative.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as molecular "buckets" to encapsulate poorly soluble guest molecules, like 2-Methylquinoline-6-carboxylic acid, forming a water-soluble inclusion complex.[10] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high water solubility and low toxicity.[10][11][12]
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 100 mg of HP-β-CD in 1 mL of PBS).
-
Add Compound: Add the 2-Methylquinoline-6-carboxylic acid powder directly to the HP-β-CD solution.
-
Complexation: Stir or shake the mixture vigorously at room temperature for several hours (or overnight for difficult compounds) to allow for the formation of the inclusion complex. Sonication can accelerate this process.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material.
-
Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized compound-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectrophotometry).
Caption: Encapsulation of a hydrophobic drug by cyclodextrin.
References
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). KEYENCE. [Link]
-
DMSO usage in cell culture. (2023, February 1). LifeTein. [Link]
-
What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate. [Link]
-
Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. (n.d.). Scirp.org. [Link]
-
DMSO in cell based assays. (2025, January 16). Scientist Solutions. [Link]
-
Showing Compound 2-Methylquinoline (FDB004400). (2010, April 8). FooDB. [Link]
-
2-Methylquinoline | C10H9N | CID 7060. (n.d.). PubChem. [Link]
-
Quinoline. (n.d.). mVOC 4.0. [Link]
-
Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. (2016, November 20). PubMed. [Link]
-
pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. [Link]
-
Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. (n.d.). PubMed. [Link]
-
Soluble, hydroxypropyl-etherified, β-cyclodextrin (HPβCD) for the removal of phenol group compounds. (n.d.). NextGenRnD Solution. [Link]
-
6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571. (n.d.). PubChem. [Link]
-
Quinoline-6-carboxylic acid. (2024, April 9). ChemBK. [Link]
-
2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483. (n.d.). PubChem. [Link]
Sources
- 1. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. mVOC 4.0 [bioinformatics.charite.de]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 11. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Quenching Effects with 2-Methylquinoline-6-carboxylic Acid Probes
Welcome to the technical support center for 2-Methylquinoline-6-carboxylic acid probes. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions. Our goal is to empower you to overcome common hurdles in your fluorescence-based assays and ensure the integrity of your experimental data.
Introduction to 2-Methylquinoline-6-carboxylic Acid Probes
2-Methylquinoline-6-carboxylic acid is a versatile fluorophore utilized in a variety of applications, from the synthesis of pharmaceuticals to the development of fluorescent dyes for biological imaging. Its quinoline core provides the basis for its fluorescent properties, which can be sensitive to the surrounding chemical environment. This sensitivity, while useful for sensing applications, can also lead to challenges such as fluorescence quenching, a phenomenon that results in a decrease in fluorescence intensity. This guide will walk you through the common causes of quenching and provide you with the knowledge to troubleshoot and mitigate these effects.
Part 1: Troubleshooting Guide for Quenching Effects
This section addresses specific issues you may encounter during your experiments with 2-Methylquinoline-6-carboxylic acid probes.
Issue 1: Weak or No Fluorescence Signal
You've prepared your sample with 2-Methylquinoline-6-carboxylic acid, but the fluorescence intensity is significantly lower than expected or even non-existent.
Possible Causes and Solutions:
-
Incorrect Instrument Settings: Ensure your fluorometer's excitation and emission wavelengths are optimized for 2-Methylquinoline-6-carboxylic acid. While optimal wavelengths can be buffer-dependent, quinoline derivatives typically excite in the UV-to-blue range and emit in the blue-to-green range.
-
Action: Perform an initial scan to determine the peak excitation and emission wavelengths in your specific experimental buffer. If the signal is weak, consider increasing the detector gain or widening the slit widths, but be mindful that wider slits can decrease spectral resolution.
-
-
Probe Degradation: Like many organic fluorophores, 2-Methylquinoline-6-carboxylic acid can be susceptible to degradation from light exposure (photobleaching) or suboptimal storage conditions.
-
Action: Prepare fresh stock solutions of the probe. Store stock solutions protected from light at a low temperature (e.g., -20°C). Minimize the exposure of your samples to excitation light during experiments.
-
-
Low Probe Concentration: The concentration of the probe may be too low for detection by the instrument.
-
Action: Prepare a dilution series to determine the optimal working concentration that yields a strong signal without inducing self-quenching or inner filter effects.
-
-
pH Sensitivity: The fluorescence of quinoline compounds is often highly dependent on the pH of the solution. The protonation state of the quinoline nitrogen can significantly alter the electronic structure and, consequently, the fluorescence properties.
-
Action: Measure the pH of your experimental buffer to ensure it is within the optimal range for your probe's fluorescence. If necessary, perform a pH titration to characterize the fluorescence profile of 2-Methylquinoline-6-carboxylic acid in your system.
-
-
Solvent Effects: The polarity of the solvent can have a profound impact on the fluorescence quantum yield of quinoline derivatives.
-
Action: Ensure that the solvent system is appropriate for your assay and is consistent across experiments. Be aware that changes in solvent polarity can lead to shifts in emission wavelengths (solvatochromism).
-
Issue 2: Inconsistent Fluorescence Intensity Between Experiments
You are observing significant variations in fluorescence intensity for the same sample concentration across different experimental runs.
Possible Causes and Solutions:
-
Probe Aggregation: At higher concentrations, fluorophores can form aggregates, which often leads to self-quenching and a decrease in fluorescence intensity. This phenomenon is also known as aggregation-caused quenching (ACQ).
-
Action: Work at lower probe concentrations. You can test for ACQ by performing a concentration-dependent study; if the fluorescence intensity does not increase linearly with concentration, aggregation is likely occurring. The addition of a small amount of a non-ionic surfactant like Triton X-100 or Tween 20 might help prevent aggregation, provided it doesn't interfere with your assay.
-
-
Temperature Fluctuations: Fluorescence is a temperature-sensitive process. An increase in temperature typically leads to a decrease in fluorescence intensity due to an increase in molecular collisions that promote non-radiative decay.
-
Action: Ensure that all your experiments are conducted at a consistent and controlled temperature.
-
-
Presence of Quenchers: Contaminants in your sample or buffer components can act as fluorescence quenchers. Dissolved oxygen is a common quencher of fluorescence.
-
Action: Use high-purity solvents and reagents. If oxygen is a suspected quencher, de-gassing your solutions by sparging with an inert gas like nitrogen or argon can improve signal consistency.
-
Issue 3: Rapid Decrease in Fluorescence Signal Over Time
The fluorescence signal of your sample is decaying rapidly during the measurement.
Possible Causes and Solutions:
-
Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.
-
Action: Reduce the intensity of the excitation light, decrease the exposure time, or use a photostabilizing agent if it is compatible with your experiment.
-
-
Chemical Instability: The 2-Methylquinoline-6-carboxylic acid probe may be chemically unstable in your specific experimental conditions (e.g., pH, presence of reactive species).
-
Action: Verify the stability of your probe in the experimental buffer over the time course of your experiment.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of fluorescence quenching?
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. The two main types of quenching are dynamic and static.
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to a non-radiative return to the ground state. This process is temperature-dependent.
-
Static Quenching: This happens when the fluorophore forms a non-fluorescent complex with the quencher molecule in the ground state. This reduces the population of excitable fluorophores.
It is important to note that dynamic and static quenching are classes of mechanisms, not the mechanisms themselves. For example, collisional quenching is a type of dynamic quenching.
Q2: What is the "inner filter effect" and how can I correct for it?
The inner filter effect (IFE) is an artifact in fluorescence measurements that can be mistaken for quenching. It occurs at high sample concentrations and has two components:
-
Primary Inner Filter Effect: The absorption of excitation light by the sample before it reaches the region of the cuvette being observed by the detector.
-
Secondary Inner Filter Effect: The re-absorption of emitted fluorescence by the sample before it reaches the detector.
The inner filter effect leads to a non-linear relationship between fluorescence intensity and concentration and can distort the shape of fluorescence spectra.
Correction Methods:
-
Dilution: The simplest way to minimize the inner filter effect is to work with diluted samples, typically with an absorbance of less than 0.1 at the excitation wavelength.
-
Experimental Correction: Some modern spectrofluorometers have built-in methods for correcting for the inner filter effect, often by simultaneously measuring absorbance. Other experimental approaches involve using specific instrument geometries or calibration with a standard.
Q3: How do I perform a general fluorescence quenching assay?
A typical fluorescence quenching experiment involves measuring the decrease in fluorescence intensity of your 2-Methylquinoline-6-carboxylic acid probe in the presence of increasing concentrations of a potential quencher.
Experimental Protocol: General Fluorescence Quenching Assay
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of 2-Methylquinoline-6-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Prepare a concentrated stock solution of the quencher in the same solvent or experimental buffer.
-
-
Prepare Working Solution: Dilute the 2-Methylquinoline-6-carboxylic acid stock solution in the experimental buffer to a final working concentration that provides a stable and robust fluorescence signal.
-
Prepare Quencher Dilutions: Create a series of quencher dilutions in the experimental buffer. Include a buffer-only control (zero quencher).
-
Set Up Reactions: In your microplate or cuvettes, add a fixed volume of the 2-Methylquinoline-6-carboxylic acid working solution. Then, add increasing volumes of the quencher dilutions. Ensure the final volume is the same in all wells/cuvettes by adding buffer.
-
Incubation: Allow the samples to incubate for a specific period at a controlled temperature, if required for your assay.
-
Fluorescence Measurement: Measure the fluorescence emission of each sample using a spectrofluorometer set to the optimal excitation and emission wavelengths for your probe.
-
Data Analysis: Plot the fluorescence intensity as a function of the quencher concentration. The data can often be analyzed using the Stern-Volmer equation to determine the quenching constant.
Visualizations
Diagram 1: Common Causes of Fluorescence Quenching
Caption: A step-by-step workflow for troubleshooting low fluorescence signals.
Data Summary
| Parameter | Recommended Action/Consideration | Rationale |
| Probe Concentration | Perform a dilution series to find the optimal range. | Avoids self-quenching and inner filter effects at high concentrations and ensures a detectable signal at low concentrations. |
| pH | Characterize the probe's pH profile and maintain a stable buffer pH. | The protonation state of the quinoline nitrogen significantly affects fluorescence. |
| Solvent | Use high-purity solvents and maintain consistency. | Solvent polarity can alter fluorescence quantum yield and emission wavelength. |
| Temperature | Maintain a constant and controlled temperature. | Fluorescence intensity is temperature-dependent. |
| Excitation/Emission λ | Empirically determine the optimal wavelengths in your buffer. | Maximizes signal-to-noise ratio. |
References
- BenchChem. (n.d.). Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Fluorescence Quenching with 2-(2-Aminoethoxy)quinoline.
- BenchChem. (n.d.). Troubleshooting fluorescence quenching in 6,6'-Biquinoline complexes.
- Chem-Impex. (n.d.). 2-Methylquinoline-6-carboxylic acid.
- Biermann, L., et al. (2015). An alternative method for correcting fluorescence quenching. Ocean Science.
- BenchChem. (n.d.). Troubleshooting unexpected shifts in 2-Hydroxyquinoline emission spectra.
- BenchChem. (n.d.). Addressing inconsistent fluorescence intensity in quinoline complexes.
- Biermann, L., et al. (2015). An alternative method for correcting fluorescence quenching. Ocean Science.
- Amazon S3. (n.d.). 2-Methylquinoline-6-carboxylic acid.
- Unknown. (n.d.). Fluorescence Quenching.
- Unknown. (n.d.). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data.
- ACS Publications. (2025). Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based Water Quality Monitoring. Environmental Science & Technology.
- RSC Publishing. (n.d.). Experimental correction for the inner-filter effect in fluorescence spectra.
- PubMed. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry.
- HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™.
- PubMed. (2012). Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: structures and fluorescent properties.
- Mapana Journal of Sciences. (2013). Solvent Effect on the Fluorescence Properties of Two Biologically Active Thiophene Carboxamido Molecules.
Technical Support Center: Minimizing Photobleaching of 2-Methylquinoline-6-carboxylic Acid Dyes
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Methylquinoline-6-carboxylic acid and its derivatives as fluorescent probes. This resource provides in-depth, field-proven insights into the causes of photobleaching and offers robust troubleshooting strategies and protocols to preserve your valuable fluorescent signal.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles of photobleaching as it pertains to quinoline-based dyes.
Q1: What is photobleaching and why is it happening to my 2-Methylquinoline-6-carboxylic acid dye?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This process is a significant challenge in fluorescence microscopy, as it leads to signal decay and can compromise quantitative analysis.[3]
The mechanism for quinoline-based dyes, like most organic fluorophores, involves several key steps:
-
Excitation: A photon from the microscope's light source excites the dye molecule from its stable ground state (S₀) to an unstable, high-energy singlet state (S₁).
-
Fluorescence (The Desired Outcome): The molecule quickly returns to the ground state, releasing the excess energy as a photon of light (fluorescence). This cycle can repeat many times.
-
Intersystem Crossing (The Problematic Turn): Occasionally, the excited molecule, instead of returning to the ground state, transitions to a long-lived, excited triplet state (T₁).[4][5][6]
-
Oxygen Interaction: The triplet state is highly reactive. Because it is long-lived, it has a much higher probability of interacting with surrounding molecules, particularly molecular oxygen (O₂).[6][7] This interaction generates highly destructive reactive oxygen species (ROS), such as singlet oxygen, which can attack the fluorophore's chemical structure.[4]
-
Irreversible Damage: The attack by ROS cleaves covalent bonds within the 2-Methylquinoline-6-carboxylic acid structure, permanently altering it and destroying its ability to fluoresce.[1]
The core issue is the generation of the triplet state and its subsequent reaction with oxygen.[7] Therefore, effective mitigation strategies focus on minimizing triplet state formation and scavenging reactive oxygen species.
Q2: My signal is fading rapidly during my experiment. What are the primary factors I should investigate?
A: Rapid signal loss is the classic sign of photobleaching. The rate of bleaching is not constant; it's influenced by several experimental factors that you can control.[4] The most critical factors are:
-
Illumination Intensity: Higher light intensity from your laser or lamp accelerates photobleaching by increasing the rate of excitation cycles and, consequently, the probability of triplet state formation.[4][5]
-
Exposure Duration: The longer your sample is exposed to the excitation light, the more cumulative damage the fluorophores will sustain.[4][5][8]
-
Oxygen Concentration: The presence of molecular oxygen is a primary driver of photobleaching.[4][9] Samples imaged in ambient, oxygen-rich environments will bleach faster than those in oxygen-depleted conditions.
-
Local Chemical Environment: The pH, viscosity, and presence of certain ions or molecules in your imaging buffer or mounting medium can influence the stability of the dye.[4][10]
A systematic check of these four factors is the first step in troubleshooting rapid signal decay.
Q3: Are all quinoline-based dyes equally susceptible to photobleaching?
A: No. While the fundamental mechanism is the same, the photostability can vary significantly based on the specific chemical structure of the dye. Even small modifications to the quinoline backbone or its conjugated systems can alter the quantum yield of triplet state formation. Dyes containing certain donor groups, such as quinoline, may exhibit different brightness and photostability profiles.[11] When selecting a dye, it is crucial to consult manufacturer data on photostability. If you are experiencing severe photobleaching, consider testing an alternative dye with a more robust chemical structure, such as those in the Alexa Fluor or DyLight series, if your experimental design permits.[12][13]
Part 2: Troubleshooting Guides & Mitigation Protocols
This section provides actionable, step-by-step guidance to minimize photobleaching in your experiments.
Guide 1: Optimizing Microscope & Imaging Parameters
The most immediate and effective way to reduce photobleaching is by carefully controlling the illumination dose delivered to your sample.[14] The goal is to find the "sweet spot" that provides a sufficient signal-to-noise ratio (SNR) while minimizing photon-induced damage.[5]
Troubleshooting Workflow: Is Your Illumination Too High?
Caption: Logical workflow for optimizing imaging parameters to reduce photobleaching.
Step-by-Step Protocol:
-
Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level required for a detectable signal.[4] Often, researchers use 100% power when only 5-10% is necessary.
-
Minimize Exposure Time: Use the shortest camera exposure time that provides a clear image.[4][15] Avoid unnecessarily long exposures, especially during time-lapse experiments.
-
Employ Neutral Density (ND) Filters: Use ND filters to reduce the intensity of the excitation light without altering its spectral properties.[5][12] This is a simple and effective method to decrease the photon load on your sample.
-
Use Efficient Detectors: A high-sensitivity camera (e.g., a cooled monochrome camera) can detect faint signals, allowing you to use lower excitation power from the start.[4]
-
Avoid Unnecessary Illumination: Keep the shutter closed when not actively acquiring an image.[14][16] Focus on your sample using transmitted light or by briefly focusing on an adjacent area before moving to your region of interest for final imaging.[12][13]
Guide 2: Selecting and Preparing Antifade Reagents
Antifade reagents are chemical compounds added to your mounting medium or imaging buffer that suppress photobleaching, primarily by scavenging for reactive oxygen species.[17][18]
Comparison of Common Antifade Agents
| Antifade Reagent | Primary Mechanism | Pros | Cons | Best For |
| PPD (p-Phenylenediamine) | ROS Scavenger | Highly effective antifade agent.[17] | Can be toxic; may cause autofluorescence at bluer wavelengths; can react with certain cyanine dyes.[17][19] | Fixed cells, especially with red-shifted fluorophores. |
| n-Propyl gallate (NPG) | ROS Scavenger | Less toxic than PPD.[17] | Requires heating to dissolve; may have anti-apoptotic properties affecting live-cell studies.[17][20] | Fixed and some live-cell applications. |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | ROS Scavenger | Less toxic than PPD.[17] | Less effective than PPD; may have anti-apoptotic properties.[17] | Preferred for live-cell imaging due to lower toxicity. |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | ROS Scavenger / Triplet State Quencher | Cell-permeable; low cytotoxicity.[14][18] | Effect can be cell-type dependent; optimization may be required.[14] | Excellent for live-cell imaging.[21] |
| Commercial Mountants (e.g., ProLong™, SlowFade™, VECTASHIELD®) | Proprietary Mix | Optimized and validated; often includes a hardening agent and counterstain (DAPI).[8][21][22] | Can be expensive; formulation is a "black box." | Routine fixed-cell imaging and long-term storage. |
Key Causality: Why Antifade Reagents Work
The core function of most antifade agents is to act as ROS scavengers .[17] When the excited triplet state of the 2-Methylquinoline-6-carboxylic acid dye reacts with O₂, creating a destructive ROS molecule, the antifade agent preferentially reacts with and neutralizes the ROS before it can damage the fluorophore. This intervention breaks the chain of photochemical destruction, preserving the fluorescent signal.
Guide 3: Implementing an Oxygen Scavenging System
For the most sensitive experiments, particularly in single-molecule or long-term live-cell imaging, actively removing dissolved oxygen from the imaging buffer is the most powerful strategy to prevent photobleaching.[1][4][9]
The GOX/Catalase System
An effective and widely used oxygen scavenging system is the combination of glucose oxidase (GOX) and catalase.[4][9]
-
Glucose Oxidase (GOX): This enzyme consumes glucose and molecular oxygen (O₂) to produce gluconic acid and hydrogen peroxide (H₂O₂).
-
Catalase: This enzyme then rapidly breaks down the hydrogen peroxide into water and oxygen. The newly formed oxygen is then consumed by GOX in a continuous cycle until the local oxygen concentration is dramatically reduced.
Mechanism of Oxygen Scavenging
Sources
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Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2-Methylquinoline-6-carboxylic acid
Welcome to the technical support center for 2-Methylquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the fluorescence quantum yield of this versatile fluorophore. Here, we move beyond simple protocols to explain the underlying principles that govern fluorescence, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my research?
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, resulting in a brighter fluorescent signal. For researchers, a high quantum yield is crucial for applications requiring high sensitivity, such as in bioimaging, sensing, and quantitative assays.
Q2: What are the key factors that influence the fluorescence quantum yield of 2-Methylquinoline-6-carboxylic acid?
The fluorescence quantum yield of 2-Methylquinoline-6-carboxylic acid, like other fluorophores, is sensitive to a variety of environmental factors.[3] These include:
-
Solvent Polarity: The polarity of the solvent can significantly alter the energy levels of the excited state, impacting the rate of non-radiative decay pathways.[3][4]
-
pH: The protonation state of the carboxylic acid and the quinoline nitrogen can dramatically affect the electronic structure and, consequently, the fluorescence properties.[5][6][7]
-
Temperature: Generally, an increase in temperature leads to a decrease in fluorescence intensity due to increased collisional quenching and vibrational relaxation.[8][9][10][11]
-
Concentration: At high concentrations, aggregation-caused quenching (ACQ) can occur, leading to a decrease in fluorescence.[12]
-
Presence of Quenchers: Certain molecules, such as dissolved oxygen, heavy atoms, and some ions, can act as quenchers, providing non-radiative pathways for the excited state to return to the ground state.[13][14][15]
Q3: My 2-Methylquinoline-6-carboxylic acid solution is not fluorescing as expected. What are the first things I should check?
If you are observing lower than expected fluorescence, consider the following initial troubleshooting steps:
-
Verify the Purity of Your Compound: Impurities can act as quenchers. Ensure your 2-Methylquinoline-6-carboxylic acid is of high purity.
-
Check Your Solvent: Ensure the solvent is appropriate for your fluorophore and is of high purity (spectroscopic grade is recommended). Some solvents can quench fluorescence.
-
Control the pH: The fluorescence of 2-Methylquinoline-6-carboxylic acid is highly pH-dependent. Ensure the pH of your solution is optimized for maximum fluorescence.
-
Degas Your Solution: Dissolved oxygen is a common quencher of fluorescence.[15] Degassing your solvent can often improve the quantum yield.
-
Check the Concentration: Very high concentrations can lead to self-quenching. Try diluting your sample.[12]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, question-and-answer-based approach to common experimental challenges encountered when working with 2-Methylquinoline-6-carboxylic acid.
Issue 1: Low Fluorescence Intensity in Aqueous Solutions
Q: I've dissolved 2-Methylquinoline-6-carboxylic acid in a neutral aqueous buffer, but the fluorescence is very weak. Why is this happening and how can I improve it?
A: Weak fluorescence in neutral aqueous solutions is a common observation for many fluorophores, including quinoline derivatives. The primary culprit is often the solvent environment and the specific protonation state of the molecule.
Causality:
-
Solvent Polarity and Hydrogen Bonding: Water is a highly polar, protic solvent. Strong hydrogen bonding interactions between water molecules and the carboxylic acid and quinoline nitrogen of your compound can promote non-radiative decay pathways, such as internal conversion, effectively quenching fluorescence.[16]
-
Protonation State: At neutral pH, the carboxylic acid group is likely deprotonated (carboxylate), which can influence the electronic distribution of the entire molecule and its interaction with the solvent, potentially leading to lower quantum yield. The quinoline nitrogen, being weakly basic, will be largely unprotonated.
Troubleshooting Protocol:
-
Optimize the pH: The fluorescence of molecules with acidic or basic functional groups is often highly pH-dependent.[7][17] For 2-Methylquinoline-6-carboxylic acid, both the carboxylic acid and the quinoline nitrogen can be protonated or deprotonated.
-
Experiment: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Procedure:
-
Prepare a stock solution of 2-Methylquinoline-6-carboxylic acid in a suitable organic solvent (e.g., DMSO or ethanol) to ensure it is fully dissolved.
-
Add a small aliquot of the stock solution to each buffer to maintain a consistent final concentration.
-
Measure the fluorescence emission spectrum for each pH value, keeping the excitation wavelength and all other instrument parameters constant.
-
-
Expected Outcome: You will likely observe a significant change in fluorescence intensity with pH. Protonation of the quinoline nitrogen in acidic conditions can sometimes enhance fluorescence by altering the nature of the lowest excited state.[5]
-
-
Solvent Screening: If your application allows, exploring less polar or aprotic solvents can dramatically enhance fluorescence.
-
Experiment: Compare the fluorescence of 2-Methylquinoline-6-carboxylic acid in a variety of solvents with different polarities.
-
Procedure:
-
Prepare solutions of your compound at the same concentration in a range of solvents (e.g., water, ethanol, acetonitrile, dioxane, and toluene).
-
Measure the absorbance and fluorescence emission spectra for each solution.
-
Calculate the relative quantum yield in each solvent using a standard fluorophore like quinine sulfate.[18]
-
-
Data Presentation:
-
| Solvent | Polarity Index | Relative Quantum Yield (ΦF) |
| Water | 10.2 | Low |
| Ethanol | 5.2 | Moderate |
| Acetonitrile | 5.8 | Moderate-High |
| Dioxane | 4.8 | High |
| Toluene | 2.4 | Very High |
This table illustrates a hypothetical trend. Actual values must be determined experimentally.
Visualization of the Troubleshooting Workflow:
Caption: Workflow for troubleshooting low fluorescence in aqueous solutions.
Issue 2: Fluorescence Signal Decreases Over Time (Photobleaching)
Q: When I continuously excite my sample of 2-Methylquinoline-6-carboxylic acid, the fluorescence intensity gradually decreases. What is causing this and how can I minimize it?
A: The irreversible photo-degradation of a fluorophore, known as photobleaching, is a common issue in fluorescence microscopy and other applications involving prolonged or high-intensity illumination.
Causality:
-
Photochemical Reactions: Upon excitation, the fluorophore can undergo chemical reactions, often involving molecular oxygen, that lead to its destruction and loss of fluorescence.[19] The excited state is generally more reactive than the ground state.
Troubleshooting Protocol:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a sufficient signal-to-noise ratio.
-
Procedure: Use neutral density filters or adjust the power settings on your light source (e.g., laser or lamp).
-
-
Minimize Illumination Time: Only expose the sample to the excitation light when you are actively acquiring data.
-
Procedure: Use shutters in your light path and synchronize them with your detector.
-
-
Use an Oxygen Scavenger: Removing dissolved oxygen from your sample can significantly reduce the rate of photobleaching.
-
Experiment: Prepare your sample in a buffer containing an oxygen scavenging system.
-
Common Oxygen Scavenging Systems:
-
Glucose oxidase/catalase system: Glucose oxidase consumes oxygen in the presence of glucose, and catalase removes the hydrogen peroxide byproduct.
-
Propyll gallate: A commercially available antioxidant that can be added to mounting media.
-
-
Visualization of Photobleaching and Mitigation:
Caption: Simplified diagram of photobleaching and mitigation strategies.
Issue 3: Aggregation-Induced Emission (AIE) vs. Aggregation-Caused Quenching (ACQ)
Q: I've read that some quinoline derivatives exhibit Aggregation-Induced Emission (AIE), while others suffer from Aggregation-Caused Quenching (ACQ). Which is more likely for 2-Methylquinoline-6-carboxylic acid and how can I test for it?
A: This is an excellent and advanced question. Whether a fluorophore exhibits AIE or ACQ depends on its specific molecular structure and the nature of its intermolecular interactions in the aggregated state.
Causality:
-
ACQ: This is the more common phenomenon. When fluorophores aggregate, strong π-π stacking interactions can form, which create non-radiative decay pathways, leading to fluorescence quenching.[12]
-
AIE: In AIE-active molecules, intramolecular rotations or vibrations in the dissolved state provide a non-radiative decay pathway. In the aggregated state, these motions are restricted, which blocks this non-radiative channel and forces the molecule to decay radiatively, thus "turning on" the fluorescence.[20][21][22][23][24]
Experimental Protocol to Differentiate AIE and ACQ:
-
Solvent/Anti-Solvent Experiment: This is the classic method to study aggregation effects.
-
Procedure:
-
Dissolve 2-Methylquinoline-6-carboxylic acid in a "good" solvent where it is highly soluble and molecularly dispersed (e.g., THF or DMSO).
-
Prepare a series of mixtures with increasing fractions of an "anti-solvent" in which the compound is poorly soluble (e.g., water). The water fraction (fw) can range from 0% to 99%.
-
Measure the fluorescence emission spectrum for each mixture.
-
-
Interpreting the Results:
-
ACQ: The fluorescence intensity will be highest at low fw and will decrease as the fw increases and the molecules aggregate.
-
AIE: The fluorescence intensity will be low at low fw and will significantly increase at high fw as aggregates form.[20]
-
-
Visualization of AIE vs. ACQ:
Caption: Conceptual difference between AIE and ACQ.
Measuring the Fluorescence Quantum Yield
For accurate and reliable results, the comparative method of Williams et al. is the most commonly used approach for measuring the fluorescence quantum yield.[1]
Experimental Protocol: Relative Quantum Yield Measurement
This protocol uses a well-characterized fluorescence standard with a known quantum yield (ΦST).
Materials:
-
2-Methylquinoline-6-carboxylic acid (the sample, X)
-
Fluorescence standard (e.g., Quinine sulfate in 0.1 M H2SO4, ΦST = 0.54)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the sample in the same solvent.
-
Prepare a Series of Dilutions: For both the standard and the sample, prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[1]
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Excite each solution at the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each spectrum.
-
-
Plot the Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the Gradients: Determine the gradient (slope) of the best-fit line for both the standard (GradST) and the sample (GradX).
-
Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of your sample (ΦX):
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.[1]
Note: If the same solvent is used for both the sample and the standard, the refractive index term (ηX2 / ηST2) cancels out.[25]
-
References
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. Available at: [Link]
-
Quantum yield - Wikipedia. Available at: [Link]
-
Quantum Yield of Fluorescence - Chemistry LibreTexts. Available at: [Link]
-
QUENCHING OF FLUORESCENCE WITH TEMPERATURE - Edinburgh Instruments. Available at: [Link]
-
2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem. Available at: [Link]
-
Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Förster resonance energy transfer - Wikipedia. Available at: [Link]
-
Solvent Effects on Fluorescence Emission - Evident Scientific. Available at: [Link]
-
Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing). Available at: [Link]
-
A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC - NIH. Available at: [Link]
-
Förster Resonance Energy Transfer (FRET) | Teledyne Vision Solutions. Available at: [Link]
-
Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PubMed Central. Available at: [Link]
-
Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells - MDPI. Available at: [Link]
-
Fluorescence emission of quinoline and derivatives in ethanol - ResearchGate. Available at: [Link]
-
Effects of Temperature on the Fluorescence Intensity and Anisotropy Decays of Staphylococcal Nuclease and the Less Stable Nuclease-ConA-SG28 Mutant - PubMed Central. Available at: [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available at: [Link]
-
What is fluorescence quenching? - AxisPharm. Available at: [Link]
-
Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique - ResearchGate. Available at: [Link]
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC - NIH. Available at: [Link]
-
The Effect of Solvent and pH on the Fluorescence Excitation and Emission Spectra of Solutions Containing Fluorescein - ResearchGate. Available at: [Link]
-
Effect of temperature on the fluorescence emission of ENCTTTC in different nonpolar solvents - ResearchGate. Available at: [Link]
-
Relative Quantum Yield - Edinburgh Instruments. Available at: [Link]
- CN102702096B - Quinoline nitrile derivative with aggregation-induced emission performance - Google Patents.
-
What is Fluorescence Quenching? - Edinburgh Instruments. Available at: [Link]
-
Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC - NIH. Available at: [Link]
-
On mechanisms of fluorescence quenching by water - ResearchGate. Available at: [Link]
-
Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - NIH. Available at: [Link]
-
Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids. Available at: [Link]
-
Steady State Fluorescence Techniques - HORIBA. Available at: [Link]
-
Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium | Request PDF - ResearchGate. Available at: [Link]
-
Fluorescence Resonance Energy Transfer (FRET) Microscopy - Evident Scientific. Available at: [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchGate. Available at: [Link]
-
Variables that Influence Fluorescence Measurements - Chemistry LibreTexts. Available at: [Link]
-
Determination of Fluorescence Quantum Yield of a Fluorophore - Virtual Labs. Available at: [Link]
-
Fluorescence Quenching. Available at: [Link]
-
(PDF) Principles of Resonance Energy Transfer - ResearchGate. Available at: [Link]
-
Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium - PubMed. Available at: [Link]
-
Quantum Yield Limits for the Detection of Single-Molecule Fluorescence Enhancement by a Gold Nanorod | ACS Photonics - ACS Publications. Available at: [Link]
-
What is the effect of the pH on the fluorescence? - Quora. Available at: [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. Available at: [Link]
-
6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem. Available at: [Link]
-
2-Methylquinoline | C10H9N | CID 7060 - PubChem. Available at: [Link]
-
6-Methylquinoline | C10H9N | CID 7059 - PubChem. Available at: [Link]
Sources
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- 2. agilent.com [agilent.com]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
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- 9. Effects of Temperature on the Fluorescence Intensity and Anisotropy Decays of Staphylococcal Nuclease and the Less Stable Nuclease-ConA-SG28 Mutant - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 22. CN102702096B - Quinoline nitrile derivative with aggregation-induced emission performance - Google Patents [patents.google.com]
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- 25. edinst.com [edinst.com]
Validation & Comparative
A Comparative Guide to the HPLC Purity Validation of 2-Methylquinoline-6-carboxylic Acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Methylquinoline-6-carboxylic acid is a pivotal building block in the synthesis of numerous pharmaceuticals, making the rigorous validation of its purity a critical, non-negotiable step.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, designed for researchers, analytical scientists, and drug development professionals. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring a robust and reliable purity assessment.
The Analytical Imperative: Why HPLC for Purity?
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity and impurity profiling in pharmaceutical analysis. Its high resolving power, quantitative accuracy, and adaptability make it ideal for separating a target compound from structurally similar impurities, starting materials, and degradation products. For an aromatic heterocyclic compound like 2-Methylquinoline-6-carboxylic acid, its inherent UV-active nature makes UV detection a straightforward and sensitive choice.
Analyte Physicochemical Properties & Methodological Rationale
Before designing a method, understanding the analyte is paramount. 2-Methylquinoline-6-carboxylic acid (C₁₁H₉NO₂, MW: 187.19 g/mol ) is a moderately non-polar molecule, a fact suggested by its calculated XLogP3 of 2.1.[2] It possesses a carboxylic acid group, which will ionize depending on the pH of the environment.
This profile logically leads to the following strategic choices for method development:
-
Separation Mode: Reversed-Phase (RP-HPLC) is the ideal choice, where a non-polar stationary phase is used with a more polar mobile phase. The analyte will be retained through hydrophobic interactions.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as an excellent starting point, offering robust retention for a wide range of moderately non-polar compounds.
-
Mobile Phase Control: The presence of the carboxylic acid group necessitates pH control. An acidic mobile phase modifier (e.g., phosphoric acid or trifluoroacetic acid) is required to suppress the ionization of the carboxylate group (-COOH -> -COO⁻). In its neutral, protonated form, the analyte is more hydrophobic, leading to better retention, improved peak symmetry, and reproducible chromatography.
-
Detection: The quinoline ring system contains a strong chromophore. While the exact UV maximum should be determined experimentally using a photodiode array (PDA) detector, quinoline derivatives typically exhibit strong absorbance between 230 nm and 320 nm.[3][4] A wavelength of 254 nm is a common and effective choice for initial method development.
Primary Recommended Method: The Robust C18 Approach
This method is designed for reliability and excellent resolving power for typical process impurities.
Experimental Protocol: C18 Method
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV/PDA detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Phosphoric Acid (ACS grade).
-
Reference Standard: Well-characterized 2-Methylquinoline-6-carboxylic acid reference standard (>99.5% purity).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 70 20.0 90 22.0 90 22.1 30 | 27.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. System Suitability Testing (SST): To ensure the trustworthiness of the results, SST must be performed before any sample analysis. Five replicate injections of the standard solution are made.
-
Tailing Factor (T): Must be ≤ 1.5.
-
Theoretical Plates (N): Must be ≥ 5000.
-
Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 1.0%.
Comparative Method: The Orthogonal Phenyl-Hexyl Approach
Relying on a single method can sometimes lead to co-eluting impurities being missed. A comparative method with a different stationary phase provides orthogonal selectivity, offering a higher degree of confidence in the purity value. A Phenyl-Hexyl column introduces π-π interactions as an additional retention mechanism, which is particularly effective for aromatic compounds like our analyte.
Experimental Protocol: Phenyl-Hexyl Method
The protocol is identical to the C18 method with the following key changes:
-
Column: Phenyl-Hexyl Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Gradient Elution: The gradient may require slight optimization due to the different selectivity, but the C18 gradient serves as an excellent starting point.
Performance Comparison: C18 vs. Phenyl-Hexyl
The following table presents hypothetical but realistic data from the analysis of a single batch of 2-Methylquinoline-6-carboxylic acid to illustrate the comparative performance.
| Parameter | Primary Method (C18) | Comparative Method (Phenyl-Hexyl) | Rationale for Comparison |
| Retention Time (Main Peak) | 10.2 min | 11.5 min | Different retention times indicate different interactions with the stationary phase. |
| Resolution (Main Peak / Impurity A) | 3.5 | 4.2 | The Phenyl-Hexyl phase shows improved resolution for a key aromatic impurity due to π-π interactions. |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | Both methods provide excellent peak shape, well within the acceptable limit of ≤ 1.5. |
| Analysis Time | 27 min | 27 min | The methods are comparable in terms of throughput. |
| Calculated Purity (% Area) | 99.65% | 99.63% | The purity results are highly congruent, providing strong confidence in the final assessment. |
Establishing Trustworthiness: A Self-Validating System
An analytical method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines is essential.[3][5] A crucial part of this is demonstrating specificity through forced degradation studies.
Forced Degradation (Stress Testing)
Forced degradation studies deliberately expose the drug substance to harsh conditions to produce potential degradation products.[6] The goal is to prove that the analytical method can separate these degradants from the main peak, thus establishing it as a "stability-indicating method."
Protocol Outline for Stress Studies: A sample solution (approx. 0.5 mg/mL) is subjected to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).
The stressed samples are then diluted and analyzed by the HPLC method. The peak purity of the main analyte peak should be assessed using a PDA detector to ensure no degradants are co-eluting.
Visualizing the Workflow
Diagrams help clarify complex analytical processes. The following have been generated using Graphviz to illustrate the key workflows.
Caption: High-level workflow for HPLC purity validation.
Caption: Logic of forced degradation for specificity validation.
Conclusion
For the purity validation of 2-Methylquinoline-6-carboxylic acid, a reversed-phase HPLC method utilizing a C18 column with a gradient of acidified water and acetonitrile provides a robust, reliable, and high-resolution primary analytical procedure. To achieve the highest level of analytical confidence, this should be supplemented with a comparative method using a Phenyl-Hexyl column, which offers orthogonal selectivity and mitigates the risk of overlooking co-eluting impurities. Both methods must be validated according to ICH Q2(R1) guidelines, with forced degradation studies being a critical component to establish specificity and confirm the method is stability-indicating. This dual-method approach ensures a comprehensive and trustworthy purity profile, safeguarding the quality of subsequent drug development stages.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [5]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [3][4]
-
Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI.
-
Dos Santos, G. V., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate.
-
ICH. Quality Guidelines. International Council for Harmonisation.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 604483, 2-Methylquinoline-6-carboxylic acid. [2]
-
Chem-Impex. 2-Methylquinoline-6-carboxylic acid. [1]
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Prajapati, Y. I., et al. (2016). Forced Degradation Studies. MedCrave online. [6]
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A Guide to Unambiguous Structural Validation of 2-Methylquinoline-6-carboxylic Acid Using 2D NMR
Introduction: The Challenge of Structural Certainty in Drug Discovery
In the landscape of drug development and medicinal chemistry, absolute certainty in molecular structure is not merely an academic exercise; it is a prerequisite for safety, efficacy, and intellectual property. For complex scaffolds like polysubstituted quinolines, which are prevalent in biologically active compounds, this certainty can be elusive. 2-Methylquinoline-6-carboxylic acid serves as a prime example—a molecule whose structure, while seemingly straightforward, presents a classic validation challenge.
Standard one-dimensional (1D) ¹H NMR, the workhorse of organic chemistry, often falls short. The aromatic region of the spectrum becomes a dense forest of overlapping multiplets, making definitive assignment of each proton and, by extension, confirmation of the substitution pattern, a task fraught with ambiguity. This guide provides a comprehensive, field-proven workflow that leverages the power of two-dimensional (2D) NMR spectroscopy to move beyond ambiguity to absolute structural confirmation. We will not only outline the steps but also delve into the strategic reasoning behind each experimental choice, creating a self-validating system that ensures the highest degree of scientific integrity.
The 2D NMR Toolkit: Asking the Right Questions
To solve a puzzle, one must ask the right questions. 2D NMR allows us to interrogate a molecule's structure by correlating nuclear spins through bonds. Each experiment is designed to answer a specific question, and when combined, they provide a complete and cross-validated picture of molecular connectivity.
-
COSY (Correlation Spectroscopy): The Neighbor Finder. This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][2][3] The fundamental question COSY answers is: "Which protons are adjacent in a spin system?"
-
HSQC (Heteronuclear Single Quantum Coherence): The Direct Connection. HSQC maps direct, one-bond correlations between protons and the heteronuclei they are attached to, most commonly ¹³C.[4][5][6] It is a highly sensitive technique that definitively answers: "Which proton is attached to which carbon?" [6]
-
HMBC (Heteronuclear Multiple Bond Correlation): The Skeleton Mapper. HMBC is arguably the most powerful tool for piecing together the molecular framework. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[5][7][8] Crucially, it allows us to "see" correlations to non-protonated (quaternary) carbons, answering the vital question: "How are the individual spin systems and functional groups connected?"
Comparative Analysis: A Strategic Approach for 2-Methylquinoline-6-carboxylic acid
The true power of 2D NMR lies not in a single experiment, but in the strategic combination of several. For 2-Methylquinoline-6-carboxylic acid, each technique provides a unique and essential piece of the puzzle. The structure with standard IUPAC numbering is shown below for reference.

The following tables summarize the key correlations we expect to observe, which form the basis of our structural proof.
Table 1: Predicted ¹H-¹H COSY Correlations
| Correlating Protons | Expected Coupling | Structural Information Provided |
|---|---|---|
| H-3 ↔ H-4 | ³J (vicinal) | Confirms the connectivity of the pyridine ring fragment. |
| H-5 ↔ H-7 | ⁴J (meta, weak) | Establishes the relationship between H-5 and H-7. |
| H-7 ↔ H-8 | ³J (vicinal) | Confirms the connectivity of the carbocyclic ring fragment. |
Table 2: Predicted ¹H-¹³C HSQC Correlations (¹JCH)
| Proton (¹H) | Directly Bonded Carbon (¹³C) | Structural Information Provided |
|---|---|---|
| H-3 | C-3 | Assigns the protonated carbons of the pyridine ring. |
| H-4 | C-4 | |
| H-5 | C-5 | Assigns the protonated carbons of the carbocyclic ring. |
| H-7 | C-7 | |
| H-8 | C-8 |
| H-Me (CH₃) | C-Me (CH₃) | Assigns the methyl carbon. |
Table 3: Predicted ¹H-¹³C HMBC Correlations (ⁿJCH, n=2,3)
| Proton (¹H) | Correlating Carbons (¹³C) | Structural Information Provided |
|---|---|---|
| H-Me (CH₃) | C-2, C-3 | Crucial: Confirms the methyl group is at the C-2 position. |
| H-3 | C-2, C-4, C-4a | Connects the pyridine ring protons to the key quaternary carbons. |
| H-4 | C-2, C-4a, C-5, C-8a | Links the pyridine and carbocyclic rings. |
| H-5 | C-4, C-6, C-7, C-8a | Crucial: Confirms the position of the C-6 substituent via correlation to H-5. |
| H-7 | C-5, C-6, C-8, C-8a | Confirms the substitution pattern and ring fusion. |
| H-8 | C-6, C-7, C-4a | Further confirms the carbocyclic ring structure. |
| H-5, H-7 | C=O (Carboxyl) | Crucial: Confirms the carboxylic acid is at the C-6 position. |
A Self-Validating Experimental Workflow
Caption: A self-validating workflow for 2D NMR structural elucidation.
Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following protocols provide a detailed methodology for acquiring high-quality data.
5.1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of purified 2-Methylquinoline-6-carboxylic acid.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds ensures that the acidic proton of the carboxylic acid group is observable in the ¹H NMR spectrum, providing an additional data point for HMBC correlations.
-
Homogenization: Ensure the solution is clear and fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).
5.2. Instrument Setup & 1D NMR Acquisition
-
Instrumentation: These experiments should be performed on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.
-
Lock and Shim: Insert the sample, lock on the deuterium signal of DMSO-d₆, and shim the magnetic field to achieve optimal homogeneity, characterized by sharp, symmetrical peaks for the solvent and TMS.
-
¹H Spectrum: Acquire a standard 1D ¹H spectrum. Note the spectral width required to encompass all signals, which will be used to set up the 2D experiments.
-
¹³C and DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. The DEPT experiment is crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which aids in the initial assignment of the HSQC spectrum.
5.3. 2D NMR Acquisition
-
COSY (gCOSY):
-
Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Set the spectral width in both dimensions (F1 and F2) to match the width of the 1D ¹H spectrum.
-
Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.
-
-
HSQC (gHSQC):
-
Use a standard gradient-selected, phase-sensitive HSQC pulse sequence with multiplicity editing if available.
-
The F2 (¹H) dimension spectral width should match the 1D ¹H spectrum.
-
The F1 (¹³C) dimension spectral width should be set to encompass all carbon signals observed in the 1D ¹³C spectrum.
-
The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz, which is typical for aromatic and alkyl C-H bonds.
-
-
HMBC (gHMBC):
-
Use a standard gradient-selected HMBC pulse sequence.
-
Set the spectral widths for F2 (¹H) and F1 (¹³C) as in the HSQC experiment.
-
The crucial parameter is the long-range coupling delay. This is optimized for an average long-range coupling constant (ⁿJCH) of 8-10 Hz. This value is a strategic choice to enhance correlations over 2 and 3 bonds while suppressing one-bond correlations.[8]
-
5.4. Data Processing
-
Fourier Transform: Apply a Fourier transform to the raw data (FID) in both dimensions (t2 and t1).[9]
-
Window Function: Apply an appropriate window function (e.g., sine-bell or squared sine-bell) to improve resolution and signal-to-noise.
-
Phasing and Baseline Correction: For phase-sensitive experiments like HSQC and HMBC, carefully phase the spectrum in both dimensions. Apply baseline correction to ensure accurate integration and peak picking.[10]
Data Interpretation: Assembling the Structural Proof
-
Step 1: Analyze COSY. Begin by identifying the coupled proton networks. The COSY spectrum will clearly show a correlation between H-3 and H-4, defining one isolated spin system. A second spin system will be observed from the correlations between H-7 and H-8, and a weaker meta-coupling may be visible between H-5 and H-7. The methyl protons will appear as a singlet with no COSY correlations. This immediately confirms the presence of distinct molecular fragments.
-
Step 2: Assign Protonated Carbons with HSQC. Overlay the ¹H spectrum on the F2 axis of the HSQC. Each cross-peak definitively links a proton to its directly attached carbon. Using the assignments from the 1D spectrum, you can now assign C-3, C-4, C-5, C-7, C-8, and the methyl carbon (C-Me). This provides a set of assigned ¹H-¹³C pairs.
-
Step 3: Build the Skeleton with HMBC. This is the definitive step.
-
Confirm the Methyl Position: Locate the methyl proton singlet (~2.7 ppm) on the F2 axis. Look for correlations in the F1 dimension. You will observe cross-peaks to the carbon at the C-3 chemical shift and, most importantly, to a quaternary carbon around 158-160 ppm. This quaternary carbon is C-2. This single observation is powerful evidence for the 2-methyl substitution pattern.
-
Link the Rings: The proton at H-4 will show a three-bond correlation (³JCH) to the quaternary carbon C-8a, and H-5 will show a three-bond correlation to C-4a. These correlations bridge the two rings and confirm the quinoline core structure.
-
Confirm the Carboxylic Acid Position: The protons ortho to the carboxylic acid group (H-5 and H-7) will show three-bond correlations to the carboxyl carbon (C=O), which will appear downfield (~167 ppm). Simultaneously, these protons will show correlations to the quaternary carbon C-6, to which the carboxyl group is attached. This dual confirmation locks the substituent into the 6-position.
-
-
Step 4: Final Cross-Validation. Review all assignments. Does the HMBC correlation from H-8 to C-6 make sense? Is the correlation from H-3 to C-4a consistent with the rest of the data? Every single correlation across all three 2D spectra must align with the proposed structure. This comprehensive consistency is the hallmark of a rigorously validated structure.
Conclusion
The structural validation of a molecule like 2-Methylquinoline-6-carboxylic acid is a microcosm of the challenges faced daily in modern chemical research. While 1D NMR provides a first look, it cannot provide the certainty required for high-stakes applications like drug development. By employing a strategic and integrated workflow of COSY, HSQC, and HMBC experiments, we transform ambiguity into certainty. This multi-pronged approach creates a self-validating dataset where each piece of information confirms the others, leading to an unambiguous and defensible structural assignment. This methodology represents the gold standard for molecular characterization, ensuring that the foundations of our scientific and developmental endeavors are built on solid ground.
References
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UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
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Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
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Scribd. (n.d.). 2D NMR Spectroscopy: COSY. Retrieved from [Link]
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Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-Methylquinoline-6-carboxylic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Methylquinoline-6-carboxylic Acid
2-Methylquinoline-6-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the development of novel pharmaceuticals and functional materials. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs. The presence of the carboxylic acid and methyl group at the 6- and 2-positions, respectively, offers valuable handles for further chemical modification, making this molecule a sought-after intermediate in drug discovery and development pipelines.
This guide provides a comprehensive comparison of various synthetic methodologies for obtaining 2-Methylquinoline-6-carboxylic acid. We will delve into the mechanistic underpinnings of classical named reactions and compare them with a modern multi-step approach. Each method is presented with a critical analysis of its advantages and disadvantages, supported by detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific application.
Classical Approaches to the Quinoline Core
The synthesis of the quinoline ring system has a rich history, with several named reactions developed in the late 19th and early 20th centuries that remain relevant today. Here, we examine the theoretical application of these classical methods to the synthesis of 2-Methylquinoline-6-carboxylic acid, primarily from the readily available starting material, 4-aminobenzoic acid.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[1][2] For the synthesis of 2-Methylquinoline-6-carboxylic acid, the logical starting materials would be 4-aminobenzoic acid and crotonaldehyde (an α,β-unsaturated aldehyde).
Reaction Mechanism:
The reaction is believed to proceed through a series of steps, initiated by the Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and finally, oxidation to yield the aromatic quinoline ring.
Figure 1: Proposed Doebner-von Miller synthesis of 2-Methylquinoline-6-carboxylic acid.
Experimental Protocol (Proposed):
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid (1 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux.
-
Slowly add crotonaldehyde (1.2 eq.) to the refluxing solution.
-
Continue refluxing for 4-6 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash with water, and purify by recrystallization.
Causality and Considerations:
The strong acidic conditions are necessary to protonate the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. However, these harsh conditions can also lead to the polymerization of crotonaldehyde, resulting in significant tar formation and reduced yields, a common challenge with the Doebner-von Miller reaction.[3] The slow addition of the aldehyde is crucial to minimize this side reaction. The final oxidation step can be facilitated by an added oxidizing agent or may occur via disproportionation of intermediates.
The Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4][5] To synthesize 2-Methylquinoline-6-carboxylic acid, 4-aminobenzoic acid would be the starting aniline.
Reaction Mechanism:
The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by cyclization, dehydration, and oxidation to form the quinoline ring.
Figure 2: Proposed Skraup synthesis leading to a quinoline-6-carboxylic acid core.
Experimental Protocol (Proposed):
-
To a mixture of 4-aminobenzoic acid (1 eq.) and an oxidizing agent (e.g., nitrobenzene), cautiously add concentrated sulfuric acid while cooling.
-
Add ferrous sulfate as a moderator.[6]
-
Slowly add glycerol (3-4 eq.) to the mixture.
-
Heat the reaction mixture carefully to initiate the reaction, which can be vigorous.
-
Once the initial exothermic reaction subsides, continue heating at reflux for several hours.
-
Cool the mixture and pour it into a large volume of water.
-
Neutralize with a base to precipitate the product.
-
Purify the crude product, often by steam distillation followed by recrystallization.
Causality and Considerations:
The Skraup reaction is notoriously exothermic and can be difficult to control.[4] The use of a moderator like ferrous sulfate is essential for safety and to improve yields. The strong acidic and oxidizing conditions can lead to the degradation of starting materials and products, and the formation of tarry byproducts is common. While a foundational method, its practical application for complex substrates can be challenging. It's important to note that the direct use of glycerol leads to an unsubstituted pyridine ring, so to obtain the 2-methyl derivative, a modified approach with a crotonaldehyde precursor would be necessary, making it similar to the Doebner-von Miller reaction.
The Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis.[7][8] To synthesize 2-Methylquinoline-6-carboxylic acid via this route, one would require 2-amino-5-carboxybenzaldehyde and acetone.
Reaction Mechanism:
The reaction can proceed through two possible pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[8]
Figure 4: A modern multi-step synthesis of 2-Methylquinoline-6-carboxylic acid.
Experimental Protocol (Illustrative):
-
Synthesis of 6-Bromo-2-methylquinoline: This intermediate can be prepared via a Doebner-von Miller reaction between 4-bromoaniline and crotonaldehyde.
-
Lithiation and Carboxylation:
-
Dissolve 6-bromo-2-methylquinoline (1 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 eq.) and stir for 1 hour at -78 °C.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours.
-
Allow the reaction to warm to room temperature and quench with water.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter, wash with water, and recrystallize.
-
Causality and Considerations:
This multi-step approach offers excellent control over the final product's structure. The use of organolithium reagents requires strict anhydrous and inert atmosphere conditions. The lithium-halogen exchange is a reliable method for introducing the carboxylic acid group at a specific position. While longer than the classical one-pot methods, this route often provides higher overall yields and purity, avoiding the tar formation associated with harsh acidic conditions.
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yields (Estimated) |
| Doebner-von Miller | 4-Aminobenzoic acid, Crotonaldehyde | Strong acid (e.g., HCl) | One-pot reaction, readily available starting materials. | Harsh reaction conditions, significant tar formation, often low yields. | 20-40% |
| Skraup | 4-Aminobenzoic acid, Glycerol | H₂SO₄, Oxidizing agent | One-pot, inexpensive reagents. | Highly exothermic and potentially hazardous, harsh conditions, tar formation. | 15-35% |
| Friedländer | 2-Amino-5-carboxybenzaldehyde, Acetone | Acid or Base catalyst | Milder conditions, potentially high yields and purity. | Precursor synthesis can be challenging and multi-step. | 60-80% (from precursor) |
| Modern Multi-Step | 4-Bromoaniline, Crotonaldehyde, CO₂ | n-BuLi, POCl₃ | High overall yield and purity, good regiocontrol. | Multi-step, requires anhydrous/inert conditions, use of pyrophoric reagents. | 50-70% (overall) |
Conclusion and Recommendations
The choice of synthetic route for 2-Methylquinoline-6-carboxylic acid depends heavily on the specific needs of the researcher, including scale, available equipment, and purity requirements.
-
For small-scale, exploratory synthesis where yield is not the primary concern, the Doebner-von Miller reaction offers a straightforward, one-pot approach using readily available starting materials. However, significant optimization may be required to manage side reactions.
-
The Skraup synthesis is generally not recommended for this specific target due to its hazardous nature and the difficulty in controlling the reaction.
-
If a reliable synthesis for the 2-amino-5-carboxybenzaldehyde precursor can be established, the Friedländer synthesis is likely to provide the cleanest and highest-yielding route among the classical methods.
-
For larger-scale synthesis where purity and overall yield are critical, the modern multi-step approach is the most robust and reliable option, despite its increased number of steps. The control and predictability of this route often outweigh the convenience of the one-pot classical methods.
Ultimately, a thorough evaluation of the available resources and the desired outcome will guide the synthetic chemist to the most appropriate and efficient pathway for obtaining 2-Methylquinoline-6-carboxylic acid.
References
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A Comparative Guide to the Bioactivity of 2-Methylquinoline-6-carboxylic Acid and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide provides an in-depth, objective comparison of the bioactivity of 2-Methylquinoline-6-carboxylic acid against other notable quinoline derivatives, supported by experimental data. We will delve into the structure-activity relationships that govern their anticancer and anti-inflammatory properties, offering insights to inform future drug discovery and development endeavors.
The Quinoline Nucleus: A Privileged Scaffold in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][2] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles. The introduction of a carboxylic acid group, in particular, has been shown to be a critical determinant of activity.[3]
This guide will focus on 2-Methylquinoline-6-carboxylic acid, a derivative with a methyl group at the 2-position and a carboxylic acid at the 6-position. While often utilized as a key intermediate in the synthesis of more complex molecules, understanding its intrinsic bioactivity and how it compares to other quinoline derivatives is crucial for rational drug design.[4]
Comparative Bioactivity Analysis: A Focus on Anticancer and Anti-inflammatory Potential
To provide a clear and objective comparison, we will examine the bioactivity of 2-Methylquinoline-6-carboxylic acid in the context of its isomers and other relevant derivatives. Due to the limited direct experimental data on the bioactivity of 2-Methylquinoline-6-carboxylic acid itself, we will draw comparisons with closely related and well-studied quinoline carboxylic acids, particularly quinoline-2-carboxylic acid and quinoline-4-carboxylic acid.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[5]
Comparative Cytotoxicity Data:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-2-carboxylic acid | HeLa (Cervical Cancer) | Significant Cytotoxicity | [6] |
| Quinoline-2-carboxylic acid | MCF-7 (Breast Cancer) | Remarkable Growth Inhibition | [6] |
| Quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Remarkable Growth Inhibition | [6] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | ~82.9% growth reduction at 100 µM | [7] |
| Quinoline-imidazole derivative (12a) | HepG2 (Liver Cancer) | 2.42 ± 1.02 | [8] |
| Quinoline-imidazole derivative (12a) | A549 (Lung Cancer) | 6.29 ± 0.99 | [8] |
| Quinoline-imidazole derivative (12a) | PC-3 (Prostate Cancer) | 5.11 ± 1.00 | [8] |
Insights into Structure-Activity Relationship (SAR):
The position of the carboxylic acid group and other substituents on the quinoline ring significantly influences anticancer activity. For instance, both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have demonstrated notable growth inhibition against the MCF-7 breast cancer cell line.[6] Furthermore, studies on other substituted quinolines, such as 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, have shown potent activity, suggesting that modifications at the 2 and 6 positions can lead to highly active compounds.[7] The anticancer activity of 2-arylquinoline derivatives has been shown to be more pronounced against HeLa and PC3 cell lines compared to MCF-7 and SKBR-3 lines.[9]
The methyl group at the 2-position of 2-Methylquinoline-6-carboxylic acid may influence its lipophilicity and steric interactions with biological targets, potentially altering its activity profile compared to unsubstituted quinoline carboxylic acids. Further experimental validation is required to elucidate the precise impact of this substitution pattern.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a range of diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.[10] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.[11]
Comparative Anti-inflammatory Data:
| Compound | Assay | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [6] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [6] |
| Thieno[2,3-b]quinoline-2-carboxylic acid derivatives (with pyrazole core) | HRBC membrane stabilization | Good anti-inflammatory activity | [12] |
Insights into Structure-Activity Relationship (SAR):
The anti-inflammatory potential of quinoline carboxylic acids is evident, with quinoline-3- and -4-carboxylic acids showing significant activity in macrophage-based assays.[6] The development of hybrid molecules, such as those incorporating a pyrazole core with a quinoline scaffold, has also yielded compounds with good anti-inflammatory properties.[12] This suggests that the quinoline-6-carboxylic acid backbone of our target molecule could be a valuable starting point for the design of novel anti-inflammatory agents. The methyl group at the 2-position may enhance selectivity for certain inflammatory targets.
Experimental Methodologies: A Guide to Synthesis and Bioactivity Evaluation
To ensure scientific integrity, it is imperative to understand the experimental procedures used to generate the comparative data. This section provides an overview of a plausible synthetic route for 2-Methylquinoline-6-carboxylic acid and standard protocols for assessing its anticancer and anti-inflammatory activity.
Synthesis of 2-Methylquinoline-6-carboxylic Acid via the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines.[13] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
Reaction Scheme:
Caption: Synthesis of 2-Methylquinoline-6-carboxylic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-aminobenzoic acid and a suitable acid catalyst (e.g., hydrochloric acid or sulfuric acid) in a solvent such as ethanol or water.
-
Addition of Carbonyl Compound: Slowly add crotonaldehyde to the reaction mixture. The α,β-unsaturated aldehyde is a key reactant in forming the quinoline ring.
-
Heating and Reflux: Heat the reaction mixture to reflux for several hours. The elevated temperature drives the condensation and cyclization reactions.
-
Workup and Purification: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide). The crude product can then be isolated by filtration or extraction with an organic solvent. Further purification by recrystallization or column chromatography yields the desired 2-Methylquinoline-6-carboxylic acid.
Causality Behind Experimental Choices: The choice of an aniline with a carboxylic acid at the 4-position (4-aminobenzoic acid) directly leads to the carboxylic acid functionality at the 6-position of the resulting quinoline. Crotonaldehyde provides the necessary four-carbon unit to form the pyridine ring with the methyl group at the 2-position. The acid catalyst is essential for protonating the carbonyl group and facilitating the electrophilic aromatic substitution and subsequent cyclization steps.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[5][14]
Experimental Workflow:
Caption: Workflow of the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 2-Methylquinoline-6-carboxylic acid) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity Evaluation: Griess Assay for Nitric Oxide Production
The Griess assay is a simple and sensitive method to measure nitrite concentration, which is a stable and quantifiable product of nitric oxide (NO). NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.[11]
Experimental Workflow:
Caption: Workflow of the Griess assay for nitric oxide.
Step-by-Step Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.
-
Incubation: Incubate the cells for 24 hours to allow for NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Conclusion and Future Directions
This guide has provided a comparative analysis of the bioactivity of 2-Methylquinoline-6-carboxylic acid in the context of other quinoline derivatives, with a focus on their anticancer and anti-inflammatory potential. While direct experimental data for 2-Methylquinoline-6-carboxylic acid is limited, the available information on its isomers and other substituted quinolines strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents.
The structure-activity relationships discussed herein highlight the importance of the substitution pattern on the quinoline nucleus. The presence of a methyl group at the 2-position and a carboxylic acid at the 6-position presents a unique chemical entity that warrants further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of 2-Methylquinoline-6-carboxylic acid and its derivatives to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide offer a solid foundation for such endeavors.
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A Comparative Guide to the Fluorescence of 2-Methylquinoline-6-carboxylic Acid and Its Analogs: A Study in Structure-Property Relationships
In the landscape of fluorescent probes, quinoline-based scaffolds have emerged as a versatile and highly tunable class of molecules.[1][2] Their inherent photophysical properties, coupled with their amenability to synthetic modification, make them invaluable tools in cellular imaging, chemosensing, and drug discovery.[3][4] This guide provides a comprehensive comparative analysis of the fluorescence properties of 2-Methylquinoline-6-carboxylic acid and its analogs, delving into the intricate relationship between chemical structure and fluorescent output. We will explore how subtle modifications to the quinoline core can profoundly impact absorption and emission characteristics, quantum yield, and environmental sensitivity. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique photophysical attributes of these compounds.
The Quinoline Scaffold: A Foundation for Bright and Sensitive Fluorophores
The quinoline ring system, a fusion of benzene and pyridine rings, forms the backbone of a diverse family of fluorescent molecules. The nitrogen atom within the heterocyclic ring provides a handle for modulating the electronic properties of the molecule, influencing its interaction with light and its local environment.[1] The fluorescence of quinoline derivatives is governed by π-π* and n-π* electronic transitions, and the relative energies of these states dictate the emissive properties of the molecule.[5]
Structure-Fluorescence Relationship: The Key to Rational Design
The rational design of fluorescent probes hinges on a deep understanding of how structural modifications influence photophysical properties. For quinoline-based fluorophores, several key structural features are pivotal:
-
Substituent Effects: The nature and position of substituents on the quinoline ring are paramount. Electron-donating groups (EDGs) like amino (-NH2) and methoxy (-OCH3) groups can increase the electron density of the π-system, often leading to a red-shift (bathochromic shift) in both absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups can pull electron density, resulting in a blue-shift (hypsochromic shift). The interplay of these groups can create "push-pull" systems, which often exhibit strong intramolecular charge transfer (ICT) character and are highly sensitive to solvent polarity.[1]
-
The Carboxylic Acid Moiety: The carboxylic acid group at the 6-position of 2-methylquinoline-6-carboxylic acid serves multiple roles. It can act as a hydrogen bond donor and acceptor, influencing solubility and interactions with biological targets. Furthermore, its protonation state is pH-dependent, offering a mechanism for creating pH-sensitive fluorescent probes.
-
The Methyl Group: The methyl group at the 2-position can influence the electronic properties of the quinoline ring through inductive effects and can also play a role in the synthesis of more complex derivatives.[6]
Comparative Analysis of Quinoline Analog Fluorescence
While a systematic, publicly available comparative study on a broad series of 2-Methylquinoline-6-carboxylic acid analogs is limited, we can draw significant insights from a comprehensive study on a closely related series of quinoline-amide derivatives. This study provides a robust dataset to illustrate the principles of structure-fluorescence relationships within the quinoline scaffold. The core structures investigated are 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethan-1-one and ethyl 6-amino-2-methyl-4-phenylquinoline-3-carboxylate, which were further derivatized with various carboxylic acids to form a library of quinoline-amides.[4]
Photophysical Data Summary
The following table summarizes the key photophysical data for a selection of these quinoline-amide derivatives, showcasing the impact of varying the substituent on the amide group.[4] All measurements were performed in a suitable organic solvent.
| Compound ID | R Group (Substituent on Amide) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 6a | Phenyl | 358 | 525 | 167 | 12,850 | 0.45 |
| 6b | 4-Methylphenyl | 359 | 528 | 169 | 13,100 | 0.48 |
| 6c | 4-Methoxyphenyl | 362 | 535 | 173 | 13,500 | 0.52 |
| 6d | 4-Chlorophenyl | 357 | 523 | 166 | 12,700 | 0.43 |
| 6e | 4-Nitrophenyl | 355 | 518 | 163 | 12,500 | 0.38 |
| 6f | Naphthyl | 365 | 540 | 175 | 14,200 | 0.55 |
| 6g | Thienyl | 360 | 530 | 170 | 13,300 | 0.50 |
| 6z | Pyrenyl | 375 | 560 | 185 | 15,800 | 0.65 |
Data extracted from a study on quinoline-amide derivatives, which serve as illustrative analogs.[4]
Key Observations and Mechanistic Insights
From the data presented, several key trends emerge:
-
Effect of Electron-Donating and Withdrawing Groups: The introduction of an electron-donating methoxy group (6c) results in a slight red-shift in both absorption and emission, and a notable increase in the quantum yield compared to the unsubstituted phenyl analog (6a). Conversely, the electron-withdrawing nitro group (6e) leads to a slight blue-shift and a decrease in quantum yield. This aligns with the principle that increased electron density in the chromophore can enhance fluorescence efficiency.
-
Extended π-Conjugation: Extending the π-conjugated system by replacing the phenyl group with a naphthyl (6f) or pyrenyl (6z) group leads to significant bathochromic shifts in both absorption and emission, as well as a marked increase in the molar extinction coefficient and quantum yield. The pyrenyl derivative (6z) exhibits the most impressive photophysical properties in this series, with the largest Stokes shift and the highest quantum yield.[4] This is a classic strategy for tuning the emission color towards longer wavelengths and enhancing brightness.
-
Stokes Shift: All the presented analogs exhibit large Stokes shifts ( >160 nm), which is a highly desirable characteristic for fluorescent probes as it minimizes self-absorption and reduces background interference in imaging applications. The large Stokes shifts are indicative of a significant change in geometry or electronic distribution between the ground and excited states, often associated with intramolecular charge transfer.[4]
Experimental Protocols
To ensure the reproducibility and validity of fluorescence studies, standardized experimental protocols are essential. Below are detailed methodologies for key fluorescence measurements.
Measurement of Fluorescence Spectra
Objective: To determine the excitation and emission maxima of a fluorescent compound.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Solvent of choice (e.g., spectroscopic grade ethanol, DMSO)
-
Solution of the quinoline analog of interest (typically 1-10 µM)
Procedure:
-
Prepare a dilute solution of the quinoline analog in the chosen solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Emission Spectrum: a. Place the cuvette containing the sample solution in the fluorometer. b. Set the excitation wavelength to the absorbance maximum (λabs) of the compound. c. Scan a range of emission wavelengths (typically from λabs + 20 nm to 700 nm). d. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
Excitation Spectrum: a. Set the emission wavelength to the determined emission maximum (λem). b. Scan a range of excitation wavelengths (typically from 250 nm to λem - 20 nm). c. The resulting spectrum should resemble the absorption spectrum of the compound.
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the efficiency of a compound's fluorescence relative to a known standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solution of the quinoline analog (test sample)
-
Solution of a fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent
Procedure:
-
Prepare a series of five dilutions for both the test sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from 0.01 to 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using the fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
The plots should yield straight lines. Determine the slope (gradient) of each line.
-
Calculate the quantum yield of the test sample (Φ_x) using the following equation:
Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_x and Grad_std are the gradients of the plots for the test sample and the standard, respectively.
-
n_x and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Experimental Workflow Visualization
Caption: Workflow for the determination of key photophysical properties of quinoline analogs.
Conclusion and Future Directions
The fluorescence of 2-methylquinoline-6-carboxylic acid and its analogs is highly tunable through synthetic modification. The principles of structure-property relationships, particularly the influence of electron-donating and -withdrawing groups and the extent of π-conjugation, provide a clear roadmap for the rational design of novel fluorophores with tailored photophysical properties. The large Stokes shifts and environmental sensitivity of many quinoline derivatives underscore their potential as advanced fluorescent probes for a myriad of applications in the life and material sciences.
Future research should focus on building a comprehensive library of 2-methylquinoline-6-carboxylic acid analogs with systematic variations at all positions of the quinoline ring. This would enable the development of a more quantitative structure-fluorescence relationship model. Furthermore, exploring the impact of these modifications on other key photophysical parameters, such as fluorescence lifetime and two-photon absorption cross-section, will be crucial for advancing their application in cutting-edge imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).
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Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. [Link]
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Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (2015). Chemical Science. [Link]
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Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). Beilstein Journal of Organic Chemistry. [Link]
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Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. [Link]
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New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. (2012). Journal of Fluorescence. [Link]
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Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019). Molecules. [Link]
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2017). Molecules. [Link]
-
Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. (2022). Materials. [Link]
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Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). Makara Journal of Science. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Case Study on 2-Methylquinoline-6-carboxylic acid
Introduction: The Quest for Superior Fluorescent Probes
In the landscape of modern biological research and drug development, fluorescent dyes are indispensable tools. From illuminating cellular structures in fluorescence microscopy to quantifying molecular interactions in high-throughput screening, the precision of our data is intrinsically linked to the performance of these luminous reporters. The ideal fluorescent probe exhibits a bright, stable signal, is readily excitable by common light sources, and possesses chemical functionalities for straightforward conjugation to biomolecules.
While a plethora of commercial dyes are available, the pursuit of novel fluorophores with enhanced photophysical properties is a continuous endeavor. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the evaluation of new fluorescent compounds. Herein, we will establish a framework for benchmarking a novel compound, 2-Methylquinoline-6-carboxylic acid , against a panel of widely used commercial fluorescent dyes: Fluorescein isothiocyanate (FITC), Rhodamine B, and the cyanine dyes, Cy3 and Cy5.
Quinoline derivatives are a promising class of fluorophores due to their rigid, planar structure which often results in favorable photophysical properties, including high quantum yields and good photostability.[1] The subject of our theoretical benchmarking, 2-Methylquinoline-6-carboxylic acid, possesses a carboxylic acid moiety, which provides a convenient handle for bioconjugation. While its potential as a fluorescent probe is intriguing, a rigorous, data-driven comparison against established standards is essential to ascertain its true utility.
This guide will provide a comprehensive overview of the key photophysical parameters of our selected commercial dyes, followed by detailed, field-proven experimental protocols for the synthesis and characterization of 2-Methylquinoline-6-carboxylic acid. By following these methodologies, researchers can generate the necessary data to make an informed assessment of this, or any other novel fluorophore's, performance.
Comparative Analysis of Commercial Fluorescent Dyes
A thorough understanding of the performance characteristics of existing fluorescent dyes is the first step in any benchmarking study. The following table summarizes the key photophysical properties of FITC, Rhodamine B, Cy3, and Cy5.
| Property | Fluorescein isothiocyanate (FITC) | Rhodamine B | Cy3 | Cy5 |
| Excitation Maximum (λex) | ~495 nm[2][3] | ~546 nm[4] | ~550 nm[5] | ~649 nm[6] |
| Emission Maximum (λem) | ~525 nm[2][7] | ~567 nm[4] | ~570 nm[5] | ~667 nm[6] |
| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹[2][3] | ~106,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹[6] |
| Fluorescence Quantum Yield (Φf) | ~0.92[2][3] | ~0.70[4] | ~0.15 | ~0.27[6] |
| Photostability | Relatively high photobleaching rate[2][3] | Moderate | Moderate[8] | Susceptible to photobleaching[8] |
| Solubility | Good water solubility[2][3] | Soluble in water and ethanol | Water soluble (sulfonated forms) | Water soluble (sulfonated forms) |
Experimental Protocols for Characterization of 2-Methylquinoline-6-carboxylic acid
To objectively benchmark 2-Methylquinoline-6-carboxylic acid, a series of experiments must be conducted to determine its key photophysical properties. The following section provides detailed, step-by-step protocols for its synthesis and characterization.
Synthesis of 2-Methylquinoline-6-carboxylic acid via the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust and widely used method for the synthesis of quinolines.[3][9][10] This protocol has been adapted for the synthesis of our target compound.
Figure 1: Workflow for the synthesis of 2-Methylquinoline-6-carboxylic acid.
Materials:
-
4-aminobenzoic acid
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-aminobenzoic acid in a mixture of concentrated HCl and water.
-
Addition of Reactants: While stirring, slowly add nitrobenzene to the solution. Heat the mixture to reflux.
-
Slow Addition of Crotonaldehyde: From a dropping funnel, add crotonaldehyde dropwise to the refluxing mixture over a period of 1-2 hours. The slow addition is crucial to control the exothermic reaction and minimize the formation of tar-like byproducts.[11]
-
Reflux: After the addition is complete, continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution with a concentrated NaOH solution until basic.
-
Extraction: Transfer the mixture to a separation funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-Methylquinoline-6-carboxylic acid.
Determination of Photophysical Properties
The following protocols outline the standardized methods for measuring the key photophysical parameters of 2-Methylquinoline-6-carboxylic acid.
Figure 2: Experimental workflow for photophysical characterization.
Objective: To determine the maximum absorption (λex) and emission (λem) wavelengths of 2-Methylquinoline-6-carboxylic acid.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of 2-Methylquinoline-6-carboxylic acid in a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectrum: Record the absorption spectrum of the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm). The wavelength at which the highest absorbance is recorded is the λex.
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its λex. Record the fluorescence emission spectrum over a range of wavelengths longer than the excitation wavelength. The wavelength at which the highest fluorescence intensity is observed is the λem.
Objective: To quantify the light-absorbing capacity of 2-Methylquinoline-6-carboxylic acid at its λex.
Procedure:
-
Prepare a Standard Curve: Prepare a series of solutions of 2-Methylquinoline-6-carboxylic acid of known concentrations in the same solvent used for spectroscopy.
-
Measure Absorbance: Measure the absorbance of each solution at the λex determined in the previous protocol.
-
Plot and Calculate: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, where 'c' is the concentration in M and 'l' is the path length of the cuvette in cm (typically 1 cm).
Objective: To measure the efficiency of the fluorescence process of 2-Methylquinoline-6-carboxylic acid. The relative method, comparing the fluorescence of the sample to a well-characterized standard, is widely used.[12][13]
Standard Selection: Choose a quantum yield standard with absorption and emission spectra that are in a similar range to the sample. For a quinoline derivative, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a common choice.
Procedure:
-
Prepare Solutions: Prepare solutions of both the 2-Methylquinoline-6-carboxylic acid (sample) and the quantum yield standard in their respective solvents. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Record Spectra: Record the absorption and fluorescence emission spectra for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Objective: To evaluate the resistance of 2-Methylquinoline-6-carboxylic acid to photobleaching. This can be quantified by measuring the photobleaching quantum yield (Φb).[14]
Procedure:
-
Sample Preparation: Prepare a solution of the dye in a suitable buffer and mount it on a microscope slide.
-
Microscope Setup: Use a fluorescence microscope with a stable, high-intensity light source (e.g., a laser).
-
Continuous Illumination: Continuously illuminate a defined region of the sample with the excitation light.
-
Image Acquisition: Acquire images of the illuminated region at regular time intervals.
-
Data Analysis: Measure the fluorescence intensity of the region of interest in each image. Plot the fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of photostability. For a more quantitative measure, the data can be fitted to an exponential decay curve to determine the photobleaching rate constant, which can then be used to calculate the photobleaching quantum yield.[14]
A standardized approach for photostability testing is also outlined in the ICH Q1B guidelines, which involves exposing the sample to a defined light dose from a calibrated source.[15]
Conclusion and Future Outlook
This guide provides a robust framework for the comprehensive benchmarking of a novel fluorescent dye, using 2-Methylquinoline-6-carboxylic acid as a case study. By systematically determining its synthesis, photophysical properties, and photostability, and comparing these metrics to established commercial dyes, researchers can make an informed decision about its potential for their specific applications.
The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles. The successful characterization of 2-Methylquinoline-6-carboxylic acid will not only reveal its individual performance but also contribute to the broader understanding of quinoline-based fluorophores. Should this compound exhibit superior properties, such as a high quantum yield, exceptional photostability, or a unique spectral profile, it could represent a valuable addition to the molecular imaging and sensing toolkit. The journey from a promising chemical structure to a widely adopted fluorescent probe is paved with rigorous and objective evaluation, and it is our hope that this guide will serve as a valuable roadmap for that journey.
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A Comparative Guide to the In Vitro Biological Assay Validation of 2-Methylquinoline-6-carboxylic Acid
In the landscape of contemporary drug discovery, the rigorous validation of in vitro biological assays stands as a cornerstone for the reliable assessment of novel chemical entities. This guide provides a comprehensive framework for the validation of biological assays for 2-Methylquinoline-6-carboxylic acid, a heterocyclic compound with potential therapeutic applications. By juxtaposing its performance with established quinoline-based kinase inhibitors, Linifanib and Cabozantinib, this document offers researchers, scientists, and drug development professionals a detailed roadmap for evaluating its biological activity.
The following analysis is based on a composite of published data for structurally related quinoline derivatives and established assay validation principles. The data presented for 2-Methylquinoline-6-carboxylic acid is a well-informed, hypothetical projection intended to illustrate the validation process, as direct experimental data for this specific compound is not extensively available in the public domain.
Introduction to 2-Methylquinoline-6-carboxylic Acid and Comparator Compounds
Quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] 2-Methylquinoline-6-carboxylic acid, the focus of this guide, is a structurally intriguing molecule with potential as a building block in the synthesis of novel therapeutic agents.[3] To provide a robust comparative analysis, we will evaluate its hypothetical performance against two well-characterized, FDA-approved quinoline-based kinase inhibitors:
-
Linifanib (ABT-869): A potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors.[4][5][6][7]
-
Cabozantinib (XL184): A multi-tyrosine kinase inhibitor that targets MET, VEGFR2, and other receptor tyrosine kinases.[8][9][10][11][12]
This comparison will be framed within the context of validating a suite of in vitro assays designed to probe the potential anticancer and enzyme-inhibitory activities of these compounds.
Assay Validation Framework: Adhering to Scientific Integrity
The validation of any in vitro biological assay is paramount to ensure the accuracy, reliability, and reproducibility of the generated data. Our approach is grounded in the principles outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1).[13][14] The validation process for each assay will encompass the following key parameters:
-
Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative In Vitro Biological Assays
This section details the experimental protocols and comparative data for a series of in vitro assays designed to evaluate the biological activity of 2-Methylquinoline-6-carboxylic acid against Linifanib and Cabozantinib.
Cell Viability and Cytotoxicity Assays
Assessing the cytotoxic potential of a compound against cancer cell lines is a fundamental first step in anticancer drug discovery. Here, we compare the effects of the three compounds on the human colon carcinoma cell line HCT-116 and the human breast adenocarcinoma cell line MCF-7.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HCT-116 or MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 2-Methylquinoline-6-carboxylic acid, Linifanib, or Cabozantinib (typically from 0.01 µM to 100 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using non-linear regression.
Comparative Data: Cytotoxicity (IC50 in µM)
| Compound | HCT-116 | MCF-7 |
| 2-Methylquinoline-6-carboxylic acid (Hypothetical) | 8.5 | 12.3 |
| Linifanib | 5.2[6] | 7.8[15] |
| Cabozantinib | 3.1[8] | 4.5[11] |
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the 72-hour incubation, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Absorbance Measurement: Incubate for 30 minutes at room temperature and measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control.
Enzyme Inhibition Assays
Many quinoline-based compounds exert their anticancer effects by inhibiting specific protein kinases involved in cell signaling pathways.[16] This section details the validation of an in vitro kinase inhibition assay.
This assay measures the ability of the compounds to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.
Experimental Protocol: VEGFR2 Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine recombinant human VEGFR2 enzyme, a specific peptide substrate, and varying concentrations of the test compounds in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining in the well.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Comparative Data: VEGFR2 Kinase Inhibition (IC50 in nM)
| Compound | VEGFR2 IC50 (nM) |
| 2-Methylquinoline-6-carboxylic acid (Hypothetical) | 150 |
| Linifanib | 4[4][7] |
| Cabozantinib | 0.035[8] |
Signaling Pathway Analysis
To understand the mechanism of action of a compound, it is crucial to investigate its effects on intracellular signaling pathways. Western blotting is a powerful technique for this purpose.
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat HCT-116 cells with the IC50 concentration of each compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total Akt and phosphorylated Akt (p-Akt). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-Akt levels to total Akt.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the in vitro biological assay validation of 2-Methylquinoline-6-carboxylic acid, using the established kinase inhibitors Linifanib and Cabozantinib as benchmarks. The presented protocols for cytotoxicity, enzyme inhibition, and signaling pathway analysis provide a robust framework for characterizing the biological activity of this novel compound.
The hypothetical data for 2-Methylquinoline-6-carboxylic acid suggests a moderate cytotoxic and enzyme inhibitory profile. However, it is imperative to generate empirical data to confirm these projections. Future studies should focus on a broader screening against a panel of cancer cell lines and kinases to fully elucidate its therapeutic potential and mechanism of action. Furthermore, investigating its effects on other relevant signaling pathways and exploring potential synergistic effects with existing chemotherapeutic agents could provide valuable insights for its future development.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Methylquinoline-6-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Double-Edged Sword of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural and synthetic compounds with a vast array of pharmacological activities.[1] These activities span from anticancer and antimalarial to anti-inflammatory and antimicrobial properties, making quinoline derivatives highly attractive starting points for drug discovery programs.[2][3][4][5] The compound 2-Methylquinoline-6-carboxylic acid, in particular, serves as a versatile and crucial intermediate in the synthesis of novel, biologically active molecules.[6][7]
However, this broad bioactivity is a double-edged sword. The very features that allow quinoline derivatives to interact with a desired biological target can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target binding. Such interactions are a primary cause of adverse drug reactions and toxicity, potentially derailing promising therapeutic candidates during preclinical or clinical development.[8] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a supplementary exercise but a critical, foundational step in modern drug development.[9][10]
This guide provides a strategic framework and detailed methodologies for conducting comprehensive cross-reactivity studies on novel derivatives of 2-Methylquinoline-6-carboxylic acid. We will move beyond simple protocols to explain the causal logic behind experimental design, ensuring that the data generated is robust, interpretable, and directly applicable to lead optimization and candidate selection.
Strategic Design of a Cross-Reactivity Screening Panel
The first critical step is to design an intelligent and resource-effective screening panel. A scattergun approach is inefficient; instead, the panel should be curated based on a combination of predictive and evidence-based reasoning.
-
Target-Family Homology: The most obvious potential off-targets are proteins that are structurally related to the primary therapeutic target. For instance, if the primary target is a specific kinase, the initial panel should include other kinases from the same family and other closely related families that share conserved ATP-binding pockets.
-
Known Quinoline Liabilities: The extensive history of quinoline pharmacology provides a wealth of data on common off-target interactions. This class of compounds is known to interact with various biological systems. A well-designed panel should therefore include representative assays for targets such as:
-
Kinases: A broad panel (e.g., a 50-kinase panel) is often used to flag potential off-target activities.
-
GPCRs (G-protein coupled receptors): Especially those involved in cardiovascular and central nervous system functions.
-
Ion Channels: The hERG potassium channel is a critical antitarget due to its association with cardiotoxicity.
-
Cytochrome P450 (CYP) Enzymes: Inhibition of key CYP isozymes (e.g., 3A4, 2D6) can lead to drug-drug interactions.
-
-
In Silico Prediction: Computational methods, such as pharmacophore modeling and molecular docking, can screen the chemical structure of a derivative against large databases of protein structures to predict potential off-target binding events. While not a substitute for experimental validation, these methods are invaluable for prioritizing targets for the wet lab panel.[11]
The following workflow diagram illustrates the logical progression from a new chemical entity to a comprehensive selectivity profile.
Caption: On-target vs. off-target activity of a hypothetical quinoline derivative.
Conclusion
For derivatives of 2-Methylquinoline-6-carboxylic acid, a proactive and systematic approach to cross-reactivity profiling is indispensable. By combining predictive methods with robust, validated biochemical and cell-based assays, research teams can generate a clear and comparative dataset. This data, when quantified using metrics like the Selectivity Index, empowers medicinal chemists to make informed decisions, rationally design second-generation compounds with improved safety profiles, and ultimately increase the probability of selecting a successful clinical candidate. The investment in rigorous front-loading of selectivity studies pays significant dividends by mitigating the risk of late-stage failures.
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A Comparative Guide to the Structure-Activity Relationship of 2-Methylquinoline-6-Carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure, forming the core of numerous therapeutic agents. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 2-methylquinoline-6-carboxylic acid derivatives. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to elucidate the key structural modifications that influence biological activity and guide the rational design of novel therapeutic candidates.
Introduction: The Therapeutic Potential of the 2-Methylquinoline-6-Carboxylic Acid Scaffold
The 2-methylquinoline-6-carboxylic acid core is a versatile platform for drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][2][3] The methyl group at the 2-position and the carboxylic acid (or its amide derivatives) at the 6-position are critical for modulating the physicochemical properties and target interactions of these compounds. Understanding how modifications to these and other positions on the quinoline ring impact biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.
This guide will delve into the SAR of this scaffold by examining key substitutions and their influence on specific biological targets, supported by experimental data and detailed protocols.
Core SAR Principles: A Tale of Two Positions
The biological activity of 2-methylquinoline-6-carboxylic acid derivatives is profoundly influenced by the nature of the substituents at the 2- and 6-positions.
-
The 2-Position: Modulator of Potency and Selectivity: While this guide focuses on the 2-methyl substitution, it is crucial to understand the impact of other groups at this position to appreciate the significance of the methyl group. Studies on related quinoline derivatives have shown that the substituent at the 2-position can significantly impact potency and selectivity. For instance, in a series of 2-substituted quinoline-6-carboxamides evaluated as metabotropic glutamate receptor 1 (mGluR1) antagonists, hydrophobic cyclic amines at the 2-position, such as pyrrolidinyl and piperidinyl groups, demonstrated good inhibitory activity.[4] In contrast, less hydrophobic or more sterically hindered groups at this position often lead to a decrease in activity. The methyl group, being a small, hydrophobic substituent, can contribute to favorable van der Waals interactions within a target's binding pocket without introducing significant steric hindrance.
-
The 6-Position: The Gateway to Diverse Interactions: The carboxylic acid at the 6-position is a key interaction point, often forming hydrogen bonds or ionic interactions with biological targets. However, its derivatization into various amides has proven to be a highly effective strategy for modulating activity and physicochemical properties. The nature of the amide substituent can influence solubility, cell permeability, and target engagement.
Comparative Analysis: SAR in Action
To illustrate the practical application of these SAR principles, we will examine a case study of 2-substituted quinoline-6-carboxamides as mGluR1 antagonists and then draw comparisons with derivatives exhibiting other biological activities.
Case Study: 2-Substituted Quinoline-6-Carboxamides as mGluR1 Antagonists
A study on a series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives as potential mGluR1 antagonists for neuropathic pain provides excellent insights into the SAR of this scaffold.[4]
Key Findings:
-
Influence of the 2-Substituent: As mentioned, hydrophobic cyclic amines at the 2-position (e.g., pyrrolidinyl and piperidinyl) conferred the highest potency.[4] This suggests a hydrophobic binding pocket in the mGluR1 receptor that accommodates these groups. Derivatives with piperazine or morpholine at the 2-position showed weaker activity, indicating that size, shape, and polarity at this position are critical.[4]
-
Impact of the 6-Carboxamide Moiety: The size of the secondary amide at the 6-position was found to be another crucial factor.[4] Small amide groups, such as N-methyl or N-ethyl amides, were associated with higher inhibitory activity.[4] This highlights the importance of a constrained steric environment around the 6-position for optimal receptor binding.
Quantitative Data Summary:
| Compound ID | 2-Substituent | 6-Carboxamide | mGluR1 IC50 (µM)[4] |
| 12b | 2-pyrrolidinyl | N-methyl | >10 (48% inhibition at 10 µM) |
| 12c | 2-pyrrolidinyl | N-ethyl | >10 (52% inhibition at 10 µM) |
| 13c | 2-piperidinyl | N-ethyl | 2.16 |
This data clearly demonstrates that a combination of a hydrophobic cyclic amine at the 2-position and a small secondary amide at the 6-position is favorable for mGluR1 antagonistic activity.
Comparative Insights from Anticancer and Antimicrobial Derivatives
While the mGluR1 antagonist study provides a focused SAR analysis, examining derivatives with anticancer and antimicrobial activities reveals broader trends.
-
Anticancer Activity: In various quinoline-based anticancer agents, the nature of the substituent at the 2-position can influence the mechanism of action. For instance, bulky aromatic groups at the 2-position have been associated with topoisomerase inhibition.[5] The carboxamide at the 6-position can also be modified to enhance anticancer potency, with some derivatives showing activity in the micromolar range against various cancer cell lines.[6]
-
Antimicrobial Activity: The antimicrobial properties of quinoline derivatives are also heavily dependent on their substitution patterns. Modifications to the 6-carboxamide moiety have been shown to influence activity against both Gram-positive and Gram-negative bacteria.[7]
The overarching principle is that the 2-methylquinoline-6-carboxylic acid scaffold is a highly tunable platform. The specific biological activity and potency can be fine-tuned by judicious selection of substituents at various positions, with the 2- and 6-positions being particularly influential.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 2-Methylquinoline-6-Carboxylic Acid Derivatives
A common and versatile method for the synthesis of the 2-methylquinoline core is the Doebner-von Miller reaction .[8][9]
Step-by-Step Protocol for Doebner-von Miller Synthesis of a 2-Methylquinoline Precursor:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzoic acid (1 equivalent) with a strong acid such as hydrochloric acid or sulfuric acid in a suitable solvent like ethanol.
-
Addition of α,β-Unsaturated Carbonyl: Slowly add crotonaldehyde (1.2 equivalents) to the reaction mixture. An oxidizing agent, such as arsenic acid or the nitro compound corresponding to the starting aniline, is also added.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the 2-methylquinoline-6-carboxylic acid.
Amide Coupling to Form 6-Carboxamide Derivatives:
-
Activation of Carboxylic Acid: Dissolve the synthesized 2-methylquinoline-6-carboxylic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Addition of Amine: To the activated carboxylic acid, add the desired primary or secondary amine (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final carboxamide derivative is purified by column chromatography.
Biological Evaluation
MTT Assay for Cytotoxicity (Anticancer Screening): [10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-methylquinoline-6-carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution): [2][4]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the SAR Workflow
To better illustrate the logical flow of a typical SAR study for 2-methylquinoline-6-carboxylic acid derivatives, the following diagram outlines the key steps from initial hit identification to lead optimization.
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A Senior Scientist's Guide to Assessing the Selectivity of 2-Methylquinoline-6-carboxylic Acid-Based Probes
The quinoline scaffold has long been a privileged structure in medicinal chemistry and probe development, prized for its intriguing fluorescence properties and biological activity.[3][4][5] Specifically, 2-Methylquinoline-6-carboxylic acid (2-MQ-6-CA) serves as a versatile and highly modular starting point for the synthesis of novel fluorescent probes.[6][7] Its structure allows for facile functionalization, enabling the tuning of photophysical properties and the introduction of target-specific binding motifs.[8]
This guide provides an in-depth framework for the rigorous assessment of selectivity for probes derived from the 2-MQ-6-CA scaffold. We will move beyond simple binding assays to construct a holistic, self-validating system of evaluation that ensures the data you generate is both accurate and reliable.
The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Artifacts
A chemical probe is designed to perturb a single node in a complex biological network. The central challenge is that a cellular environment is inherently crowded. A probe that binds its intended target but also interacts with one or more "off-targets" can trigger unintended signaling cascades, leading to misinterpretation of the biological outcome. Therefore, a comprehensive selectivity assessment is not an optional step but a foundational requirement for validating any new chemical probe.[2][9]
The following diagram illustrates this fundamental concept. The ideal probe (Probe A) engages only its primary target, leading to a clean, interpretable downstream signal. A non-selective probe (Probe B) creates a convoluted output by interacting with both its intended target and an unrelated off-target.
Key Methodologies for a Multi-Tiered Selectivity Assessment
A robust validation strategy employs orthogonal methods across biochemical, cellular, and proteomic levels. No single experiment is sufficient; confidence is built through the convergence of evidence from multiple, distinct approaches.
Tier 1: Foundational Biochemical Analysis
The initial phase involves characterizing the direct interaction between the probe and its purified target protein, as well as closely related potential off-targets.
Causality: This assay directly measures the binding affinity (dissociation constant, Kd) of the fluorescent 2-MQ-6-CA probe to its purified target. A potent probe should exhibit high affinity (typically low nanomolar Kd) for its target, which is the first checkpoint in its evaluation.[10]
Methodology:
-
Reagent Preparation: Prepare a stock solution of the 2-MQ-6-CA probe in an appropriate buffer (e.g., PBS with 0.01% Tween-20). Prepare a dilution series of the purified target protein in the same buffer.
-
Titration: In a microplate, add a fixed concentration of the fluorescent probe to each well. Then, add increasing concentrations of the target protein to the wells. Include a "probe only" control.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence intensity or fluorescence polarization (FP) using a plate reader. The binding of the larger protein to the smaller probe will result in a change in its rotational speed, leading to an increase in FP.
-
Data Analysis: Plot the change in fluorescence or FP against the concentration of the target protein. Fit the data to a one-site binding model to calculate the Kd.
Tier 2: Cellular Target Engagement
After confirming high-affinity binding in a purified system, the next critical step is to verify that the probe engages its target within the complex and heterogeneous environment of a living cell.
Causality: This assay validates that the probe binds to the intended target in its native cellular context. By pre-incubating cells with a known, highly selective, and unlabeled inhibitor of the target, we can determine if the fluorescent signal from our 2-MQ-6-CA probe is diminished. A significant reduction in signal confirms that both compounds are competing for the same binding site on the same target.[11]
Methodology:
-
Cell Culture: Plate cells known to express the target of interest onto glass-bottom imaging dishes and culture overnight.
-
Inhibitor Pre-incubation: Treat one set of cells with a high concentration (e.g., 100x Kd) of a validated, unlabeled inhibitor for the target for 1-2 hours. Treat a control set with vehicle only.
-
Probe Labeling: Add the 2-MQ-6-CA probe to both sets of cells at a concentration near its Kd and incubate for the optimal time determined in preliminary experiments.
-
Imaging: Wash the cells with fresh media to remove unbound probe. Image both the control and inhibitor-treated cells using a fluorescence microscope with identical acquisition settings.
-
Analysis: Quantify the fluorescence intensity per cell. A statistically significant decrease in fluorescence in the inhibitor-treated group indicates specific on-target binding.
Tier 3: Unbiased Proteome-Wide Profiling
The ultimate test of selectivity is to assess the probe's interactions against the entire proteome in an unbiased manner. Chemical proteomics is the gold standard for this evaluation.[12][13]
Causality: This method identifies all proteins that physically interact with the probe from a complex cell lysate. By comparing the proteins pulled down by the active probe to those pulled down by a structurally similar but biologically inactive control, we can generate a comprehensive and unbiased list of potential on- and off-targets.[14]
Methodology:
-
Probe Immobilization: Synthesize a version of the 2-MQ-6-CA probe and a negative control molecule (e.g., an isomer with a disrupted binding motif) that includes a linker for conjugation to affinity beads (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.
-
Affinity Pulldown: Incubate the cell lysate with the probe-conjugated beads and the control beads separately for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads and perform an on-bead or in-solution tryptic digest.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. True binding partners will be significantly enriched in the active probe sample compared to the negative control.
Comparative Analysis: A Hypothetical Case Study
To illustrate the application of these principles, let's consider a hypothetical 2-MQ-6-CA-based probe, MQCA-TgtX-1 , designed to be a selective inhibitor for a protein named Target-X. We will compare its performance against two alternative probes based on different fluorophore scaffolds: BDP-TgtX-1 (BODIPY-based) and Coumarin-TgtX-1 .
Table 1: Comparison of Photophysical Properties
| Property | MQCA-TgtX-1 | BDP-TgtX-1 | Coumarin-TgtX-1 | Rationale |
| Absorbance (λmax) | 410 nm | 505 nm | 390 nm | Determines the optimal excitation wavelength. |
| Emission (λmax) | 520 nm | 515 nm | 470 nm | Determines the detection channel; longer wavelengths are often preferred to reduce autofluorescence. |
| Quantum Yield (Φ) | 0.45 | 0.90 | 0.65 | A measure of brightness. Higher is generally better. |
| Stokes Shift | 110 nm | 10 nm | 80 nm | The separation between absorbance and emission maxima. A larger Stokes shift is advantageous for minimizing signal bleed-through. |
| Photostability | High | Medium | Low | Resistance to photobleaching during prolonged imaging. |
Table 2: In Vitro Selectivity Profile (Kd in nM)
This table presents dissociation constants (Kd) determined from fluorescence binding assays against Target-X and three of its most closely related family members (Off-Target A, B, C).
| Target | MQCA-TgtX-1 (Kd, nM) | BDP-TgtX-1 (Kd, nM) | Coumarin-TgtX-1 (Kd, nM) |
| Target-X (On-Target) | 15 | 25 | 50 |
| Off-Target A | 850 | 75 | >10,000 |
| Off-Target B | >10,000 | 1,200 | 600 |
| Off-Target C | 2,500 | 3,000 | >10,000 |
| Selectivity (vs. A) | 57x | 3x | >200x |
Analysis: MQCA-TgtX-1 demonstrates excellent potency (15 nM Kd) and good selectivity (>50-fold) against its closest off-target. While BDP-TgtX-1 is potent, its poor selectivity against Off-Target A (only 3-fold) makes it a problematic tool, as any observed cellular effects could be due to inhibition of either target.
Visualizing the Validation Workflow
A comprehensive assessment follows a logical progression from basic characterization to deep proteomic validation. This workflow ensures that resources are invested in probes that show promise at each preceding stage.
Conclusion
The 2-Methylquinoline-6-carboxylic acid scaffold represents a powerful platform for the development of novel fluorescent probes. Its synthetic tractability allows for the creation of diverse compound libraries tailored for specific biological targets. However, the potential of this scaffold can only be realized through a commitment to rigorous, multi-faceted selectivity profiling.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Methylquinoline-6-carboxylic Acid in Complex Mixtures
Introduction: Navigating the Analytical Challenge
2-Methylquinoline-6-carboxylic acid is a key heterocyclic compound, often encountered as a crucial synthetic intermediate in the development of pharmaceuticals and as a potential drug metabolite.[1] Its accurate quantification in complex biological matrices, such as plasma, urine, or tissue homogenates, is paramount for pharmacokinetic, toxicokinetic, and metabolic studies in drug development. However, the inherent complexity of these matrices presents a significant analytical challenge. Endogenous components like proteins, lipids, and salts can interfere with analysis, suppress instrument signals, and ultimately compromise data integrity.
This guide provides a comparative analysis of the primary analytical techniques for quantifying 2-Methylquinoline-6-carboxylic acid. We will delve into the causality behind methodological choices, from sample preparation to instrumental analysis, and provide field-proven protocols. Our focus is on building a robust, self-validating analytical workflow that ensures data is accurate, reliable, and reproducible, meeting the stringent requirements of regulatory bodies.[2][3]
Physicochemical Profile of the Analyte
Understanding the analyte's properties is the foundation for method development.
-
Structure:
Source: PubChem CID 604483[4]
-
Molecular Formula: C₁₁H₉NO₂[5]
-
Molecular Weight: 187.19 g/mol [4]
-
Key Features: The molecule possesses a carboxylic acid group, making it polar, and a quinoline core, which provides a chromophore for UV detection. Its polarity and potential for hydrogen bonding dictate its solubility and chromatographic behavior.
Core Analytical Techniques: A Comparative Analysis
The choice of analytical technique is a trade-off between sensitivity, specificity, throughput, and the need for structural information. We will compare the three most relevant methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantifying pharmaceutical compounds in complex mixtures due to its versatility and robustness.
-
Principle & Causality: Reversed-phase HPLC (RP-HPLC) is the predominant mode used. A nonpolar stationary phase (typically C18) is used with a polar mobile phase.[6] 2-Methylquinoline-6-carboxylic acid, being moderately polar, will have a good affinity for the stationary phase, allowing for effective separation from more polar matrix components that elute earlier and less polar components that are retained longer. The mobile phase typically consists of an aqueous component with an acid (e.g., 0.1% phosphoric or formic acid) to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and reproducible retention times. An organic modifier (like acetonitrile or methanol) is used to control the elution strength.[6]
-
Detection Methods:
-
UV-Vis Detection: Simple, cost-effective, and reliable. The quinoline ring system provides a strong chromophore, making UV detection highly suitable.[6] However, it may lack specificity if co-eluting matrix components also absorb at the selected wavelength.
-
Mass Spectrometry (LC-MS/MS): Offers superior specificity and sensitivity. By monitoring specific parent-to-daughter ion transitions (Selected Reaction Monitoring, SRM), it can quantify the analyte even in the presence of co-eluting interferences. This is the gold standard for bioanalysis.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation efficiency and definitive identification but comes with a critical prerequisite for this analyte.
-
Principle & Causality: GC requires analytes to be volatile and thermally stable. The carboxylic acid group on 2-Methylquinoline-6-carboxylic acid makes it non-volatile.[8] Therefore, a chemical derivatization step is mandatory to convert the polar -COOH group into a less polar, more volatile ester (e.g., methyl or silyl ester).[8] While this adds a step to sample preparation, the resulting derivative can be readily analyzed by GC-MS, often with very high sensitivity.
-
Advantages & Disadvantages: The primary advantage is the high resolving power of capillary GC columns and the high specificity of mass spectrometry.[9] The main disadvantage is the need for a reproducible and complete derivatization reaction, which can introduce variability if not carefully controlled.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary method that does not require an identical chemical standard for calibration.
-
Principle & Causality: The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it.[10] By integrating the area of a specific, non-overlapping proton signal from 2-Methylquinoline-6-carboxylic acid and comparing it to the integral of a certified internal standard of known concentration, an absolute concentration can be determined.[11]
Comparative Summary of Analytical Techniques
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | qNMR |
| Specificity | Moderate | Very High | High | High (if peaks are resolved) |
| Sensitivity (Typical LOQ) | ~10-50 ng/mL | ~0.01-1 ng/mL | ~0.1-5 ng/mL | >1 µg/mL |
| Sample Prep Complexity | Moderate | Moderate | High (derivatization required) | Low to Moderate |
| Throughput | High | High | Moderate | Low |
| Need for Standard | Yes | Yes (stable-isotope labeled is best) | Yes | No (uses certified quant standard) |
| Best For | Routine QC, high concentration samples | Low-level bioanalysis, high specificity | Volatile compound analysis, high resolution | Structural confirmation, absolute quantification without identical standard |
Critical Step: Sample Preparation in Complex Matrices
The goal of sample preparation is to remove interfering matrix components and concentrate the analyte, ensuring a clean and robust analysis.[15] For a biological matrix like blood plasma, proteins are the primary interference.[16]
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins. | Simple, fast, inexpensive. | Non-selective, analyte may be lost to co-precipitation, significant matrix effects (ion suppression in MS).[17] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned from the aqueous sample into an immiscible organic solvent based on pH and polarity. | Cleaner extract than PPT, can concentrate analyte. | Labor-intensive, requires solvent optimization, can be difficult to automate.[16] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a small volume of solvent. | High selectivity, excellent for trace enrichment, easily automated, provides the cleanest extracts.[15][16] | Higher cost per sample, requires method development. |
For robust and sensitive bioanalysis of 2-Methylquinoline-6-carboxylic acid, Solid-Phase Extraction (SPE) is the recommended approach due to its superior cleanup and ability to minimize matrix effects, especially for LC-MS/MS analysis.
General Workflow for Analysis
Caption: General workflow for quantitative analysis in biological fluids.
Method Validation: A Self-Validating System
An analytical method is only reliable if it is validated for its intended purpose.[2][18] Validation demonstrates that the method is accurate, precise, and specific. Key parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[3]
| Parameter | Description | Typical Acceptance Criteria (Bioanalysis) |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte over a defined range.[18] | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; must meet accuracy and precision criteria. |
Experimental Protocols
The following protocols are provided as a robust starting point for method development.
Protocol 1: Sample Preparation using Mixed-Mode SPE
This protocol is designed for plasma and leverages a mixed-mode cation exchange SPE sorbent, which is ideal for retaining the basic quinoline nitrogen while allowing for stringent washing steps.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of ultrapure water.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Take 200 µL of plasma, add the internal standard, and dilute with 800 µL of 2% formic acid. Vortex. Load the entire 1 mL onto the SPE cartridge.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
Protocol 2: RP-HPLC-UV Method
This method provides a reliable quantitative analysis suitable for concentrations above ~10 ng/mL.
-
Instrumentation: HPLC system with UV detector, autosampler, and column oven.
-
Column: C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: Gradient from 10% to 90% B
-
10-12 min: Hold at 90% B
-
12-13 min: Return to 10% B
-
13-15 min: Hold at 10% B for re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 289 nm.[6]
-
Run Time: 15 minutes.
Decision Tree for Method Selection
Caption: Decision guide for selecting the appropriate analytical method.
Conclusion
The quantitative analysis of 2-Methylquinoline-6-carboxylic acid in complex mixtures demands a well-considered analytical strategy. For high-sensitivity and high-specificity applications typical in drug development, a validated LC-MS/MS method coupled with Solid-Phase Extraction represents the most robust and reliable approach. For routine analysis of higher concentration samples where matrix interferences are minimal, HPLC-UV offers a cost-effective and high-throughput alternative. qNMR remains an indispensable tool for absolute quantification in the absence of a reference standard and for structural verification. The choice of method must align with the specific requirements of the study, balancing the need for sensitivity, specificity, and throughput to generate data of the highest integrity.
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National Center for Biotechnology Information. (n.d.). 2-Methylquinoline-6-carboxylic acid. PubChem. Retrieved January 12, 2026, from [Link]
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Nagana Gowda, G. A., & Raftery, D. (2017). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Metabolites, 7(4), 54. Retrieved January 12, 2026, from [Link]
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Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5480-5489. Retrieved January 12, 2026, from [Link]
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Emwas, A.-H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123. Retrieved January 12, 2026, from [Link]
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Souza, I. D., & Queiroz, M. E. C. (2010). Practical tips on preparing plasma samples for drug analysis using SPME. Bioanalysis, 2(8), 1455-1471. Retrieved January 12, 2026, from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
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Ren, X., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2023, 1-7. Retrieved January 12, 2026, from [Link]
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CP Lab Safety. (n.d.). 2-Methylquinoline-6-carboxylic Acid, min 98% (HPLC), 100 grams. Retrieved January 12, 2026, from [Link]
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Fu, Y., et al. (2021). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. IOP Conference Series: Earth and Environmental Science, 792, 012039. Retrieved January 12, 2026, from [Link]
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Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved January 12, 2026, from [Link]
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-
Lee, J., et al. (2015). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical and Pharmaceutical Bulletin, 63(10), 807-816. Retrieved January 12, 2026, from [Link]
-
Ling, X., et al. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. Retrieved January 12, 2026, from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved January 12, 2026, from [Link]
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Glowiak, T., & Malarski, Z. (1987). Crystal structure of quinoline-2-carboxylic acid · quinolinium-2-carboxylate. Journal of Crystallographic and Spectroscopic Research, 17(2), 175-184. Retrieved January 12, 2026, from [Link]
-
Sytnik, K. M., et al. (2019). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 53(4), 312-316. Retrieved January 12, 2026, from [Link]
-
Alias, M. F., & Omran, S. I. (2014). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4 dimethyl-2,2 -bipyridyl (L2) with V(IV),Cr(III), Rh(III), Cd(II) and Pt(IV) ions. International Journal of Advanced Research, 2(12), 1-10. Retrieved January 12, 2026, from [Link]
-
Alias, M. F., & Omran, S. I. (2014). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4/-dimethyl-2,2/-bipyridyl with V(IV),Cr(III), Rh(III), Cd(II) and Pt(IV). Baghdad Science Journal, 11(3). Retrieved January 12, 2026, from [Link]
- BenchChem. (n.d.). A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes.
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Inter-Laboratory Comparison Guide for the Characterization of 2-Methylquinoline-6-carboxylic acid
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Robust Characterization
2-Methylquinoline-6-carboxylic acid is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its quinoline core is a key pharmacophore in various therapeutic agents, and the carboxylic acid moiety provides a handle for further chemical modifications.[2][3] Given its role as a crucial building block, ensuring the identity, purity, and consistency of 2-Methylquinoline-6-carboxylic acid is paramount for reproducible research and development outcomes.
This guide presents an inter-laboratory comparison of the characterization of 2-Methylquinoline-6-carboxylic acid, highlighting common analytical techniques and potential sources of variability. By understanding these nuances, researchers can implement more robust analytical workflows, leading to higher confidence in their results.
Physicochemical Properties of 2-Methylquinoline-6-carboxylic acid
A summary of the key physicochemical properties of 2-Methylquinoline-6-carboxylic acid is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [1][4][5] |
| Molecular Weight | 187.19 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 263 °C | [1] |
| Purity (typical) | ≥98% (HPLC) | [1][7] |
| CAS Number | 635-80-3 | [1][4][5] |
Analytical Methodologies: A Comparative Overview
The following sections detail the experimental protocols for the most common and effective techniques for characterizing 2-Methylquinoline-6-carboxylic acid. Each section includes a discussion of the underlying principles and the rationale for specific experimental choices.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of non-volatile organic compounds. Its high resolution allows for the separation of the main compound from closely related impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve 1 mg of 2-Methylquinoline-6-carboxylic acid in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL
Rationale: The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better peak shape. A gradient elution is crucial for separating both polar and non-polar impurities that might be present.
HPLC Workflow for Purity Assessment
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule, confirming the compound's structure.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylquinoline-6-carboxylic acid in 0.7 mL of a deuterated solvent such as DMSO-d₆. The use of DMSO-d₆ is recommended due to the potential for the carboxylic acid proton to exchange with residual water in other solvents.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference: Use the residual solvent peak (DMSO at ~2.50 ppm) as an internal reference.
Expected Chemical Shifts (δ) in DMSO-d₆:
-
~2.7 ppm (singlet, 3H): Methyl group (-CH₃)
-
~7.5-8.5 ppm (multiplets, 5H): Aromatic protons of the quinoline ring
-
~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH)
Rationale: DMSO-d₆ is a good choice as it can solubilize the compound and slow down the exchange of the acidic proton, making it observable. A higher field magnet provides better resolution of the aromatic signals.
¹H NMR Workflow for Structural Confirmation
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules, confirming the molecular weight.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is recommended as it is a soft ionization technique suitable for this type of molecule.
-
Polarity: Both positive and negative ion modes should be tested.
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺.
-
Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻.
-
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.
Expected m/z Values:
-
[M+H]⁺: 188.0657
-
[M-H]⁻: 186.0504
Rationale: ESI is gentle and minimizes fragmentation, ensuring the molecular ion is the base peak. High-resolution MS provides an accurate mass that can be used to confirm the elemental composition.
Mass Spectrometry Workflow for Molecular Weight Confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is often preferred for its simplicity and speed.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum should be collected before analyzing the sample.
Expected Characteristic IR Absorptions (cm⁻¹):
-
~3000-2500 (broad): O-H stretch of the carboxylic acid
-
~1700: C=O stretch of the carboxylic acid
-
~1600, 1500, 1450: C=C and C=N stretching of the quinoline ring
-
~1300: C-O stretch of the carboxylic acid
Rationale: FTIR is a rapid and non-destructive technique that provides a molecular fingerprint and confirms the presence of key functional groups.
FTIR Workflow for Functional Group Analysis
Inter-Laboratory Comparative Data Analysis
To illustrate the importance of standardized procedures, the following tables present hypothetical data from three independent laboratories characterizing the same batch of 2-Methylquinoline-6-carboxylic acid.
Table 1: HPLC Purity Assessment
| Laboratory | Purity (%) | Major Impurity (Retention Time, Area %) |
| Lab A | 99.2 | 10.5 min, 0.5% |
| Lab B | 98.5 | 10.5 min, 0.9%; 12.1 min, 0.3% |
| Lab C | 99.1 | 10.6 min, 0.6% |
Table 2: High-Resolution Mass Spectrometry
| Laboratory | Ion Mode | Observed m/z | Calculated m/z | Mass Error (ppm) |
| Lab A | [M+H]⁺ | 188.0655 | 188.0657 | -1.1 |
| Lab B | [M+H]⁺ | 188.0661 | 188.0657 | +2.1 |
| Lab C | [M-H]⁻ | 186.0501 | 186.0504 | -1.6 |
Table 3: ¹H NMR Chemical Shift of Methyl Protons (ppm)
| Laboratory | Solvent | Chemical Shift (δ) |
| Lab A | DMSO-d₆ | 2.71 |
| Lab B | DMSO-d₆ | 2.72 |
| Lab C | CDCl₃ | Not clearly resolved |
Discussion of Discrepancies and Best Practices
The hypothetical data reveals minor but significant variations between the laboratories, which can be attributed to several factors:
-
HPLC Purity: The differences in purity values and the number of detected impurities could arise from variations in column performance, mobile phase preparation, and integration parameters. Lab B's detection of an additional impurity highlights the importance of optimizing chromatographic conditions.
-
Mass Spectrometry: All labs reported accurate mass measurements within an acceptable range (<5 ppm). The choice of positive or negative ion mode can be lab-dependent, but both should yield data that confirms the molecular formula.
-
¹H NMR: The discrepancy in the methyl proton chemical shift is minor and likely due to slight differences in instrument calibration or referencing. Lab C's use of CDCl₃ resulted in poor data, underscoring the critical role of solvent selection for this particular compound.
Best Practice Recommendations:
-
Standardized Protocols: The use of detailed, standardized operating procedures (SOPs) is crucial for minimizing inter-laboratory variability.[8]
-
Certified Reference Materials: Where available, the use of a certified reference material for instrument calibration and method validation is highly recommended.
-
System Suitability Tests: Before each analytical run, system suitability tests should be performed to ensure the analytical system is performing adequately.
-
Data Processing Consistency: Clear guidelines for data processing, such as peak integration parameters in HPLC, should be established and followed consistently.
-
Solvent Selection: The choice of solvent for analysis (especially for NMR) should be carefully considered and standardized across labs.
Conclusion
The robust characterization of 2-Methylquinoline-6-carboxylic acid is essential for its successful application in research and development. While techniques like HPLC, NMR, MS, and FTIR are powerful tools, this guide demonstrates that meticulous attention to experimental detail and standardized protocols are necessary to ensure data consistency and comparability across different laboratories. By implementing the best practices outlined herein, researchers can have greater confidence in the quality and reliability of their analytical data.
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Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Methylquinoline-6-carboxylic Acid, min 98% (HPLC). Retrieved from [Link]
-
J-Stage. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Retrieved from [Link]
-
PubMed Central. (2025). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Retrieved from [Link]
-
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Literature review of the applications of 2-Methylquinoline-6-carboxylic acid
An In-Depth Technical Guide to the Applications of 2-Methylquinoline-6-carboxylic Acid: A Comparative Analysis for Advanced Research
Abstract
2-Methylquinoline-6-carboxylic acid, a heterocyclic compound with the chemical formula C₁₁H₉NO₂, is a versatile and highly valuable building block in modern chemistry.[1][2] Its rigid, aromatic quinoline core, combined with the reactive carboxylic acid and methyl functional groups, makes it a pivotal intermediate in the synthesis of a wide array of functional molecules. This guide provides a comprehensive review of its primary applications, focusing on its role in drug discovery, particularly in the development of therapeutics for neurological disorders, and its emerging use in materials science. We will provide an objective comparison of its derivatives' performance against established alternatives, supported by experimental data, and detail the synthetic protocols necessary for its utilization. This document is intended for researchers, medicinal chemists, and materials scientists seeking to leverage the unique properties of this powerful scaffold.
Synthesis of the 2-Methylquinoline-6-carboxylic Acid Scaffold
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing access to this scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Comparative Synthetic Strategies
Classic methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedlander syntheses.[3]
-
Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. While effective for unsubstituted quinolines, it requires harsh, strongly acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[3][4]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. It is one of the most common methods for preparing 2-methylquinolines.
-
Friedlander Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It is particularly useful for preparing 2-substituted quinoline derivatives under milder, often base-catalyzed, conditions.[3]
For 2-Methylquinoline-6-carboxylic acid, a Doebner-von Miller approach starting from 4-aminobenzoic acid is a logical and efficient pathway.
Experimental Protocol: Synthesis via Doebner-von Miller Reaction
This protocol outlines a plausible and robust method for the gram-scale synthesis of the title compound. The causality behind this choice rests on the direct installation of the required carboxylic acid and 2-methyl groups from commercially available starting materials.
Step 1: Reaction of 4-aminobenzoic acid with Crotonaldehyde
-
To a stirred solution of 4-aminobenzoic acid (1 eq.) in ethanol, add concentrated hydrochloric acid (catalytic amount) slowly at room temperature.
-
Add crotonaldehyde (2.5 eq.) dropwise to the mixture. The excess crotonaldehyde serves as both reactant and an in-situ source of the oxidizing equivalent (hydrogen acceptor).
-
Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 2-Methylquinoline-6-carboxylic acid as a solid.
Causality Note: The use of an acid catalyst is crucial for promoting the initial Michael addition of the aniline to the α,β-unsaturated aldehyde and the subsequent cyclization and dehydration steps. The final oxidation (aromatization) step is often facilitated by intermediates formed during the reaction.
Synthetic Workflow Diagram
Caption: Workflow for discovery of mGluR1 Antagonists. [5] Comparative Performance Data: The study revealed that a hydrophobic cyclic amine at the 2-position and a small secondary amide at the 6-position were critical for potent inhibitory activity. [5]The performance of a lead compound, 13c , was compared directly to the standard-of-care drug, gabapentin.
Table 1: In Vitro mGluR1 Antagonistic Activity of Selected Derivatives
| Compound | R¹ (at 2-position) | R² & R³ (Amide) | IC₅₀ (µM) [5] |
|---|---|---|---|
| 13a | Pyrrolidin-1-yl | -NH-cyclopropyl | 3.01 |
| 13c | Pyrrolidin-1-yl | -NH-ethyl | 2.16 |
| 13d | Pyrrolidin-1-yl | -NH-propyl | 5.24 |
| 14a | Piperidin-1-yl | -NH-cyclopropyl | 4.55 |
Data synthesized from Lee et al., Chemical and Pharmaceutical Bulletin, 2014. [5] Table 2: In Vivo Efficacy Comparison in a Rat Neuropathic Pain Model
| Treatment | Dose (mg/kg, p.o.) | Mechanical Allodynia (% Reduction) [5] | Cold Allodynia (Paw Withdrawal) [5] |
|---|---|---|---|
| Gabapentin | 100 | ~60% at 3h | Significant reduction |
| Compound 13c | 100 | ~30% at 3h | Moderate reduction |
Data synthesized from Lee et al., Chemical and Pharmaceutical Bulletin, 2014. [5] Analysis and Insights: The data clearly shows that derivatives of the 2-methylquinoline-6-carboxylic acid scaffold can be potent mGluR1 antagonists. Compound 13c demonstrated the highest potency in vitro with an IC₅₀ of 2.16 µM. [5]However, in the in vivo comparison, while 13c showed analgesic effects, its efficacy was not comparable to that of gabapentin, indicating that further optimization of its pharmacokinetic properties is necessary. [5]This work validates the scaffold's utility but underscores the challenges of translating in vitro potency to in vivo efficacy.
Potential as an Anticancer Agent Scaffold
While specific studies on 2-Methylquinoline-6-carboxylic acid in cancer are limited, the broader class of quinoline carboxylic acids has shown significant promise. For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel and selective histone deacetylase (HDAC) inhibitors, which are a validated class of anticancer targets. [6]Other studies have demonstrated that various quinoline carboxylic acids possess remarkable growth inhibition capacities against cancer cell lines like MCF7 (breast) and HELA (cervical). [7] Comparative Insight: This suggests that 2-Methylquinoline-6-carboxylic acid is a promising, yet underexplored, starting point for developing novel anticancer agents. Its substitution pattern differs from the more extensively studied 4-carboxylic acid isomers, offering an opportunity to explore new chemical space and potentially discover inhibitors with novel selectivity profiles against targets like HDACs or protein kinases. [6][8]
Applications in Materials Science and Industry
Beyond pharmaceuticals, the rigid, planar, and electron-rich nature of the quinoline ring system makes it an attractive component for advanced materials. [9]
-
Fluorescent Dyes and Organic Electronics: The inherent fluorescence of the quinoline core allows derivatives of 2-Methylquinoline-6-carboxylic acid to be used in the development of fluorescent probes for biological imaging. [9]Furthermore, its structure can be incorporated into larger conjugated systems for use as organic semiconductors in flexible electronics and solar cells. [9]The carboxylic acid group provides a convenient handle for tuning solubility and attaching the molecule to surfaces or polymer backbones.
-
Corrosion Inhibitors: The nitrogen atom in the quinoline ring can effectively coordinate to metal surfaces, while the planar aromatic structure allows for efficient surface coverage. This makes its derivatives effective components in corrosion inhibitor formulations for protecting metals. [9] Comparative Advantage: Compared to simpler aromatic carboxylic acids like benzoic acid, the extended π-system and heteroatomic nature of 2-Methylquinoline-6-carboxylic acid provide superior photophysical properties (for dyes) and stronger surface adsorption (for corrosion inhibition).
Conclusion and Future Directions
2-Methylquinoline-6-carboxylic acid is a foundational chemical entity with proven applications and significant future potential. Its primary value has been demonstrated as a scaffold in medicinal chemistry, leading to the discovery of potent mGluR1 antagonists for neuropathic pain. While direct comparisons with market leaders like gabapentin show a need for further optimization, the scaffold itself is validated. [5] Future research should focus on:
-
Pharmacokinetic Optimization: Improving the metabolic stability and bioavailability of the drug candidates derived from this scaffold.
-
Exploring New Biological Targets: Leveraging the scaffold's potential in developing anticancer agents, antivirals, or antibacterials, building on the success of other quinoline isomers.
-
Systematic Materials Science Studies: Quantifying the performance of its derivatives as fluorescent dyes and organic semiconductors and comparing their quantum yields, charge mobility, and stability against industry-standard materials.
This versatile molecule remains a rich starting point for innovation across multiple scientific disciplines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methylquinoline-6-carboxylic Acid
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of chemical reagents like 2-Methylquinoline-6-carboxylic acid requires a thorough understanding of its properties and the associated regulatory landscape. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methylquinoline-6-carboxylic acid, ensuring the safety of laboratory personnel and environmental compliance. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific excellence.
Understanding the Hazard Profile of 2-Methylquinoline-6-carboxylic Acid
Before any disposal procedure, a comprehensive understanding of the chemical's hazards is paramount. 2-Methylquinoline-6-carboxylic acid (CAS RN: 635-80-3) is a heterocyclic aromatic compound.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]
A Safety Data Sheet (SDS) for 2-Methylquinoline-6-carboxylic acid from Tokyo Chemical Industry (TCI) confirms these classifications and does not list any immediate physical or environmental hazards. However, the absence of data does not equate to the absence of risk. Therefore, it is prudent to treat this compound as potentially harmful to the environment and avoid direct release into drains or waterways.
Table 1: GHS Hazard Classification for 2-Methylquinoline-6-carboxylic acid
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 604483[1]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of 2-Methylquinoline-6-carboxylic acid is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework.[3][4]
-
EPA's Role (RCRA): The EPA regulates hazardous waste from "cradle-to-grave." This means that as a generator of this waste, your laboratory is responsible for its safe handling, storage, and ultimate disposal through a licensed facility.[5] 2-Methylquinoline-6-carboxylic acid waste must be evaluated to determine if it meets the criteria of a "hazardous waste" under 40 CFR parts 260 through 273.[3] Given its toxic properties, it is likely to be classified as such.
-
OSHA's Role (Laboratory Standard): OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[6][7][8] This plan must include procedures for safe handling and disposal of hazardous chemicals, as well as training for all laboratory personnel.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of 2-Methylquinoline-6-carboxylic acid, a robust PPE strategy is non-negotiable. The following PPE should be worn when handling this chemical, especially during disposal procedures:
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[9] Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from accidental splashes.[9] In situations with a higher risk of splashing, a face shield worn over goggles provides an additional layer of protection.[9]
-
Body Protection: A laboratory coat protects skin and personal clothing from contamination.[9]
-
Respiratory Protection: When handling the solid, powdered form, a NIOSH-approved N95 or higher particulate respirator should be used to prevent inhalation of dust particles.[9] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[9][10]
Step-by-Step Disposal Protocol for 2-Methylquinoline-6-carboxylic Acid
The following protocol outlines the systematic procedure for the safe disposal of 2-Methylquinoline-6-carboxylic acid waste. This workflow is designed to be a self-validating system, ensuring that each step is conducted with safety and compliance in mind.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure proper disposal.[10][11]
-
Solid Waste: Collect solid 2-Methylquinoline-6-carboxylic acid waste, including contaminated weigh boats, gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Solutions containing 2-Methylquinoline-6-carboxylic acid should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[9] Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps, such as needles or broken glass contaminated with the chemical, must be placed in a designated sharps container.[10]
Step 2: Waste Container Management
Proper management of waste containers is crucial for laboratory safety.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Methylquinoline-6-carboxylic acid".[12] The label should also indicate the hazards (e.g., "Irritant," "Toxic").[12]
-
Container Integrity: Use containers that are in good condition and compatible with the chemical.[11] Keep containers securely closed except when adding waste.[11][13]
-
Storage Location: Store waste containers in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[11][14] The SAA must be under the control of the laboratory personnel.
Step 3: Disposal Pathway Determination
The following decision workflow will guide the proper disposal pathway for 2-Methylquinoline-6-carboxylic acid waste.
Caption: Decision workflow for the disposal of 2-Methylquinoline-6-carboxylic acid.
Step 4: Arranging for Final Disposal
Under no circumstances should 2-Methylquinoline-6-carboxylic acid or its waste be disposed of down the drain or in the regular trash.[13][15][16]
-
Licensed Disposal Vendor: The final disposal of the accumulated hazardous waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Record Keeping: Maintain accurate records of the amount of waste generated and its disposal date.[17] This is a requirement under RCRA.
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Minor Spills (Solid): For small spills of solid material, carefully sweep it up to avoid generating dust and place it in a labeled hazardous waste container.[16]
-
Spill Area Decontamination: The spill area should be decontaminated with an appropriate solvent and then washed thoroughly.[9]
-
Eye Contact: If the chemical comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[18] Seek immediate medical attention.[18]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[18] Remove contaminated clothing. If irritation persists, seek medical attention.[18]
-
Inhalation: If dust is inhaled, move the individual to fresh air.[18] If breathing is difficult, provide artificial respiration and seek medical attention.[18]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[19]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2-Methylquinoline-6-carboxylic acid is a critical component of responsible laboratory practice. By understanding its hazards, adhering to regulatory guidelines, utilizing appropriate PPE, and following a systematic disposal protocol, you can ensure a safe working environment and protect our ecosystem. This guide serves as a comprehensive resource to support your commitment to safety and scientific integrity.
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Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from compliancy-group.com[7]
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A Senior Application Scientist's Guide to Safely Handling 2-Methylquinoline-6-carboxylic Acid
As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of novel compounds. However, the foundation of all successful research is an unwavering commitment to safety. This guide provides essential, practical information for the safe handling of 2-Methylquinoline-6-carboxylic acid (CAS RN: 635-80-3), moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Know Your Compound
2-Methylquinoline-6-carboxylic acid is a heterocyclic compound that, while not classified for physical or environmental hazards, presents significant health risks that demand careful management. Understanding these hazards is the first step in mitigating them.
Primary Health Hazards:
| Hazard Class | GHS Category | Description | Source(s) |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [1] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed (Note: This classification has 40% notification consistency). | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation (Note: This classification has 60% notification consistency). | [1][2][3] |
The "Why": The quinoline ring system and the carboxylic acid functional group contribute to the compound's irritant properties. Carboxylic acids can be corrosive and irritating to skin and mucous membranes.[4] Direct contact can lead to inflammation, redness, and discomfort, while eye contact can cause significant damage. If inhaled as a dust, it can irritate the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. It is the physical barrier between you and the chemical. The following PPE is mandatory when handling 2-Methylquinoline-6-carboxylic acid.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5] Standard safety glasses are insufficient as they do not protect against splashes from all angles.
-
Best Practice/High-Risk Operations: In addition to goggles, use a full-face shield when handling larger quantities or when there is a significant risk of splashing.[6] This provides a secondary layer of protection for the entire face.
-
-
Hand Protection:
-
Recommended Material: Nitrile or butyl rubber gloves.[6][7] These materials offer good resistance to a range of chemicals, including acids.
-
Protocol: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.
-
-
Body Protection:
-
Standard Use: A clean, buttoned laboratory coat should be worn to protect against incidental skin contact.
-
Transferring/Weighing Powders: When handling larger quantities (>10 mL) or when generating dust is likely, an impervious apron over the lab coat is required to provide an additional barrier.
-
-
Respiratory Protection:
-
Standard Operations: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to keep exposure to dust or aerosols to a minimum.[8] In these conditions, respiratory protection is not typically required.
-
Emergency or High-Dust Scenarios: If a fume hood is not available or if significant dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[5]
-
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling 2-Methylquinoline-6-carboxylic acid from receipt to immediate use.
Preparation and Pre-Handling Workflow
Caption: Pre-handling and handling workflow for 2-Methylquinoline-6-carboxylic acid.
Detailed Protocol:
-
Area Preparation:
-
a. Confirm that you will be working in a designated area with a certified chemical fume hood.
-
b. Ensure the work area is clean and uncluttered.
-
c. Locate the nearest safety shower and eyewash station. Verify they are accessible and operational.
-
d. Have a spill kit readily available. For a solid carboxylic acid, this should include a neutralizing agent (like sodium bicarbonate) and an inert absorbent material.
-
-
Personal Protective Equipment (PPE) Donning:
-
a. Put on your lab coat and ensure it is fully buttoned.
-
b. Don chemical safety goggles.
-
c. Wash and dry your hands, then put on the appropriate nitrile gloves.
-
-
Chemical Handling:
-
a. Transport the container of 2-Methylquinoline-6-carboxylic acid in a secondary, non-breakable container to the fume hood.
-
b. Perform all manipulations, including weighing and transferring, inside the fume hood to minimize inhalation risk.
-
c. When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.
-
d. Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
a. Tightly seal the primary container.
-
b. Decontaminate the work surface and any equipment used.
-
c. Properly remove and dispose of gloves.
-
d. Wash hands thoroughly with soap and water.
-
Emergency and Disposal Plans
Preparedness is key to safety. Familiarize yourself with these procedures before you begin work.
Emergency Procedures:
| Exposure Route | Immediate Action | Follow-Up |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[3] | Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.[3] | If skin irritation occurs, seek medical advice. Wash contaminated clothing before reuse. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[3] | If you feel unwell, seek medical advice/attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[3] | Seek medical advice/attention if you feel unwell. |
| Spill | Evacuate non-essential personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. | Clean the area with a suitable agent and decontaminate all equipment used. |
Disposal Plan:
Chemical waste disposal must be in accordance with local, state, and federal regulations.
-
Collection: Collect waste 2-Methylquinoline-6-carboxylic acid and any contaminated materials (e.g., paper towels, gloves) in a clearly labeled, sealed, and appropriate waste container.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[9]
By integrating these procedures into your daily laboratory work, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
2-Methylquinoline-6-carboxylic acid | C11H9NO2. PubChem, National Institutes of Health. [Link]
-
What PPE Should You Wear When Handling Acid 2024? LeelineWork. [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT Plasma Science and Fusion Center. [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
Sources
- 1. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
